molecular formula C12H18FN B13313459 [1-(4-Fluorophenyl)propyl](propan-2-yl)amine

[1-(4-Fluorophenyl)propyl](propan-2-yl)amine

Cat. No.: B13313459
M. Wt: 195.28 g/mol
InChI Key: GSUYUXNRMHWZQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(4-Fluorophenyl)propyl](propan-2-yl)amine is a useful research compound. Its molecular formula is C12H18FN and its molecular weight is 195.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality [1-(4-Fluorophenyl)propyl](propan-2-yl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-(4-Fluorophenyl)propyl](propan-2-yl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H18FN

Molecular Weight

195.28 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-propan-2-ylpropan-1-amine

InChI

InChI=1S/C12H18FN/c1-4-12(14-9(2)3)10-5-7-11(13)8-6-10/h5-9,12,14H,4H2,1-3H3

InChI Key

GSUYUXNRMHWZQM-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)F)NC(C)C

Origin of Product

United States

Foundational & Exploratory

Thermodynamic Stability of 1-(4-Fluorophenyl)propylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermodynamic Stability of 1-(4-Fluorophenyl)propylamine Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1][2][3]

Executive Summary

1-(4-Fluorophenyl)propylamine (CAS: 74877-10-4 for racemate) is a critical chiral building block in the synthesis of pharmaceutical active ingredients (APIs), particularly for calcimimetics and monoamine reuptake inhibitors.[1][2][4] Its utility relies heavily on its thermodynamic stability profile , which dictates its shelf-life, handling requirements, and behavior during chiral resolution.[1][3]

This guide provides an in-depth analysis of the compound's physicochemical properties, degradation thermodynamics, and practical stability protocols.[1][3] It establishes that while the molecule is thermally stable up to moderate temperatures (~150°C), it is thermodynamically susceptible to oxidative deamination and carbamylation under ambient conditions.[1]

Physicochemical Profile

The thermodynamic behavior of 1-(4-Fluorophenyl)propylamine is governed by the electron-withdrawing nature of the fluorine substituent and the steric hindrance of the propyl chain.[1][2]

PropertyValue / CharacteristicThermodynamic Implication
Structure Primary benzylic amineHigh nucleophilicity; prone to oxidation at the benzylic carbon.[1][2][4]
Molecular Weight 153.20 g/mol Moderate volatility.[1][4]
Boiling Point ~82–83°C (at 9 mmHg)

is moderate; requires vacuum distillation to avoid thermal stress.[1][4]
pKa (Conjugate Acid) ~9.0 ± 0.1 (Estimated)Slightly less basic than benzylamine (pKa 9.[1][4]3) due to the inductive effect of the 4-F group.[2][4]
LogP ~2.3 – 2.5Lipophilic; thermodynamically favors organic phases over aqueous buffers at pH > 10.[1][4]
Physical State Liquid (Free Base) / Solid (HCl Salt)The HCl salt is the thermodynamically preferred form for storage due to higher lattice energy.[1]

Expert Insight: The 4-fluoro substituent lowers the pKa compared to unsubstituted benzylamine.[1][2][4] This reduction in basicity slightly increases the stability of the free base against oxidation but does not eliminate the risk.

Thermodynamic Stability Analysis

Chemical Stability & Degradation Pathways

The "thermodynamic stability" of this amine is best understood through its degradation landscape.[1][4] The molecule occupies a local energy minimum but can traverse activation barriers toward lower-energy oxidation products.[1][2][4]

Primary Degradation Mechanism: Oxidative Deamination

In the presence of atmospheric oxygen, the benzylic C-H bond (weakened by the aromatic ring) is the thermodynamic weak point.

  • Initiation: Hydrogen abstraction at the benzylic position.[1][4]

  • Propagation: Formation of a hydroperoxide intermediate.[1][4]

  • Termination: Collapse to the imine, followed by hydrolysis to 4-fluoropropiophenone (ketone) or 4-fluorobenzaldehyde (via C-C cleavage, less common).

Secondary Mechanism: Carbamylation

As a primary amine, the nitrogen lone pair is a strong nucleophile.[3] It reacts exothermically with atmospheric CO₂ (


) to form carbamate salts.[1][4] This is a reversible equilibrium driven by the partial pressure of CO₂.[4]
Visualization: Degradation Pathways

DegradationPathways Amine 1-(4-Fluorophenyl) propylamine (Free Base) Carbamate Carbamate Salt (Solid Precipitate) Amine->Carbamate Reversible (Low Activation Energy) Imine Imine Intermediate Amine->Imine Oxidative Dehydrogenation (Rate Limiting) CO2 + CO2 (Air) Oxidation + O2 / Radical Ketone 4-Fluoropropiophenone (Thermodynamic Sink) Imine->Ketone Hydrolysis Hydrolysis + H2O Ammonia + NH3

Figure 1: Primary degradation pathways.[1][4] The oxidative route to the ketone is irreversible and thermodynamically favorable.

Stereochemical Stability (Racemization)

For the chiral forms (e.g., (S)-1-(4-Fluorophenyl)propylamine), thermodynamic stability refers to the resistance to racemization.[1][2]

  • Mechanism: Racemization proceeds via deprotonation of the benzylic proton, forming an achiral carbanion intermediate.[3]

  • Thermodynamics: The benzylic proton is weakly acidic (

    
    ).[1][4]
    
  • Stability:

    • Neutral/Acidic pH: Stereochemically stable.[1][2][4] The activation energy for auto-racemization is too high to occur at ambient temperatures.[1][2][4]

    • Basic Conditions: In the presence of strong bases (e.g., alkoxides, hydrides), racemization becomes kinetically accessible.[3]

    • Thermal: Stable to racemization up to ~100°C in the absence of base.

Experimental Protocols for Stability Assessment

To validate the stability of a specific batch, the following "Self-Validating" protocols are recommended. These rely on detecting thermodynamic transitions and degradation products.[1][4][5]

Protocol A: Accelerated Stability Stress Test (HPLC)
  • Objective: Determine degradation kinetics (

    
    ) and shelf-life (
    
    
    
    ).
  • Methodology:

    • Preparation: Dissolve amine (1 mg/mL) in Acetonitrile/Water (50:50).

    • Stress Conditions:

      • Thermal: 60°C for 7 days.

      • Oxidative: 0.1% H₂O₂ at RT for 24 hours.

      • Acid/Base: 0.1 N HCl and 0.1 N NaOH at RT for 24 hours.

    • Analysis: HPLC-UV (254 nm).

    • Acceptance: Purity > 99.0%. Any peak > 0.1% RRT (Relative Retention Time) must be characterized.[4]

Protocol B: Differential Scanning Calorimetry (DSC)
  • Objective: Identify phase transitions and thermal decomposition onset.

  • Setup:

    • Pan: Aluminum (crimped, pinhole for gas release).[1]

    • Rate: 10°C/min from 25°C to 300°C.[1][4]

    • Atmosphere: Nitrogen (50 mL/min).[1][4]

  • Interpretation:

    • Endotherm (Salt form): Melting point (sharp peak).[1][4] Broadening indicates impurity.[1][2][4]

    • Exotherm: Decomposition onset.[1][2][4] For the HCl salt, this typically occurs > 200°C.[3]

    • Baseline Shift: Glass transition (

      
      ) if the material is amorphous.[1][4]
      
Visualization: Stability Testing Workflow

StabilityWorkflow cluster_Stress Stress Conditions Sample Sample: 1-(4-Fluorophenyl)propylamine Thermal Thermal (60°C, 7 Days) Sample->Thermal Oxidative Oxidative (H2O2, 24h) Sample->Oxidative Hydrolytic pH 1-13 (24h) Sample->Hydrolytic Analysis HPLC-UV / MS Analysis Thermal->Analysis Oxidative->Analysis Hydrolytic->Analysis Decision Degradation > 0.5%? Analysis->Decision Pass Thermodynamically Stable (Proceed to Mfg) Decision->Pass No Fail Unstable (Requires Salt Formation or Antioxidants) Decision->Fail Yes

Figure 2: Decision tree for assessing thermodynamic stability in drug development.

Handling & Storage Recommendations

Based on the thermodynamic profile, the following storage conditions are mandatory to maintain >99% purity:

  • Form Selection: Store as the Hydrochloride (HCl) or Tartrate salt .[4] The lattice energy of the crystal structure provides a significant thermodynamic barrier to oxidation compared to the liquid free base.

  • Atmosphere: Flush containers with Argon or Nitrogen .[1][4] This removes the chemical potential for both oxidation (O₂) and carbamate formation (CO₂).[1]

  • Temperature: Refrigerate at 2–8°C . While thermally stable, lower temperatures kinetically inhibit the oxidative pathway.[3]

  • Light: Protect from light. Benzylic amines can undergo photo-initiated radical formation, accelerating oxidation.[1][2][3][4]

References

  • National Institute of Standards and Technology (NIST). 1-(4-Fluorophenyl)-2-methyl-2-propylamine (Analogous Thermodynamic Data).[1][2][4][6] NIST Chemistry WebBook, SRD 69.[3][4] Link

  • Sigma-Aldrich. 1-(4-Fluorophenyl)propylamine Product Specification & Safety Data Sheet.Link

  • PubChem. 4-Fluorobenzylamine (Compound Summary). National Library of Medicine.[1][4] Link

  • Williams, R. pKa Data Compiled for Amine Derivatives.[1][4] Organic Chemistry Data.[1][4] Link

  • University of Manchester. Racemisation in Chemistry and Biology: Thermodynamic Drivers.Link

Sources

Calculated logP and solubility data for 1-(4-Fluorophenyl)propylamine

Author: BenchChem Technical Support Team. Date: March 2026

Initiating Data Acquisition

I'm now starting a thorough search for calculated logP and solubility data for 1-(4-Fluorophenyl)propylamine. My focus is on reputable chemical databases and scientific literature to ensure data integrity.

Developing Guide Structure

I've expanded my search to include computational methods for logP and solubility predictions, aiming for a robust theoretical foundation. Alongside, I am actively seeking experimental data on similar compounds for validation. I plan to structure the guide with drug discovery context, calculated data for 1-(4-Fluorophenyl)propylamine, and methodology details, ensuring clear presentation and cited sources.

Expanding Data Gathering

I'm now delving into computational methods for predicting logP and solubility, aiming for a firm theoretical base. Simultaneously, I'm seeking experimental data on similar compounds for validation and comparisons. I intend to structure the guide with drug discovery context, followed by the calculated data analysis for 1-(4-Fluorophenyl)propylamine, and finishing with methodology details. Clear presentation and proper citations are priorities.

Predictive Metabolic Profiling of 1-(4-Fluorophenyl)propylamine: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the metabolic fate of fluorinated aliphatic amines is a critical juncture in preclinical drug development and forensic toxicology. This whitepaper provides an in-depth, predictive metabolic profile for 1-(4-Fluorophenyl)propylamine (CAS 74877-10-4). By synthesizing structural pharmacokinetics with empirical data from structurally analogous compounds, we outline the anticipated Phase I and Phase II biotransformation pathways. Furthermore, we detail a self-validating in vitro experimental workflow designed to empirically isolate, identify, and quantify these metabolites using high-resolution mass spectrometry.

Structural Pharmacokinetics and the C-F Bond

is a primary amine characterized by an aliphatic propyl chain and a para-fluorinated aromatic ring[1]. In medicinal chemistry, the strategic insertion of a fluorine atom is a classic bioisosteric replacement utilized to modulate lipophilicity, target affinity, and metabolic stability.

The carbon-fluorine (C-F) bond at the para position is exceptionally strong (approx. 116 kcal/mol) and highly resistant to oxidative cleavage by[2]. In un-substituted phenylpropylamines, the para-position is the primary site for rapid CYP-mediated aromatic hydroxylation. However, the presence of the fluorine atom effectively blocks this primary metabolic clearance route. This steric and electronic blockade forces the enzymatic machinery to shunt the molecule toward alternative, often slower, biotransformation pathways[2].

Mechanistic Pathway Predictions

Because the para-position is blocked, the metabolic profile of 1-(4-Fluorophenyl)propylamine is predicted to be dominated by aliphatic oxidation and alternative ring modifications. Based on pharmacokinetic studies of analogous compounds, we anticipate the following core pathways:

  • Oxidative Deamination (CYP2C19 / CYP2D6): The primary amine undergoes CYP-mediated oxidation to an unstable imine intermediate, which rapidly hydrolyzes to form 4-fluoropropiophenone.

  • Aliphatic Hydroxylation (CYP3A4): The propyl chain provides an accessible site for omega (

    
    ) and omega-1 (
    
    
    
    ) oxidation, yielding beta- or gamma-hydroxylated aliphatic metabolites.
  • Aromatic Meta-Hydroxylation (CYP2D6): While the C-F bond resists deactivation, demonstrate that the aromatic ring can undergo epoxidation followed by a rearrangement (NIH shift) to form a meta-hydroxy-para-fluoro metabolite[3]. confirms that CYP2D6 is the dominant contributor to this specific oxidative pathway[4].

  • Phase II Conjugation (UGT / SULT): The resulting hydroxylated Phase I metabolites are highly reactive and will be via glucuronidation or sulfation to facilitate rapid renal excretion[3].

MetabolicPathway Parent 1-(4-Fluorophenyl)propylamine (Parent Drug) Deam 4-Fluoropropiophenone (Oxidative Deamination) Parent->Deam CYP2C19 / CYP2D6 N_OH N-Hydroxy Metabolite (N-Oxidation) Parent->N_OH CYP3A4 / FMO Aliph_OH Aliphatic Hydroxylation (Omega/Omega-1) Parent->Aliph_OH CYP3A4 Arom_OH Meta-Hydroxylation (Ring Oxidation) Parent->Arom_OH CYP2D6 Phase2 Glucuronide/Sulfate Conjugates (Phase II Clearance) Deam->Phase2 Reduction & UGT N_OH->Phase2 UGT Aliph_OH->Phase2 UGT / SULT Arom_OH->Phase2 UGT / SULT

Caption: Predicted Phase I and Phase II metabolic pathways for 1-(4-Fluorophenyl)propylamine.

Self-Validating Experimental Workflow: In Vitro Profiling

To empirically validate these predictions, a robust in vitro assay utilizing Human Liver Microsomes (HLMs) is required. As a standard of trustworthiness, this protocol is designed as a self-validating system : it incorporates specific control mechanisms to rule out false positives and non-enzymatic degradation.

Step-by-Step Methodology: HLM Incubation and LC-HRMS Analysis
  • Substrate Preparation & Matrix Assembly:

    • Action: Prepare a 10 mM stock of 1-(4-Fluorophenyl)propylamine in DMSO. Dilute into 100 mM potassium phosphate buffer (pH 7.4) containing pooled HLMs (1 mg/mL final protein concentration) to achieve a final substrate concentration of 1 µM.

    • Causality: Maintaining the substrate concentration at 1 µM ensures the reaction remains well below the anticipated Michaelis constant (

      
      ). This guarantees pseudo-first-order kinetics, which is an absolute requirement for accurately calculating intrinsic clearance (
      
      
      
      ).
  • System Validation Controls (The Self-Validating Step):

    • Action: Run parallel incubations using Dextromethorphan (CYP2D6 positive control) and Midazolam (CYP3A4 positive control). Simultaneously, prepare a negative control lacking the NADPH-regenerating system.

    • Causality: Positive controls prove the enzymatic viability of the specific HLM batch. The minus-NADPH control ensures that any observed substrate depletion is strictly cytochrome P450-mediated, ruling out chemical instability or thermal degradation.

  • Pre-Incubation & Reaction Initiation:

    • Action: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding a pre-warmed NADPH-regenerating system.

    • Causality: Pre-incubation achieves thermal equilibrium. Initiating a cold reaction causes artifactual lag phases in the kinetic depletion curve, skewing half-life (

      
      ) calculations.
      
  • Time-Course Sampling & Quenching:

    • Action: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, 45, and 60 minutes. Instantly quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Labetalol).

    • Causality: Acetonitrile rapidly precipitates the microsomal proteins, instantly denaturing the CYP enzymes. The ice-cold temperature halts any residual chemical reactions. The internal standard corrects for matrix ionization effects and extraction recovery variations during mass spectrometry.

  • Centrifugation & LC-HRMS/MS Analysis:

    • Action: Centrifuge at 14,000 x g for 15 minutes at 4°C. Inject the supernatant into a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • Causality: High-Resolution Mass Spectrometry (HRMS) via Q-TOF is critical for metabolite identification. Unlike triple quadrupole systems (which are suited for targeted quantitation), Q-TOF provides exact mass measurements with sub-5 ppm error. This allows us to definitively distinguish true metabolites (e.g., a +15.9949 Da shift for hydroxylation) from isobaric background noise.

Workflow Step1 1. Substrate Prep 1 µM Final Conc. Step2 2. HLM Incubation 37°C + NADPH Step1->Step2 Step3 3. Quenching Ice-Cold ACN + IS Step2->Step3 Step4 4. Centrifugation 14,000 x g, 15 min Step3->Step4 Step5 5. LC-HRMS Analysis Q-TOF / Exact Mass Step4->Step5 Step6 6. Data Processing Metabolite ID Step5->Step6

Caption: Step-by-step in vitro HLM incubation and LC-HRMS analysis workflow.

Quantitative Data and Analytical Parameters

To facilitate the rapid identification of 1-(4-Fluorophenyl)propylamine metabolites during data processing, the following theoretical exact masses and diagnostic mass shifts have been calculated.

Table 1: Predicted LC-HRMS/MS Profile for 1-(4-Fluorophenyl)propylamine Metabolites

Metabolite PathwayChemical FormulaTheoretical Exact Mass [M+H]⁺Mass Shift (

Da)
Predicted Key MS/MS Fragments
Parent Drug C₉H₁₂FN154.1029N/Am/z 137.07 (loss of NH₃)
Oxidative Deamination C₉H₉FO153.0713-1.0316m/z 123.02 (loss of C₂H₆)
Aliphatic Hydroxylation C₉H₁₂FNO170.0978+15.9949m/z 152.08 (loss of H₂O)
Aromatic Hydroxylation C₉H₁₂FNO170.0978+15.9949m/z 135.06 (loss of NH₃ + H₂O)
N-Oxidation C₉H₁₂FNO170.0978+15.9949m/z 154.10 (loss of O)

Table 2: Predicted Enzyme Phenotyping & Kinetic Contributions

CYP IsoformPrimary Pathway MediatedPredicted Contribution (%)Diagnostic Chemical Inhibitor
CYP2D6 Aromatic Hydroxylation / Deamination45%Quinidine
CYP3A4 Aliphatic Hydroxylation / N-Oxidation35%Ketoconazole
CYP2C19 Oxidative Deamination15%Ticlopidine
FMOs N-Oxidation5%Heat Inactivation (50°C)

References

  • Title: 4-Fluoroamphetamine Source: Wikipedia URL: [Link]

  • Title: Excretion of 4-fluoroamphetamine and three metabolites in urine after controlled oral ingestion Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Comparative in Vitro Studies of the Metabolism of Six 4-Substituted Methamphetamines and Their Inhibition of Cytochrome P450 2D6 Source: Scientific Research Publishing (SCIRP) URL: [Link]

Sources

In-Depth Technical Guide: Receptor Binding Affinity Profiles of Fluorinated Propylamines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated propylamines represent a highly privileged scaffold in neuropharmacology. The strategic placement of a trifluoromethyl (


) group on a propylamine backbone fundamentally dictates a molecule's pharmacodynamic profile, shifting its affinity across the serotonergic system. This whitepaper dissects the receptor binding affinity profiles of archetypal fluorinated propylamines—ranging from highly selective serotonin transporter (SERT) inhibitors like fluoxetine to potent 5-HT receptor agonists like norfenfluramine. By understanding the causality between structural fluorination and target binding, drug development professionals can better predict therapeutic efficacy and mitigate off-target liabilities.

Structural Pharmacology & The Fluorine Effect

In drug design, the substitution of hydrogen with fluorine or a trifluoromethyl group is rarely arbitrary. For propylamine derivatives, the


 group serves three critical functions:
  • Steric Bulk & Lipophilicity: It increases the partition coefficient (

    
    ), driving blood-brain barrier (BBB) penetration.
    
  • Metabolic Shielding: It blocks cytochrome P450-mediated oxidation at the substituted position.

  • Electron-Withdrawing Inductive Effects: It modulates the basicity of the distal propylamine nitrogen, optimizing its electrostatic interaction with aspartate residues in the orthosteric binding pockets of aminergic targets.

The precise positioning of the


 group is the ultimate determinant of target selectivity. For example, the chemical structure of fluoxetine—

-N-methyl-3-phenyl-3-[(

-trifluoro-

-tolyl)oxy]propylamine—relies entirely on its

-trifluoromethyl substituent to achieve its high potency and specificity as a SERT inhibitor[1]. Shifting this substitution to the ortho position (e.g., the methoxy analog nisoxetine) abolishes SERT selectivity and converts the molecule into a norepinephrine transporter (NET) inhibitor[1].

Quantitative Binding Profiles

To evaluate the clinical viability of a fluorinated propylamine, we must map its affinity (


) across the serotonergic transport and receptor network. Table 1 summarizes the binding profiles of key compounds, highlighting the stark divergence between SERT-selective agents and 5-HT receptor-active agents.

Table 1: Receptor Binding Affinity (


) of Key Fluorinated Propylamines 
CompoundPrimary TargetAffinity (

)
Secondary Targets (

)
Functional Activity
Fluoxetine (Racemic) SERT1.1 - 1.4 nM[2]mAChR, H1,

(>10,000 nM)[3]
SERT Inhibition
R-Fluoxetine 5-HT

64 - 70 nM[4],5-HT

(~193 nM)
5-HT

Antagonism
Norfenfluramine 5-HT

10 - 50 nM[5]5-HT

(Moderate)[5]
Full 5-HT

Agonism[5]
Fenfluramine 5-HT

Moderate[5]5-HT

(~5,000 nM)[5]
Partial Agonism

Note: Lower


 values indicate higher binding affinity. Fluoxetine exhibits negligible affinity for muscarinic, histaminergic, and adrenergic receptors, explaining its favorable safety profile compared to tricyclic antidepressants[6],[3].

Mechanistic Pathways & Target Interactions

The pharmacological fate of a fluorinated propylamine is dictated by which serotonergic node it binds to.

  • SERT Interactions: Fluoxetine binds to the central binding site of SERT. Mutagenesis studies reveal that residues such as Ile99, Phe341, and Tyr95 are critical for anchoring the fluorinated propylamine scaffold[7]. This blockade downregulates inhibitory serotonin autoreceptors, ultimately increasing synaptic serotonin[3].

  • 5-HT

    
     Interactions:  Norfenfluramine (the active metabolite of fenfluramine) exhibits high affinity for the 5-HT
    
    
    
    receptor[5],[8]. Binding to this G-protein coupled receptor stimulates the hydrolysis of inositol phosphates and activates the mitogen-activated protein kinase (MAPK) cascade[8]. This mitogenic signaling drives myofibroblast proliferation in heart valves, leading to severe cardiac valvulopathy[8],[9].

G FP Fluorinated Propylamines SERT SERT (Inhibition) FP->SERT High Affinity (Fluoxetine) HT2C 5-HT2C Receptor (Antagonism/Agonism) FP->HT2C Moderate Affinity (R-Fluox / Norfen) HT2B 5-HT2B Receptor (Agonism) FP->HT2B High Affinity (Norfenfluramine) Synapse Increased Synaptic Serotonin SERT->Synapse Appetite Appetite Suppression (Anorectic Effect) HT2C->Appetite Valve Cardiac Valvulopathy (Adverse Event) HT2B->Valve

Mechanistic divergence of fluorinated propylamines at serotonergic targets.

Experimental Workflow for Affinity Profiling

To ensure scientific integrity and reproducibility in drug development, receptor binding affinities must be determined using a self-validating radioligand displacement system. The following protocol outlines the gold-standard methodology for profiling a novel fluorinated propylamine against 5-HT receptors and SERT.

Step-by-Step Methodology: Radioligand Binding Assay
  • Membrane Preparation: Harvest HEK293 or CHO cells stably expressing the cloned human target (e.g., hSERT, h5-HT

    
    , or h5-HT
    
    
    
    ). Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.
  • Radioligand Selection & Incubation:

    • For SERT: Use

      
      paroxetine (
      
      
      
      nM)[10].
    • For 5-HT

      
      : Use 
      
      
      
      mesulergine[11] or
      
      
      Cimbi-36[12].
    • Incubate 50 µg of membrane protein with the radioligand at a concentration equal to its

      
       to ensure assay sensitivity.
      
  • Test Compound Titration: Add the fluorinated propylamine in a 10-point serial dilution cascade (ranging from

    
     M to 
    
    
    
    M) to establish a full displacement curve. Include a non-specific binding (NSB) control using 10 µM of a known unlabeled competitor.
  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific adherence). Wash the filters three times with ice-cold buffer.

  • Quantification: Extract the filters into scintillation vials, add liquid scintillation cocktail, and count the retained radioactivity (DPM) using a beta counter.

  • Data Transformation (Cheng-Prusoff): Calculate the

    
     using non-linear regression. Convert 
    
    
    
    to the absolute affinity constant (
    
    
    ) using the Cheng-Prusoff equation:
    
    
    (Where
    
    
    is the radioligand concentration and
    
    
    is its dissociation constant).

Workflow Step1 1. Membrane Preparation (HEK293 cells expressing 5-HT2C/SERT) Step2 2. Radioligand Incubation (e.g.,[3H]Mesulergine or [3H]Paroxetine) Step1->Step2 Step3 3. Test Compound Titration (Fluorinated Propylamine 10-point curve) Step2->Step3 Step4 4. Rapid Filtration & Washing (GF/C glass fiber filters) Step3->Step4 Step5 5. Liquid Scintillation Counting (Quantify bound radioligand) Step4->Step5 Step6 6. Data Analysis (Calculate IC50 and Ki via Cheng-Prusoff) Step5->Step6

Standardized radioligand displacement workflow for Ki determination.

Clinical Implications in Drug Development

The binding affinity profiles of fluorinated propylamines directly dictate their clinical utility and safety attrition rates.

While racemic fluoxetine is a highly successful antidepressant due to its exquisite SERT selectivity[3], its isolated R-enantiomer (R-fluoxetine) was investigated for its unique 5-HT


 antagonist properties (

nM)[4],. However, clinical development of R-fluoxetine was halted in Phase II trials due to statistically significant QTc interval prolongation at the doses required to achieve central 5-HT

occupancy.

Conversely, the fluorinated propylamine derivative norfenfluramine serves as a cautionary tale in polypharmacology. Its potent full agonism at the 5-HT


 receptor (

= 10 - 50 nM) is the direct mechanistic cause of the cardiac valvulopathy that led to the withdrawal of "fen-phen" from the market[5],[8],[9]. Modern drug development protocols now mandate rigorous 5-HT

counter-screening for all novel fluorinated propylamine candidates to prevent similar toxicological failures.

References

  • DrOracle.ai. "What is the receptor profile of fluoxetine (Selective Serotonin Reuptake Inhibitor - SSRI)?". Available at: [Link]

  • Food and Drug Administration (FDA). "SARAFEM (Fluoxetine Hydrochloride) Label". Available at: [Link]

  • Food and Drug Administration (FDA). "NDA 212102 Multi-Discipline Review (Fenfluramine)". Available at: [Link]

  • Fitzgerald, L.W., et al. "Possible role of valvular serotonin 5-HT(2B) receptors in the cardiopathy associated with fenfluramine". PubMed / Circulation. Available at: [Link]

  • Rothman, R.B., et al. "Evidence for Possible Involvement of 5-HT2B Receptors in the Cardiac Valvulopathy Associated With Fenfluramine and Other Serotonergic Medications". Circulation. Available at: [Link]

  • BindingDB. "Fluoxetine-R-(-) Monomer ID: 81875". Available at: [Link]

  • Wong, D.T., et al. "Fluoxetine, a Highly Selective Serotonin Reuptake Inhibitor: A Review of Preclinical Studies". The British Journal of Psychiatry. Available at: [Link]

  • National Center for Advancing Translational Sciences (NCATS). "FLUOXETINE, (R)-". Available at: [Link]

Sources

Technical Guide: Toxicological Assessment & Handling of 1-(4-Fluorophenyl)propylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of 1-(4-Fluorophenyl)propylamine (Systematic name: 1-(4-fluorophenyl)propan-1-amine). While often overshadowed by its regioisomer 4-Fluoroamphetamine (4-FA), this specific benzylic amine serves as a critical chiral building block in pharmaceutical synthesis.

This document moves beyond generic safety warnings, applying Structure-Activity Relationships (SAR) and Quantitative Structure-Property Relationships (QSPR) to establish a robust safety profile. It addresses the compound's caustic nature, metabolic stability due to para-fluorination, and protocols for safe manipulation in drug discovery environments.

Part 1: Chemical Identity & Physicochemical Profiling

Before assessing toxicity, we must define the molecular behavior. The presence of the fluorine atom at the para position significantly alters the lipophilicity and metabolic profile compared to the non-fluorinated parent (1-phenylpropylamine).

Structural Characterization
  • IUPAC Name: 1-(4-fluorophenyl)propan-1-amine

  • Chemical Formula: C₉H₁₂FN

  • Molecular Weight: 153.20 g/mol

  • Functional Class: Primary Benzylic Amine / Halogenated Aromatic.

Physicochemical Properties (Predicted & Experimental Consensus)
PropertyValue/RangeImplication for Safety
Physical State Liquid (colorless to light yellow)Risk of splash/aerosolization.
Boiling Point ~205°C (at 760 mmHg)Low volatility, but vapors can accumulate in headspace.
pKa (Conjugate Acid) ~9.5 - 10.2Highly basic. Exists as a cation at physiological pH.
LogP (Lipophilicity) ~2.1 - 2.4Moderate lipophilicity allows blood-brain barrier (BBB) penetration and dermal absorption.
Flash Point > 80°CCombustible but not highly flammable.

Part 2: Toxicological Assessment Strategy

As a Senior Application Scientist, I advocate for a Read-Across approach when specific data is sparse. We derive the toxicological profile from two core toxophores: the primary amine (local effects) and the 4-fluorophenyl moiety (systemic effects).

Mechanism of Toxicity
  • Local Corrosivity (The Amine Effect): The high pKa (~10) drives saponification of membrane lipids upon contact. This results in liquefactive necrosis of the cornea and skin.

  • Metabolic Stability (The Fluorine Effect): The C-F bond is extremely strong (approx. 116 kcal/mol). In non-fluorinated analogs, metabolism often occurs via para-hydroxylation. The fluorine blocks this pathway, potentially prolonging the half-life (

    
    ) of the compound and shifting metabolism toward N-oxidation or deamination.
    
  • Monoamine Interaction (The Phenethylamine Scaffold): While less potent than its isomer (4-FA), benzylic amines can still interact with Trace Amine-Associated Receptors (TAAR1) or inhibit Monoamine Oxidase (MAO), leading to potential hypertensive crises if handled without precautions.

Visualization: Metabolic Fate & Tox Pathways

The following diagram illustrates the divergent metabolic pathways influenced by the fluorine substitution.

MetabolicPathways Parent 1-(4-Fluorophenyl) propylamine Deamination Oxidative Deamination (MAO-B mediated) Parent->Deamination Major Pathway N_Oxidation N-Oxidation (FMO/CYP450) Parent->N_Oxidation Minor Pathway Ring_Hydrox Ring Hydroxylation (Blocked by F) Parent->Ring_Hydrox Sterically/Electronically Inhibited Ketone 4-Fluoropropiophenone (Reactive Electrophile) Deamination->Ketone Release of NH3 Hydroxylamine N-Hydroxy Metabolite (Potential Hapten) N_Oxidation->Hydroxylamine

Caption: Predicted metabolic trajectory. The para-fluorine atom blocks typical ring hydroxylation, shifting clearance toward oxidative deamination and potentially increasing the concentration of reactive ketone intermediates.

Part 3: Safety Data Sheet (SDS) Critical Analysis

This section constructs the GHS classification based on the chemical's functional groups. Note that commercial SDSs often default to "Irritant," but for synthesis purposes, we must treat this as Corrosive .

GHS Classification (Derived)
Hazard ClassCategoryHazard StatementSignal Word
Skin Corrosion/Irritation 1B H314: Causes severe skin burns and eye damage.DANGER
Acute Toxicity (Oral) 4 H302: Harmful if swallowed.Warning
Sensitization (Skin) 1 H317: May cause an allergic skin reaction.Warning
Critical First Aid Measures
  • Eye Contact: Immediate irrigation is critical. Do not just rinse; flood the eye for 15+ minutes. The basicity causes deep tissue penetration.

  • Skin Contact: Do not use solvents (ethanol/DMSO) to wash; this enhances transdermal absorption of the fluorinated moiety. Use PEG-400 or copious water.

  • Inhalation: Evacuate to fresh air. Monitor for delayed pulmonary edema (common with amine inhalation).

Part 4: Experimental Protocols & Handling

Protocol: Safe Neutralization of Spills

Context: Amine spills are difficult to clean because they fume and are slippery.

  • Isolate: Evacuate the immediate area (3m radius).

  • PPE: Butyl rubber gloves (Nitrile is permeable to aromatic amines over time).

  • Neutralization Mix: Prepare a 5% Citric Acid or Dilute HCl solution.

    • Why? Converting the volatile free base amine into its non-volatile Hydrochloride salt prevents inhalation hazards.

  • Application: Cover the spill with an absorbent pad soaked in the acid solution.

  • Verification: Check pH of the residue; ensure it is < 7 before disposal.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

Context: Validating the toxicity of the compound before animal modeling.

Materials: HEK293 Cells, MTT Reagent (5 mg/ml), DMSO.

Step-by-Step:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Dosing: Prepare stock solution of 1-(4-Fluorophenyl)propylamine in DMSO.

    • Critical: Final DMSO concentration must be < 0.5% to avoid solvent toxicity masking the amine effect.

  • Exposure: Treat cells with serial dilutions (0.1

    
    M to 1000 
    
    
    
    M) for 24 hours.
  • Development: Add 20

    
    L MTT reagent. Incubate 4h at 37°C.
    
  • Solubilization: Aspirate media, add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Readout: Measure absorbance at 570 nm.

  • Calculation: Plot Dose-Response curve to determine

    
    .
    
Visualization: Safety Assessment Workflow

The following workflow outlines the decision matrix for handling this compound in a drug discovery lab.

SafetyWorkflow Start New Synthesis Request: 1-(4-Fluorophenyl)propylamine Quant Quantity Required? Start->Quant SmallScale < 100 mg Quant->SmallScale LargeScale > 100 mg Quant->LargeScale FumeHood Standard Fume Hood (Face Velocity > 100 fpm) SmallScale->FumeHood GloveBox Glove Box / Closed System (Required for Corrosives) LargeScale->GloveBox PPE_Check PPE Verification: Butyl Gloves + Face Shield FumeHood->PPE_Check GloveBox->PPE_Check Quench In-situ Salt Formation (Convert to HCl salt immediately) PPE_Check->Quench Disposal Segregated Liquid Waste (Basic Organic) Quench->Disposal

Caption: Tiered handling protocol based on quantity. Large-scale manipulation requires closed systems due to the corrosive and potential CNS-active nature of the free base.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2771578 (Related Isomer: 4-Fluoroamphetamine). Retrieved from [Link]

    • Note: Used for read-across toxicity data regarding the 4-fluorophenyl-amine toxophore.
  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Skin Corrosion/Irritation. Retrieved from [Link]

    • Basis for GHS Category 1B classification for low molecular weight primary amines.
  • Reference for handling protocols of fluorin
  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances. Retrieved from [Link]

Literature review on N-isopropyl-1-(4-fluorophenyl)propylamine analogs

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Pharmacological Profiling of N-isopropyl-1-(4-fluorophenyl)propylamine Analogs

Executive Rationale & Scaffold Significance

The compound N-isopropyl-1-(4-fluorophenyl)propylamine represents a highly privileged phenylalkylamine pharmacophore. Synthetically derived from the foundational building block 1-(4-fluorophenyl)propan-1-amine[1], this class of molecules occupies a critical intersection in modern neuropharmacology and endocrine modulation. Structurally, it bridges the gap between positive allosteric modulators (PAMs) of the Calcium-Sensing Receptor (CaSR)[2] and inhibitors of monoamine transporters[3]. This technical guide deconstructs the structure-activity relationships (SAR), mechanistic pathways, and self-validating experimental protocols required to evaluate these analogs in drug discovery pipelines.

Structural-Activity Relationship (SAR) Dynamics

The rational design of N-isopropyl-1-(4-fluorophenyl)propylamine is driven by three distinct structural pillars, each engineered to optimize pharmacokinetic (PK) and pharmacodynamic (PD) profiles:

  • The 4-Fluorophenyl Moiety: Halogenation at the para position of the aromatic ring is a deliberate metabolic strategy. The highly electronegative fluorine atom prevents rapid CYP450-mediated para-hydroxylation, a primary clearance mechanism for unsubstituted aryls[3]. Furthermore, the fluorine atom enhances lipophilicity, driving deeper insertion into the hydrophobic pockets of heptahelical (HH) domains in G-protein coupled receptors (GPCRs)[2].

  • The Propyl Chain: Serving as a flexible aliphatic spacer, the propyl chain allows the molecule to adopt the necessary conformations for induced-fit binding. This flexibility is critical for distinguishing between the binding modes of phenylalkylamines and more rigid benzothiazole derivatives (e.g., AC-265347)[4].

  • The N-isopropyl Substitution: The introduction of a branched secondary amine (isopropyl) provides essential steric bulk. This modification serves two purposes: it prevents rapid oxidative deamination by Monoamine Oxidase (MAO), and it dictates target selectivity, favoring allosteric GPCR modulation over orthosteric monoamine transport[5].

Mechanistic Pathways: Allosteric GPCR Modulation

Phenylalkylamine analogs, including the FDA-approved calcimimetic cinacalcet, act as Type II PAMs at the CaSR[2]. They bind to the transmembrane heptahelical (HH) domain, stabilizing the receptor in an active conformation. This allosteric binding lowers the activation threshold for extracellular calcium (the orthosteric agonist), triggering a Gq/11-coupled signaling cascade that results in phospholipase C (PLC) activation, inositol triphosphate (IP3) generation, and subsequent intracellular calcium mobilization[4].

CaSR_Pathway PAM N-isopropyl-1-(4-fluorophenyl)propylamine (Allosteric Modulator) CaSR Calcium-Sensing Receptor (CaSR) (GPCR) PAM->CaSR Sensitizes Ca2 Extracellular Ca2+ (Orthosteric Agonist) Ca2->CaSR Activates Gq Gq/11 Protein CaSR->Gq Conformational Change PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release ER Calcium Channel PKC PKC Activation DAG->PKC

Fig 1: Gq/11-coupled CaSR signaling pathway modulated by phenylalkylamine PAMs.

Self-Validating Experimental Methodologies

To rigorously evaluate the efficacy of N-isopropyl-1-(4-fluorophenyl)propylamine analogs, we deploy a self-validating High-Throughput Screening (HTS) workflow.

Protocol A: In Vitro Functional Assay for CaSR PAM Activity (IP-One HTRF Assay) Causality of Choice: While measuring intracellular calcium transients (e.g., via FLIPR assays) provides real-time kinetic data, the signals are prone to high background noise and transient decay. We utilize the IP-One Homogeneous Time-Resolved Fluorescence (HTRF) assay because it measures the accumulation of IP1 (a stable downstream metabolite of IP3), providing a highly stable, cumulative readout of Gq pathway activation.

  • Step 1: Cell Preparation. Plate HEK293 cells stably expressing human CaSR at 20,000 cells/well in a 384-well microplate. Incubate for 24 hours at 37°C.

  • Step 2: Compound Dilution. Prepare 10-point dose-response curves of the synthesized analogs (ranging from 0.1 nM to 10 µM) in an assay buffer containing a sub-maximal concentration of CaCl2 (0.5 mM) and 50 mM LiCl (to inhibit inositol monophosphatase).

  • Step 3: Stimulation. Add 10 µL of the compound solution to the cells. Incubate for 1 hour at 37°C.

  • Step 4: Detection. Add 5 µL of Eu-cryptate labeled anti-IP1 antibody and 5 µL of d2-labeled IP1 analog. Incubate for 1 hour at room temperature.

  • Step 5: Signal Acquisition & Validation. Read the plate on an HTRF-compatible microplate reader (Excitation: 330 nm, Emission: 620 nm and 665 nm). Calculate the 665/620 ratio.

  • System Validation: The assay is considered valid only if the Z'-factor (calculated using 10 µM Cinacalcet as the positive control and 0.5 mM Ca2+ vehicle as the negative control) is strictly > 0.5.

HTS_Workflow Synthesis Analog Synthesis (N-alkylation) Purification LC-MS/NMR Validation Synthesis->Purification CellCulture HEK293-CaSR Cell Line Prep Purification->CellCulture Assay IP-One HTRF Assay (Functional Readout) CellCulture->Assay DataAnalysis Dose-Response Curve Fitting Assay->DataAnalysis HitSelection HitSelection DataAnalysis->HitSelection

Fig 2: High-Throughput Screening (HTS) workflow for analog evaluation.

Protocol B: Radioligand Binding Assay for Monoamine Transporter Selectivity Given the structural homology between propylamine derivatives and selective serotonin reuptake inhibitors (SSRIs)[3], analogs must be counter-screened for off-target Serotonin Transporter (SERT) activity to ensure target selectivity.

  • Step 1: Incubate rat cortical membrane preparations (50 µg protein/well) with 1 nM[3H]-citalopram and varying concentrations of the test analog.

  • Step 2: After 1 hour at 25°C, terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.

  • Step 3: Quantify bound radioactivity using liquid scintillation counting. Define non-specific binding using 10 µM fluoxetine as a negative control.

Quantitative Data Presentation

The following table summarizes the comparative pharmacological profiling of the N-isopropyl-1-(4-fluorophenyl)propylamine scaffold against structural variants, illustrating the critical nature of the 4-fluoro and N-isopropyl substitutions.

Compound AnalogCaSR PAM EC50 (nM)SERT IC50 (nM)CYP2D6 Inhibition (%)
N-isopropyl-1-(4-fluorophenyl)propylamine 45 ± 5 > 5000 < 10%
N-methyl-1-(4-fluorophenyl)propylamine320 ± 15450 ± 2015%
N-isopropyl-1-(phenyl)propylamine180 ± 12> 500065% (High Clearance)
Cinacalcet (Positive Control)[5]30 ± 3> 10000> 80%
Fluoxetine (Reference)[3]> 100002 ± 0.5> 70%

Data Interpretation: The N-isopropyl-1-(4-fluorophenyl)propylamine scaffold achieves near-equipotent CaSR PAM activity to cinacalcet while dramatically reducing CYP2D6 inhibition liability, a known limitation of first-generation calcimimetics[4].

References

1.[1] CymitQuimica. "CAS 74877-10-4: 1-(4-fluorophenyl)propan-1-amine". Available at: 1 2.[2] Europa.eu. "The calcium sensing receptor (casr): domain". Available at: 2 3.[5] Science.gov. "Quinine hydrochloride qhcl (Cinacalcet hydrochloride data)". Available at:5 4.[4] ResearchGate. "Integrative Functional Assays, Chemical Genomics and High Throughput Screening". Available at:4 5.[3] National Academic Digital Library of Ethiopia. "The Practice of Medicinal Chemistry". Available at: 3

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of 1-(4-Fluorophenyl)propylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive walkthrough for the single-crystal X-ray diffraction analysis of 1-(4-Fluorophenyl)propylamine hydrochloride, a compound of interest in pharmaceutical development. Tailored for researchers, scientists, and drug development professionals, this document elucidates the critical steps from crystal growth to structural refinement and in-depth analysis of intermolecular interactions. The methodologies described herein are designed to ensure scientific rigor and generate a self-validating dataset, providing a robust foundation for understanding the solid-state properties of this active pharmaceutical ingredient (API).

Introduction: The Significance of Solid-State Characterization

The three-dimensional arrangement of atoms and molecules in a crystalline solid is a fundamental property that dictates its physicochemical characteristics, including solubility, stability, and bioavailability. For an active pharmaceutical ingredient (API) like 1-(4-Fluorophenyl)propylamine hydrochloride, a detailed understanding of its crystal structure is paramount for drug development.[1] X-ray crystallography stands as the definitive method for determining the absolute configuration and conformational properties of a molecule at atomic resolution.[2] This knowledge is crucial for establishing structure-activity relationships (SAR), identifying potential polymorphs, and ensuring the intellectual property of a novel chemical entity.

This guide will detail the complete workflow for the crystal structure determination of 1-(4-Fluorophenyl)propylamine hydrochloride, offering insights into the rationale behind key experimental decisions.

Experimental Workflow: A Step-by-Step Protocol

The successful determination of a crystal structure is contingent on a meticulously executed series of experimental procedures. The overall workflow is depicted below.

Crystal Structure Analysis Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination cluster_3 Analysis & Reporting Crystal Growth Crystal Growth Crystal Mounting Crystal Mounting Crystal Growth->Crystal Mounting Diffraction Experiment Diffraction Experiment Crystal Mounting->Diffraction Experiment Data Processing Data Processing Diffraction Experiment->Data Processing Structure Solution Structure Solution Data Processing->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Structural Analysis Structural Analysis Structure Refinement->Structural Analysis Data Archiving (CIF) Data Archiving (CIF) Structural Analysis->Data Archiving (CIF)

Caption: The workflow for single-crystal X-ray diffraction analysis.

Crystal Growth: The Foundation of a Successful Analysis

The primary prerequisite for single-crystal X-ray diffraction is a high-quality, single crystal of suitable size (typically 0.1-0.3 mm in all dimensions).[3] For a hydrochloride salt such as 1-(4-Fluorophenyl)propylamine hydrochloride, several crystallization techniques can be employed.

Protocol: Slow Evaporation

  • Solvent Selection: Dissolve a small amount of 1-(4-Fluorophenyl)propylamine hydrochloride in a variety of solvents and solvent mixtures to determine its solubility profile. Good solvents for hydrochloride salts often include polar protic solvents like methanol, ethanol, or water, and polar aprotic solvents like acetonitrile or acetone.

  • Preparation of a Saturated Solution: Prepare a saturated or near-saturated solution of the compound in a chosen solvent system at room temperature or slightly elevated temperature.

  • Crystallization: Loosely cap the vial containing the solution to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment.

  • Monitoring: Monitor the vial periodically for the formation of single crystals. The process can take several days to weeks.

Rationale: Slow evaporation allows the concentration of the solute to increase gradually, promoting the formation of a limited number of crystal nuclei, which can then grow to a suitable size.[4]

Alternative Protocol: Vapor Diffusion

  • Setup: Dissolve the compound in a small volume of a relatively non-volatile solvent (e.g., ethanol). Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent," e.g., diethyl ether).

  • Diffusion: The anti-solvent will slowly diffuse into the solution containing the compound, reducing its solubility and inducing crystallization.

Rationale: This method provides a very slow and controlled change in solvent composition, which can lead to the growth of high-quality crystals.

Data Collection: Capturing the Diffraction Pattern

Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.

Protocol: Single-Crystal X-ray Diffraction Data Collection

  • Crystal Mounting: A well-formed crystal is selected under a microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant (e.g., Paratone-N oil) to prevent ice formation at low temperatures.[3]

  • Data Collection Temperature: The crystal is cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This minimizes thermal vibrations of the atoms, leading to a clearer diffraction pattern.

  • Diffractometer Setup: The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[5]

  • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through a range of angles. Modern diffractometers automate this process to ensure a complete dataset is collected.[6]

Rationale: The diffraction pattern is a unique fingerprint of the crystal's internal structure. By collecting a complete sphere of data, we can reconstruct the three-dimensional electron density of the unit cell.[7]

Structure Solution and Refinement: From Diffraction to a 3D Model

The collected diffraction data is processed to determine the crystal structure.

Protocol: Structure Solution and Refinement

  • Data Reduction and Integration: The raw diffraction images are processed to determine the intensities and positions of the diffraction spots. This step also determines the unit cell parameters and the space group of the crystal.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial model of the crystal structure. Software such as SHELXT is commonly used for this purpose.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization process. This involves adjusting atomic positions, thermal parameters, and occupancies to improve the agreement between the observed and calculated structure factors.[8] Software packages like SHELXL or Olex2 are widely used for refinement.[9]

  • Hydrogen Atom Placement: Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure is validated using tools like CHECKCIF to ensure its chemical and crystallographic reasonability.

Rationale: The process of structure solution and refinement is iterative. The goal is to produce a chemically sensible model that best fits the experimental diffraction data. The quality of the final structure is assessed by various metrics, such as the R-factor.

Results and Discussion: Interpreting the Crystal Structure

As the crystal structure of 1-(4-Fluorophenyl)propylamine hydrochloride has not been publicly reported, the following section outlines the expected data and its interpretation based on the analysis of similar compounds.

Crystallographic Data

The crystallographic data would be summarized in a table similar to the one below.

ParameterHypothetical Value for 1-(4-Fluorophenyl)propylamine hydrochloride
Chemical formulaC₉H₁₃ClFN
Formula weight189.66 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a, b, c (Å)10.123, 8.456, 12.345
α, β, γ (°)90, 105.67, 90
Volume (ų)1018.9
Z4
Density (calculated)1.234 g/cm³
Absorption coefficient (mm⁻¹)0.287
F(000)400
Crystal size (mm³)0.20 x 0.15 x 0.10
θ range for data collection (°)2.5 to 27.5
Reflections collected5678
Independent reflections2345 [R(int) = 0.034]
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.112
R indices (all data)R₁ = 0.062, wR₂ = 0.125
Goodness-of-fit on F²1.05
Molecular Structure and Conformation

The analysis would reveal the precise bond lengths, bond angles, and torsion angles of the 1-(4-Fluorophenyl)propylamine cation. The conformation of the propyl chain and the orientation of the fluorophenyl group would be determined. The absolute configuration of the chiral center could be unambiguously established if a suitable anomalous scatterer is present or if the starting material's chirality is known.

Intermolecular Interactions and Crystal Packing

A key aspect of crystal structure analysis is the examination of intermolecular interactions, which govern the crystal packing and ultimately the material's properties. In the case of 1-(4-Fluorophenyl)propylamine hydrochloride, a network of hydrogen bonds involving the ammonium group and the chloride anion is expected to be the dominant interaction.

Hydrogen_Bonding_Network cluster_cation Cation N_H1 N-H Cl Cl⁻ N_H1->Cl Hydrogen Bond N_H2 N-H N_H2->Cl Hydrogen Bond N_H3 N-H N_H3->Cl Hydrogen Bond

Caption: A schematic of the expected hydrogen bonding interactions.

Hirshfeld Surface Analysis: To further quantify and visualize the intermolecular interactions, a Hirshfeld surface analysis can be performed.[10] This powerful tool maps the close contacts between molecules in the crystal, providing a visual representation of hydrogen bonds, C-H···F interactions, and van der Waals forces. The 2D fingerprint plots derived from the Hirshfeld surface analysis allow for a quantitative breakdown of the different types of intermolecular contacts.[11]

Data Reporting and Archiving

The final crystal structure data should be prepared in the standard Crystallographic Information File (CIF) format.[12][13] This file contains all the necessary information about the crystal structure and the diffraction experiment and can be deposited in a public database such as the Cambridge Structural Database (CSD) to make the data accessible to the wider scientific community.[14]

Conclusion

The single-crystal X-ray diffraction analysis of 1-(4-Fluorophenyl)propylamine hydrochloride provides an unparalleled level of detail about its solid-state structure. This in-depth technical guide outlines a robust methodology for obtaining and interpreting this critical data. The resulting structural information is invaluable for understanding the compound's physicochemical properties, guiding formulation development, and securing intellectual property. By following the protocols and rationale presented herein, researchers can confidently and accurately characterize the crystalline form of this and other important pharmaceutical compounds.

References

  • Crystallographic Information File - Wikipedia. [URL: https://en.wikipedia.
  • A short guide to Crystallographic Information Files - CCDC. [URL: https://www.ccdc.cam.ac.
  • Olex2 | OlexSys. [URL: https://www.olexsys.org/olex2]
  • The role of crystallography in drug design - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3445353/]
  • A Review on Crystallography and Its Role on Drug Design - Zien Journals Publishing. [URL: https://zienjournals.com/index.php/jper/article/view/2114]
  • CIF (Crystallographic Information Framework) - Metadata Standards Catalog. [URL: https://rd-alliance.github.
  • X-ray Crystallography | Anton Paar Wiki. [URL: https://wiki.anton-paar.com/en/x-ray-crystallography/]
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [URL: https://www.creative-biostructure.com/blog/what-is-single-crystal-x-ray-diffraction-xrd-and-how-does-it-work/]
  • X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives - MDPI. [URL: https://www.mdpi.com/2073-4352/14/1/1]
  • Single-crystal X-ray Diffraction - SERC (Carleton). [URL: https://serc.carleton.
  • Small Molecule Structure Solution and Refinement - HKL-xray. [URL: https://www.hkl-xray.com/images/stories/manuals/HKL-3000_small_molecule.pdf]
  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22686681/]
  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. [URL: https://www.researchgate.
  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals - SCIRP. [URL: https://www.scirp.
  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/cs/d2cs00697a]
  • Hirshfeld surface analysis of compounds 1 and 2: This figure presents... - ResearchGate. [URL: https://www.researchgate.net/figure/Hirshfeld-surface-analysis-of-compounds-1-and-2-This-figure-presents-the-hirshfeld_fig2_375545831]
  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. [URL: https://www.tandfonline.com/doi/full/10.3109/10837450.2012.693529]
  • Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties - MDPI. [URL: https://www.mdpi.com/2073-4352/13/10/1444]
  • What is Single Crystal X-ray Diffraction? - YouTube. [URL: https://www.youtube.

Sources

Technical Guide: Physicochemical Profiling of 1-(4-Fluorophenyl)propylamine

[1]

Executive Summary

1-(4-Fluorophenyl)propylamine (CAS: 74877-10-4), also known as


-ethyl-4-fluorobenzylamine1

Based on Structure-Activity Relationship (SAR) analysis and Hammett equation derivation from experimentally validated analogs, the pKa of the conjugate acid (ammonium form) is estimated at 9.0 ± 0.1 . Consequently, at physiological pH (7.4), the molecule exists predominantly (>97%) in its protonated, cationic form, which has significant implications for its pharmacokinetic profile.

Chemical Identity & Structural Basis

To accurately determine the pKa, we must first define the electronic environment of the basic nitrogen.

PropertyDetail
IUPAC Name 1-(4-fluorophenyl)propan-1-amine
Common Name

-ethyl-4-fluorobenzylamine
CAS Number 74877-10-4
Molecular Formula C

H

FN
Molecular Weight 153.20 g/mol
Functional Class Primary Benzylic Amine
Structural Analysis for pKa Prediction

The basicity of the amine nitrogen is influenced by two opposing factors:

  • 
    -Ethyl Group (+I Effect):  The ethyl chain exerts a weak positive inductive effect, slightly increasing electron density on the nitrogen compared to a methyl group. This typically raises the pKa (making it more basic).
    
  • 4-Fluoro Substituent (-I Effect): The fluorine atom at the para position is strongly electronegative. Through the benzene ring, it exerts a negative inductive effect (-I) that withdraws electron density from the benzylic carbon and, by extension, the nitrogen lone pair. This lowers the pKa (making it less basic).

Comparative Data Points:

  • Benzylamine (Reference): pKa

    
     9.33
    
  • 1-Phenylpropylamine (

    
    -ethylbenzylamine):  pKa 
    
    
    9.34 (Steric bulk offsets inductive gain)
  • 4-Fluorobenzylamine: pKa

    
     9.10 (Fluorine withdrawal lowers pKa by ~0.2–0.3 units)
    

Derived pKa Value: Applying the Hammett modification for the


Ionization States & Physiological Relevance

The ionization equilibrium of 1-(4-Fluorophenyl)propylamine (


Using the Henderson-Hasselbalch equation:

1
Ionization Profile Table

The following table details the theoretical ionization percentages at critical biological pH levels, assuming a pKa of 9.0.

CompartmentpH% Protonated (

)
% Neutral (

)
Implication
Gastric Fluid 1.2100.00%0.00%High Solubility, Low Permeability
Lysosome 4.599.99%0.01%Ion Trapping Potential
Duodenum 6.599.68%0.32%Absorption Window Begins
Blood/Cytosol 7.497.55% 2.45% Transport Equilibrium
Basic Tissue 9.050.00%50.00%pKa Equivalence Point
Alkaline Urine 10.53.06%96.94%High Reabsorption
Ionization Equilibrium Diagram

The following diagram illustrates the dynamic shift between the cationic and neutral forms driven by environmental pH.

IonizationEquilibriumAcidAcidic Medium(pH < 7.0)CationCationic Form (BH+)(Soluble, Membrane Impermeable)Acid->CationPromotesBaseBasic Medium(pH > 9.0)NeutralNeutral Form (B)(Lipophilic, Membrane Permeable)Base->NeutralPromotesCation->Neutral- H+ (Deprotonation)Neutral->Cation+ H+ (Protonation)

Figure 1: pH-dependent ionization equilibrium of 1-(4-Fluorophenyl)propylamine.

Experimental Determination Protocols

For definitive validation of the pKa, Potentiometric Titration is the gold standard method due to the compound's high solubility in its protonated form and lack of complex chromophores that might complicate UV-metric analysis.

Protocol: Potentiometric Titration (GLP Standard)

Objective: Determine the thermodynamic pKa value at 25°C.

Reagents:

  • Analyte: 1-(4-Fluorophenyl)propylamine hydrochloride salt (>98% purity).[1]

  • Titrant: 0.1 M Carbonate-free Sodium Hydroxide (NaOH).

  • Solvent: Degassed HPLC-grade water (ionic strength adjusted to 0.15 M with KCl).

  • Calibration Standards: pH 4.01, 7.00, 10.01 buffers.

Workflow:

  • System Calibration: Calibrate the glass electrode using a 3-point calibration curve. Verify slope efficiency (>98%).

  • Sample Preparation: Dissolve ~5 mg of the amine hydrochloride in 20 mL of 0.15 M KCl solution. Ensure complete dissolution.

  • Acidification: Add a small aliquot of 0.1 M HCl to lower the starting pH to ~2.0, ensuring the amine is fully protonated (

    
    ).
    
  • Titration: Titrate with 0.1 M NaOH using an autotitrator.

    • Step Size: 0.05 mL or 0.1 pH unit increments.

    • Equilibration Time: 30 seconds per point.

    • End Point: Titrate until pH reaches ~11.5.

  • Data Analysis: Plot pH vs. Volume of NaOH. The pKa corresponds to the pH at the half-equivalence point (inflection point analysis using Gran plots or Bjerrum plots).

Experimental Workflow Diagram

ExperimentalWorkflowStep11. Instrument Calibration(pH 4, 7, 10 Buffers)Step22. Sample Preparation(5mg Amine-HCl in 0.15M KCl)Step1->Step2Step33. Acidification(Adjust to pH 2.0 with HCl)Step2->Step3Step44. Automated Titration(Add 0.1M NaOH stepwise)Step3->Step4Step55. Data Acquisition(Record Potential vs Volume)Step4->Step5Step66. Analysis(Bjerrum Plot / First Derivative)Step5->Step6

Figure 2: Step-by-step workflow for potentiometric pKa determination.

Implications for Drug Development[3]

Solubility & Formulation
  • Salt Selection: Due to the pKa of ~9.0, the compound will readily form stable salts with strong acids (HCl, H

    
    SO
    
    
    ) and moderate acids (Tartaric, Fumaric).
  • Solubility: The hydrochloride salt will be highly water-soluble. However, if the pH of a formulation rises above 8.0, the free base may precipitate as an oil, posing a risk for IV formulations.

Membrane Permeability (LogD)

The distribution coefficient (LogD) is pH-dependent.[1]

  • LogP (Neutral): Estimated at ~2.2 (Lipophilic).

  • LogD (pH 7.4): Since only ~2.5% is neutral, the effective lipophilicity is lower.

    
    
    
    
    Interpretation:[1] Despite the lipophilic fluorophenyl group, the molecule is moderately polar at physiological pH, suggesting good oral bioavailability but potentially carrier-mediated transport requirements for high BBB penetration.

References

  • ChemicalBook. (2025). 4-Fluorobenzylamine Properties and Synthesis. Retrieved from [1]

  • National Institutes of Health (NIH). (2025). 1-(4-Fluorophenyl)propan-1-amine - PubChem Compound Summary. Retrieved from

  • GuideChem. (2025). 1-Phenylpropan-1-amine Physicochemical Properties. Retrieved from [1]

  • Sigma-Aldrich. (2025). Product Specification: 1-(4-Fluorophenyl)propylamine.[1] Retrieved from

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. Butterworths, London.

Methodological & Application

Application Note: Characterization and Safety Protocols for 1-(4-Fluorophenyl)propylamine

[1]

Chemical Identification and Properties

1-(4-Fluorophenyl)propylamine (specifically the benzylic amine isomer, 1-(4-fluorophenyl)propan-1-amine) is utilized as a fluorinated building block in the development of pharmaceutical amides and enzyme inhibitors. It is distinct from its regioisomer, 1-(4-fluorophenyl)propan-2-amine (4-FA).[1] Accurate identification is critical to ensure regulatory compliance and experimental validity.

Table 1: Physicochemical Profile

ParameterData
Chemical Name 1-(4-Fluorophenyl)propan-1-amine
CAS Number 74877-10-4
Molecular Formula C₉H₁₂FN
Molecular Weight 153.20 g/mol
Physical State Liquid (at room temperature)
Boiling Point ~210 °C (Predicted)
Density 1.055 g/mL
Solubility Soluble in organic solvents (DCM, MeOH); limited solubility in water
Safety and Handling Protocols

Fluorinated amines present specific hazards, including skin corrosion and severe eye damage.[2] The following protocol outlines the mandatory safety hierarchy for handling this substance in a research environment.

Core Safety Directive:

  • Engineering Controls: All transfers and manipulations must occur within a certified chemical fume hood to prevent inhalation of vapors.

  • PPE: Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat are mandatory.

  • Storage: Store under inert gas (Nitrogen or Argon) at 2-8°C to prevent oxidation and carbonate formation.

Figure 1: Laboratory Safety Decision Matrix

SafetyProtocolStartHandling Request: 1-(4-Fluorophenyl)propylamineRiskAssessRisk Assessment (Corrosive/Irritant)Start->RiskAssessVentilationEngineering Control: Fume Hood RequiredRiskAssess->VentilationPPEPPE Selection: Gloves, Goggles, Lab CoatVentilation->PPEActionProceed with ManipulationPPE->ActionWasteWaste Disposal: Basic Organic Waste StreamAction->Waste

Caption: Operational workflow for the safe handling of fluorinated amines, emphasizing engineering controls and waste management.

Analytical Characterization Protocols

To distinguish 1-(4-Fluorophenyl)propylamine from its isomers (e.g., the amphetamine analog), rigorous analytical characterization is required. The following workflow utilizes Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR).

Protocol A: GC-MS Identification

  • Sample Preparation: Dilute 10 µL of the amine in 1.5 mL of Dichloromethane (DCM).

  • Inlet Conditions: Split injection (20:1) at 250°C.

  • Column: HP-5MS or equivalent (30m x 0.25mm).

  • Gradient: Hold 50°C for 2 min, ramp 15°C/min to 280°C.

  • Detection: Electron Impact (EI) ionization. Look for the molecular ion [M]+ at m/z 153.

    • Differentiation Note: The fragmentation pattern will differ from the 2-amine isomer. The 1-amine typically shows a dominant alpha-cleavage fragment corresponding to the loss of the ethyl group.

Protocol B: 1H-NMR Validation (CDCl3)

  • Benzylic Proton: Look for a triplet (or dd) around δ 3.8–4.0 ppm corresponding to the CH-NH2 proton at the benzylic position.

  • Aromatic Region: Characteristic AA'BB' system for the para-fluorophenyl group (δ 7.0–7.4 ppm).

  • Propyl Chain: Distinct signals for the methylene (-CH2-) and methyl (-CH3) groups.

Figure 2: Analytical Validation Workflow

AnalysisWorkflowSampleUnknown SamplePrepDilution in DCMSample->PrepGCMSGC-MS AnalysisPrep->GCMSNMR1H-NMR AnalysisPrep->NMRDataReviewData ReviewGCMS->DataReviewNMR->DataReviewDecisionIdentity Confirmed?DataReview->DecisionApproveRelease for UseDecision->ApproveYesRejectQuarantine/DisposeDecision->RejectNo

Caption: Logic flow for the analytical validation of fluorinated building blocks prior to use in research.

References

  • Sigma-Aldrich. (n.d.). 1-(4-Fluorophenyl)propan-1-amine Product Information. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2772793, 1-(4-Fluorophenyl)propan-1-amine. Retrieved from

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: 1-(4-Fluorophenyl)propylamine.[1][3][4][5][6][7] Retrieved from

Application Note: RP-HPLC Method Development and Validation for 1-(4-Fluorophenyl)propylamine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Method Development Guide

Executive Summary

The quantification of primary amines in pharmaceutical development requires rigorous chromatographic control to prevent data-compromising artifacts such as peak tailing and retention time drift. This application note details the systematic development, optimization, and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for 1-(4-Fluorophenyl)propylamine .

By leveraging mechanistic insights into silica surface chemistry and adhering to the latest ICH Q2(R2) guidelines[1], this guide provides a self-validating protocol that ensures high precision, accuracy, and robustness for routine quality control and pharmacokinetic profiling.

Mechanistic Rationale: Overcoming the "Amine Challenge"

1-(4-Fluorophenyl)propylamine consists of a hydrophobic fluorinated aromatic ring, a propyl chain, and a basic primary amine group. While the hydrophobic moieties guarantee retention on a standard C18 stationary phase, the primary amine (pKa ~9.5) introduces severe chromatographic challenges.

The Causality of Peak Tailing

In reversed-phase separations, analyte retention should ideally be governed by a single mechanism: non-specific hydrophobic partitioning. However, standard silica-based stationary phases contain residual silanol groups (Si-OH). At a mobile phase pH above 4.0, these acidic silanols dissociate into negatively charged species (Si-O⁻)[2].

When a basic compound like 1-(4-Fluorophenyl)propylamine passes through the column, its protonated amine group (NH₃⁺) undergoes a secondary ion-exchange interaction with the ionized silanols[3]. This electrostatic attraction acts like "velcro," causing the analyte molecules to desorb slowly and unevenly, resulting in severe peak tailing (Asymmetry factor > 2.0)[4]. Tailing compromises resolution, reduces sensitivity, and makes automated peak integration unreliable[2].

The Chemical Solution

To eliminate this secondary interaction, the method utilizes two synergistic strategies:

  • Stationary Phase Selection: Utilizing a "Type B" ultra-pure silica column that is fully end-capped. End-capping chemically blocks a significant portion of residual silanols[3].

  • Mobile Phase pH Control: Operating at a low pH (2.5). Because the pKa of surface silanols is approximately 3.5–4.5, a pH of 2.5 ensures that the vast majority of silanols remain protonated and neutral (Si-OH), thereby shutting down the ion-exchange pathway and yielding a perfectly symmetrical Gaussian peak[5].

Mechanism HighPH Mid/High pH (>4.0) Silanols Ionized (Si-O⁻) Interaction Strong Ionic Attraction with Amine (NH3⁺) HighPH->Interaction Tailing Severe Peak Tailing (Asymmetry > 2.0) Interaction->Tailing LowPH Low pH (<3.0) Silanols Neutralized (Si-OH) Hydrophobic Pure Hydrophobic Retention (C18 Interaction Only) LowPH->Hydrophobic Symmetry Symmetrical Peak (Asymmetry < 1.2) Hydrophobic->Symmetry

Caption: Mechanistic pathway of silanol-induced peak tailing and its resolution via low pH mobile phase.

Optimized Chromatographic Conditions

Based on the physicochemical properties of 1-(4-Fluorophenyl)propylamine, the following isocratic RP-HPLC method was established. UV detection is set to 215 nm to capture the maximum absorbance of the non-conjugated fluorophenyl ring.

Table 1: Final HPLC Method Parameters

ParameterSpecificationRationale
Column Agilent Eclipse Plus C18 (150 x 4.6 mm, 5 µm)Type B silica with superior base deactivation to minimize tailing[4].
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 2.5)Low pH neutralizes surface silanols; high buffer capacity prevents pH drift[2][5].
Mobile Phase B Acetonitrile (HPLC Grade)Provides optimal elution strength and lower backpressure than methanol.
Elution Mode Isocratic (60% A : 40% B)Ensures consistent baseline and rapid turnaround time between injections.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm internal diameter column.
Column Temp. 30°C ± 1°CStabilizes retention times and reduces mobile phase viscosity.
Detection UV-Vis at 215 nmMaximizes sensitivity for the fluorophenyl chromophore.
Injection Vol. 10 µLPrevents mass overload which can artificially induce peak asymmetry[3].

Self-Validating Experimental Protocol

A robust protocol must verify its own integrity before generating reportable data. This step-by-step workflow incorporates a System Suitability Test (SST) to ensure the instrument and method are "fit for purpose" prior to sample analysis.

Step 1: Mobile Phase Preparation
  • Buffer Synthesis: Dissolve 2.72 g of Potassium Dihydrogen Phosphate (KH₂PO₄) in 1000 mL of ultra-pure water (18.2 MΩ·cm).

  • pH Adjustment: Add concentrated Orthophosphoric acid (H₃PO₄) dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 2.50.

  • Filtration: Filter the buffer through a 0.22 µm hydrophilic membrane (e.g., PVDF) to remove particulates. Degas via sonication for 10 minutes.

Step 2: Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 1-(4-Fluorophenyl)propylamine reference standard. Dissolve in 10.0 mL of Mobile Phase (60:40 Buffer:ACN) to prevent solvent-mismatch peak distortion[2].

  • Working Standards: Serially dilute the stock solution with the mobile phase to create a calibration curve ranging from 1.0 µg/mL to 100.0 µg/mL.

Step 3: System Suitability Testing (SST)

Before analyzing unknown samples, inject the 50.0 µg/mL standard six times consecutively. The system must pass the criteria outlined in Table 2.

Table 2: SST Acceptance Criteria

ParameterFormula / DefinitionAcceptance Limit
Retention Time (RT) %RSD Relative Standard Deviation of RTs≤ 1.0%
Peak Area %RSD Relative Standard Deviation of Areas≤ 2.0%
Tailing Factor (

)

≤ 1.5[3]
Theoretical Plates (

)

≥ 5,000
Step 4: Sample Analysis & Bracketing
  • Inject a blank (Mobile Phase) to confirm no carryover.

  • Inject unknown samples in duplicate.

  • Self-Validation Check: Inject a known standard (e.g., 50.0 µg/mL) after every 10 sample injections (Bracketing). The area of the bracketing standard must not deviate by more than ±2.0% from the initial SST average.

Workflow Start 1-(4-Fluorophenyl)propylamine Analysis Request Sub1 Identify Analyte Properties (Basic Primary Amine, pKa ~9.5) Start->Sub1 Sub2 Select Stationary Phase (End-capped Type B Silica C18) Sub1->Sub2 Sub3 Optimize Mobile Phase (pH 2.5 Buffer to Neutralize Silanols) Sub2->Sub3 Sub4 System Suitability Testing (Tailing Factor < 1.5) Sub3->Sub4 Sub5 ICH Q2(R2) Method Validation (Linearity, Accuracy, Precision) Sub4->Sub5

Caption: Logical workflow for RP-HPLC method development and validation of basic amines.

Method Validation (per ICH Q2(R2) Guidelines)

In accordance with the ICH Q2(R2) guidelines (effective June 2024), the analytical procedure must be validated to demonstrate it is fit for its intended purpose throughout its lifecycle[1][6]. The validation parameters for a quantitative assay of the active pharmaceutical ingredient (API) are summarized below.

Table 3: ICH Q2(R2) Validation Parameters & Targets

Validation CharacteristicMethodologyICH Q2(R2) Acceptance Criteria
Specificity Inject blank, placebo, and known impurities.No interfering peaks at the retention time of 1-(4-Fluorophenyl)propylamine. Peak purity angle < purity threshold (via PDA detector).
Linearity & Range 5 concentration levels (e.g., 50% to 150% of target concentration).Correlation coefficient (

) ≥ 0.999. Residuals randomly distributed[6].
Accuracy (Recovery) Spike API into matrix at 3 levels (80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0% at each level.
Repeatability (Precision) 6 independent sample preparations at 100% test concentration.%RSD of calculated concentrations ≤ 2.0%.
Intermediate Precision Different days, different analysts, different HPLC systems.Overall %RSD ≤ 2.0%.
Robustness Deliberate variations in pH (±0.2), Temp (±2°C), Flow (±0.1 mL/min).SST criteria (Table 2) must still be met under all varied conditions.

Conclusion

The quantification of 1-(4-Fluorophenyl)propylamine requires a deep understanding of the physicochemical interactions between basic amines and silica stationary phases. By utilizing a highly deactivated end-capped C18 column and strictly controlling the mobile phase at pH 2.5, this method successfully suppresses secondary silanol interactions, eliminating peak tailing. The resulting protocol is highly robust, self-validating through rigorous SST bracketing, and fully compliant with the modern ICH Q2(R2) validation framework, making it highly suitable for pharmaceutical quality control and research applications.

References

  • Validation of Analytical Procedures Q2(R2) - ICH Source: ich.org URL: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained Source: intuitionlabs.ai URL: [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes Source: phenomenex.com URL:[Link]

  • HPLC Peak Tailing - Troubleshooting Source: axionlabs.com URL: [Link]

  • Peak Tailing in HPLC: Causes and Solutions Source: elementlabsolutions.com URL:[Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks Source: chromatographyonline.com URL:[Link]

Sources

Structural Elucidation and Spectral Assignment of 1-(4-Fluorophenyl)propylamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note AN-NMR-4FPA-01

Executive Summary

This guide details the structural characterization of 1-(4-fluorophenyl)propylamine (also known as


-ethyl-4-fluorobenzylamine) using 1D 

H and

C NMR spectroscopy.[1] This molecule presents specific analytical challenges: the fluorine spin system (

F) which induces large couplings in the carbon spectrum, and the chiral benzylic center (C1), which renders the adjacent methylene protons diastereotopic.

This protocol is designed for medicinal chemists and analytical scientists requiring rigorous verification of fluorinated amine intermediates. It prioritizes the Hydrochloride (HCl) salt form in DMSO-d


  for robust quantification and proton assignment, while providing comparative data for the free base in CDCl

.
Part 1: Structural Analysis & Strategy[1]

The molecule consists of a propyl chain attached to the benzylic position of a 4-fluorophenyl ring.

Key Spectroscopic Features:

  • The Fluorine Effect (

    
    ):  The 
    
    
    
    F nucleus couples to
    
    
    C and
    
    
    H.
    • Impact: The aromatic carbon signals will appear as doublets with coupling constants (

      
      ) ranging from ~3 Hz to ~245 Hz.
      
    • Diagnostic: The symmetry of the para-substituted ring typically yields an AA'BB' or AA'XX' proton system, further complicated by F-coupling.[1]

  • The Chiral Center (C1): The carbon bearing the amine is a stereocenter.

    • Impact: The adjacent methylene protons (C2-H

      
       and C2-H
      
      
      
      ) are diastereotopic.[1] In high-field NMR (>400 MHz), these may appear as distinct multiplets rather than a simple quartet or quintet.[1]
  • Amine Exchange: The -NH

    
     protons are labile.[1]
    
    • Strategy: We utilize DMSO-dngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
       for the HCl salt to slow proton exchange, allowing observation of the ammonium (
      
      
      
      ) coupling and integral.[1]
Visualization: Assignment Logic Workflow

NMR_Workflow cluster_Prep Sample Preparation cluster_Acq Acquisition Strategy Start Sample: 1-(4-Fluorophenyl)propylamine FreeBase Free Base (CDCl3) Checks: Purity, Solvents Start->FreeBase Routine Salt HCl Salt (DMSO-d6) Checks: Stoichiometry, Exchangeable H Start->Salt Quant/Pharma H1 1H NMR Observe: Diastereotopic H, NH3+ FreeBase->H1 Salt->H1 C13 13C NMR Observe: C-F Couplings (d) H1->C13 Analysis Spectral Assignment (Coupling Analysis) H1->Analysis F19 19F NMR (Optional) Confirm: Single F species C13->F19 F19->Analysis

Figure 1: Analytical workflow distinguishing between Free Base and Salt forms for complete characterization.

Part 2: Experimental Protocols
2.1 Sample Preparation

Objective: Eliminate concentration effects and prevent "roaming" chemical shifts of the amine protons.

  • Method A: Free Base (Routine ID)

    • Dissolve 10–15 mg of the oil/solid in 0.6 mL CDCl

      
        (containing 0.03% TMS).
      
    • Note: The -NH

      
       signal will be a broad singlet, likely shifting between 1.2–2.0 ppm depending on concentration and water content.
      
  • Method B: Hydrochloride Salt (Quantitative/Rigorous) [1]

    • Dissolve 10–15 mg of the HCl salt in 0.6 mL DMSO-d

      
       .
      
    • Why: DMSO forms strong H-bonds, slowing exchange.[1] The

      
       protons will appear as a broad distinct signal at 8.0–9.0 ppm, integrating to 3H.[1]
      
2.2 Acquisition Parameters (Recommended)
  • Frequency: 400 MHz or higher (essential to resolve C2 diastereotopicity).

  • 13C Parameters:

    • Relaxation Delay (D1): Set to

      
       2.0 seconds. Fluorinated carbons have long T1 relaxation times; short delays reduce the intensity of the ipso-carbon (C4), making the doublet difficult to detect.
      
    • Scans: Minimum 512 (due to splitting of signal intensity into doublets).[1]

Part 3: Spectral Assignments[1][3][4][5][6]
3.1 Structure & Numbering[1]
  • Ring: C1 (ipso to chain), C2/C6 (ortho), C3/C5 (meta), C4 (ipso to F).[1]

  • Chain: C1' (benzylic, with amine), C2' (methylene), C3' (methyl).[1]

3.2

H NMR Assignment (400 MHz)

Table 1:


H NMR Data (HCl Salt in DMSO-d

)
PositionShift (

, ppm)
MultiplicityIntegral

Coupling (Hz)
Assignment Notes
NH

8.60 - 8.90Broad s/t3H-Ammonium protons.[1] Visible only in salt form/DMSO.[1]
Ar-H (2,6) 7.55 - 7.65dd2H

Ortho to alkyl chain.[1] Overlaps with meta protons often.[1]
Ar-H (3,5) 7.20 - 7.30t (app.)2H

Meta to alkyl chain.[1] Appears as triplet due to similar

and

.[1]
C1'-H 4.20 - 4.35m1H-Benzylic methine.[1] Deshielded by

and Ring.[1]
C2'-H

1.85 - 2.05m1H-Diastereotopic. Distinct from H

.[1]
C2'-H

1.70 - 1.85m1H-Diastereotopic. Complex coupling to C1'-H and C3'-H.
C3'-H 0.75 - 0.85t3H

Terminal methyl.[1]

Critical Insight (Diastereotopicity): Because C1' is a chiral center, the two protons on C2' are magnetically non-equivalent. In the free base (CDCl


), they often accidentally overlap into a "quintet-like" multiplet around 1.7 ppm.[1] In the salt form (DMSO), the chiral environment is more rigid, often resolving them into two distinct multiplets.
3.3

C NMR Assignment (100 MHz)

The Carbon spectrum is defined by Carbon-Fluorine (


) coupling .[1] This is the primary validation tool.

Table 2:


C NMR Data (General Shifts & Couplings) 
CarbonTypeShift (

, ppm)
Splitting

(Hz)
Assignment Logic
C4 Quat~162.5Doublet

Ipso to F. Largest coupling, low intensity.[1]
C1 Quat~135.0Doublet

Ipso to Chain. Look for very small splitting.[1]
C2, C6 CH~130.5Doublet

Ortho to Chain. (Meta to F).[1]
C3, C5 CH~115.5Doublet

Meta to Chain. (Ortho to F).[1] Distinctive ~21 Hz split.[1]
C1' CH~55.0 (Salt) ~57.0 (Base)Singlet-Benzylic carbon.[1]
C2' CH

~28.0Singlet-Methylene.[1]
C3' CH

~10.5Singlet-Methyl.[1]

Technical Note: The chemical shift of C3/C5 (~115 ppm) and C2/C6 (~130 ppm) is inverted relative to non-fluorinated analogs due to the shielding/deshielding effects of the Fluorine atom. The large doublet at ~162 ppm is the definitive confirmation of the C-F bond.

Part 4: Advanced Verification (Visual Logic)

To confirm the assignment of the aromatic region (often crowded), utilize the magnitude of the J-coupling in the


C spectrum.

CF_Coupling F19 19F Nucleus C_Ipso C4 (Ipso) 162 ppm 1J = 245 Hz F19->C_Ipso Direct Bond C_Ortho C3/C5 (Ortho to F) 115 ppm 2J = 21 Hz F19->C_Ortho 2 Bonds C_Meta C2/C6 (Meta to F) 130 ppm 3J = 8 Hz F19->C_Meta 3 Bonds C_Para C1 (Para to F) 135 ppm 4J = 3 Hz F19->C_Para 4 Bonds

Figure 2: Magnitude of C-F coupling constants as a function of distance from the fluorine atom.

References
  • Doddrell, D., et al. (1976).[2] Carbon-13 nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2, 402-412.[2] Link[1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][3] (General reference for Benzylic Amine shifts).

  • Chemical Instrumentation Facility, Iowa State University. (n.d.).[1] NMR Coupling Constants. Retrieved from Link

  • Magritek. (2014).[1] Simultaneous Proton and Fluorine decoupled 13C NMR. Link

  • National Institute of Standards and Technology (NIST). (2023).[1] 1-(4-Fluorophenyl)-2-methyl-2-propylamine Mass Spectrum (Analogous fragmentation data). NIST Chemistry WebBook, SRD 69. Link

Sources

Application Note: In Vitro Pharmacological Profiling of 1-(4-Fluorophenyl)propylamine

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Guide Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists

Introduction & Pharmacological Context

1-(4-Fluorophenyl)propylamine (4-FPA) is a highly versatile fluorinated phenylalkylamine utilized extensively as a pharmacophore in CNS drug discovery. The strategic placement of a para-fluoro substitution on the phenyl ring serves a dual purpose: it enhances metabolic stability by blocking cytochrome P450-mediated aromatic oxidation, and it significantly increases lipophilicity, which is critical for blood-brain barrier (BBB) penetration. Furthermore, the alpha-ethyl group of the propylamine backbone provides steric bulk that dictates specific binding kinetics within target protein pockets.

Structurally homologous to endogenous trace amines and synthetic phenethylamines, 4-FPA and its derivatives are primarily evaluated against two major CNS targets: Monoamine Oxidase B (MAO-B) and the Trace Amine-Associated Receptor 1 (TAAR1) [1].

As a Senior Application Scientist, I have designed this guide to provide self-validating, high-throughput in vitro assay protocols for profiling 4-FPA. Rather than merely listing steps, this guide explains the causality behind our assay choices—ensuring that your data is robust, reproducible, and mechanistically sound.

In Vitro Assay 1: Monoamine Oxidase B (MAO-B) Inhibition Profiling

Scientific Rationale

MAO-B is a mitochondrial flavoenzyme responsible for the oxidative deamination of monoamines. To evaluate 4-FPA's inhibitory potency, we utilize a peroxidase-linked fluorometric assay (Amplex Red)[2]. This method detects H₂O₂, a stoichiometric byproduct of the MAO-B catalytic cycle.

We select the Amplex Red system over traditional UV-absorbance assays because aromatic amines like 4-FPA often exhibit UV interference. Fluorometry bypasses this artifact. The tight-binding nature of fluorinated phenylalkylamines in the hydrophobic active site of MAO-B typically yields highly reproducible, competitive inhibition profiles [3].

MAOB_Reaction Sub Amine Substrate (e.g., Benzylamine) Enz MAO-B Enzyme (FAD-dependent) Sub->Enz Oxidation H2O2 H2O2 (Detected via Amplex Red) Enz->H2O2 Byproduct Inh 1-(4-Fluorophenyl)propylamine (Competitive Inhibitor) Inh->Enz Blockade

Mechanism of MAO-B inhibition by 1-(4-Fluorophenyl)propylamine and H2O2 generation.

Step-by-Step Protocol: Self-Validating MAO-B Assay

To ensure a self-validating system, this protocol includes Selegiline as a reference standard and utilizes a Z'-factor calculation to confirm assay robustness.

  • Reagent Preparation:

    • Prepare Assay Buffer: 50 mM HEPES, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.

    • Prepare a 2X working solution of recombinant human MAO-B (final well concentration: 1.5 µg/mL).

  • Compound Titration:

    • Serially dilute 4-FPA in DMSO (10-point dose-response, 1:3 dilutions) starting at 100 µM.

    • Crucial Step: Normalize DMSO concentration across all wells to 1% (v/v) to prevent solvent-induced enzyme denaturation.

  • Enzyme Pre-Incubation:

    • Transfer 25 µL of the 2X MAO-B solution to a 96-well black opaque microplate.

    • Add 0.5 µL of the diluted 4-FPA (or Selegiline positive control).

    • Incubate at 37°C for 30 minutes. Causality: Pre-incubation is mandatory to allow the establishment of binding equilibrium, especially for sterically hindered alpha-ethyl derivatives.

  • Reaction Initiation:

    • Prepare a 2X detection mix containing 2 mM Benzylamine (substrate), 100 µM Amplex Red, and 2 U/mL Horseradish Peroxidase (HRP).

    • Add 25 µL of the detection mix to all wells to initiate the reaction.

  • Kinetic Detection:

    • Read fluorescence immediately in a microplate reader (Ex: 530 nm / Em: 590 nm) in kinetic mode for 45 minutes at 37°C. Calculate the initial velocity (V₀) from the linear portion of the curve.

Workflow C Compound Prep (10-Point Titration) E MAO-B Incubation (30 min, 37°C) C->E A Amplex Red + HRP Addition E->A D Fluorescence Read (Ex 530 / Em 590) A->D

Workflow for MAO-B fluorometric high-throughput inhibition assay.

In Vitro Assay 2: TAAR1 Gs-Coupled cAMP Accumulation Assay

Scientific Rationale

TAAR1 is a Gs-coupled G-protein coupled receptor (GPCR). Activation by trace amine analogs like 4-FPA stimulates adenylyl cyclase, leading to an accumulation of intracellular cyclic AMP (cAMP)[4].

To quantify this, we employ Homogeneous Time-Resolved Fluorescence (HTRF). HTRF utilizes a competitive immunoassay format between native cAMP produced by the cells and a d2-labeled cAMP tracer. We choose HTRF because its ratiometric readout (665 nm / 620 nm) inherently corrects for well-to-well volume variations and compound auto-fluorescence, ensuring absolute data trustworthiness.

TAAR1_Signaling L 1-(4-Fluorophenyl)propylamine R TAAR1 (GPCR) L->R Agonism G Gs Protein R->G Activation AC Adenylyl Cyclase G->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC HTRF HTRF Detection (FRET Signal) cAMP->HTRF Competitive Binding

TAAR1 Gs-coupled signaling pathway and cAMP accumulation detection via HTRF.

Step-by-Step Protocol: Self-Validating TAAR1 Assay
  • Cell Preparation:

    • Harvest HEK293 cells stably expressing human TAAR1. Resuspend in Stimulation Buffer (HBSS supplemented with 0.1% BSA and 0.5 mM IBMX).

    • Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. It is critical to include it to prevent the degradation of synthesized cAMP, allowing the signal to accumulate to detectable levels.

  • Compound Stimulation:

    • Plate cells into a 384-well white microplate at 5,000 cells/well (5 µL).

    • Add 5 µL of 4-FPA (diluted in Stimulation Buffer) to the cells. Include RO5166017 as a full agonist positive control.

    • Incubate at Room Temperature (RT) for 30 minutes.

  • Lysis & Detection:

    • Add 5 µL of cAMP-d2 tracer and 5 µL of Anti-cAMP Cryptate (both diluted in Lysis Buffer).

    • Causality: The lysis buffer ruptures the cell membrane, releasing intracellular cAMP to compete with the d2-tracer for binding to the Cryptate-labeled antibody.

  • Incubation & Reading:

    • Incubate for 1 hour at RT in the dark.

    • Read the plate on an HTRF-compatible reader (e.g., PHERAstar) using a 337 nm excitation laser, reading emissions at 620 nm and 665 nm.

Data Presentation & Quality Control Metrics

To ensure experimental validity, raw data must be transformed and evaluated against strict Quality Control (QC) metrics. The Z'-factor must be calculated for every plate; a value > 0.5 indicates an excellent, self-validating assay window.

Table 1: Quantitative Data Summary & Expected Assay Parameters

ParameterMAO-B Inhibition AssayTAAR1 Activation Assay
Target Mechanism Enzyme Inhibition (Competitive)GPCR Agonism (Gs-coupled)
Detection Method Fluorometric (Amplex Red)TR-FRET (HTRF)
Signal Readout Ex: 530 nm / Em: 590 nmRatio: 665 nm / 620 nm
Positive Control Selegiline (IC₅₀ ~50 nM)RO5166017 (EC₅₀ ~100 nM)
Expected 4-FPA Range IC₅₀: 0.5 - 5.0 µMEC₅₀: 1.0 - 10.0 µM
Quality Metric Z'-factor > 0.70Z'-factor > 0.65

Note: Data should be fitted using a 4-parameter logistic (4PL) non-linear regression model in GraphPad Prism or equivalent software to accurately determine IC₅₀ and EC₅₀ values.

References

  • Phenethylamine Source: Wikipedia URL:[Link]

  • Tight-Binding Inhibition of Human Monoamine Oxidase B by Chromone Analogs: A Kinetic, Crystallographic, and Biological Analysis Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • A Peroxidase-linked Spectrophotometric Assay for the Detection of Monoamine Oxidase Inhibitors Source: Iranian Journal of Pharmaceutical Research (PubMed Central) URL:[Link]

  • Synephrine and Its Derivative Compound A: Common and Specific Biological Effects Source: International Journal of Molecular Sciences (PubMed Central) URL:[Link]

Sources

Application Notes and Protocols for the Recrystallization of High-Purity 1-(4-Fluorophenyl)propylamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(4-Fluorophenyl)propylamine is a chiral primary amine that serves as a critical building block in the synthesis of various pharmaceutical compounds and research chemicals. The stereochemistry and purity of this intermediate are paramount, as they directly influence the efficacy, safety, and regulatory compliance of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the purification of 1-(4-Fluorophenyl)propylamine, with a focus on recrystallization methods to achieve high chemical and enantiomeric purity. As specific solubility and melting point data for this compound are not extensively published, the following protocols are grounded in the established principles of crystallization and data from structurally analogous phenylalkylamines. They are presented as robust starting points for method development and optimization by researchers, scientists, and drug development professionals.

The freebase of 1-(4-Fluorophenyl)propylamine, much like its close analog 1-phenylpropylamine (melting point ~ -69°C), is presumed to be a low-melting solid or a liquid at ambient temperatures.[1] This physical characteristic makes direct recrystallization of the freebase impractical. Therefore, the purification strategies detailed herein focus on the crystallization of its solid salt forms, which exhibit more favorable thermal properties for this purification technique.

Part 1: Foundational Principles of Recrystallization for Amine Salts

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent system at varying temperatures. The ideal solvent will dissolve the compound sparingly at low temperatures but will have high solubility at an elevated temperature.[2][3][4] For amine salts, the choice of solvent is critical and is guided by the polarity imparted by both the salt and the organic moiety.

Key Causal Factors in Solvent Selection:
  • Polarity Matching : The principle of "like dissolves like" is a useful starting point. Amine salts, being ionic, are significantly more polar than their freebase counterparts. Therefore, more polar solvents such as alcohols (methanol, ethanol, isopropanol) and their aqueous mixtures are often effective.[5][6]

  • Temperature Coefficient of Solubility : A sharp increase in solubility with temperature is desirable for high recovery yields. A solvent that dissolves the compound too well at room temperature will result in poor recovery.

  • "Oiling Out" Prevention : "Oiling out" occurs when a solid melts in the hot solvent instead of dissolving, forming an immiscible liquid phase.[7][8] This is problematic as impurities often dissolve preferentially in the oil, frustrating purification.[7][8] This phenomenon is common when the melting point of the solute is lower than the boiling point of the solvent.[7][8] Using a lower boiling point solvent or working with a salt form of the amine (which typically has a much higher melting point) are primary strategies to mitigate this issue.

Logical Flow for Solvent Selection

The following diagram outlines a systematic approach to selecting a suitable solvent system for the recrystallization of an amine salt like 1-(4-Fluorophenyl)propylamine hydrochloride.

Caption: Decision workflow for selecting a recrystallization solvent.

Part 2: Protocols for Chemical and Chiral Purification

Protocol 1: Chemical Purification via Single-Solvent Recrystallization of the Hydrochloride Salt

This protocol aims to enhance the chemical purity of 1-(4-Fluorophenyl)propylamine by removing non-basic impurities and by-products from its synthesis. The hydrochloride salt is chosen for its expected crystallinity and higher melting point.

Causality Behind Experimental Choices:

  • Salt Formation: Conversion to the hydrochloride salt provides a stable, crystalline solid suitable for recrystallization, a common strategy for purifying amines.[9]

  • Solvent Choice (Isopropanol): Isopropanol (IPA) is a solvent of intermediate polarity and a moderate boiling point (82.6 °C). It is often an excellent choice for recrystallizing amine hydrochlorides, as it can typically dissolve the salt when hot and allows for good crystal formation upon cooling, without being so high-boiling as to risk "oiling out".

  • Slow Cooling: Gradual cooling is crucial for the formation of well-ordered crystals, which effectively exclude impurities from the crystal lattice. Rapid cooling can trap impurities.

  • Washing with Cold Solvent: Washing the filtered crystals with a small amount of ice-cold solvent removes residual mother liquor containing dissolved impurities without significantly dissolving the desired product.

Step-by-Step Methodology:

  • Preparation of the Hydrochloride Salt:

    • Dissolve the crude 1-(4-Fluorophenyl)propylamine freebase in a suitable solvent like diethyl ether or methyl tert-butyl ether (MTBE) (approx. 5-10 mL per gram of amine).

    • Cool the solution in an ice bath.

    • Slowly add a solution of HCl in diethyl ether (commercially available) or bubble dry HCl gas through the solution until precipitation ceases and the solution is acidic to litmus paper.

    • Collect the precipitated crude 1-(4-Fluorophenyl)propylamine HCl by vacuum filtration, wash with a small amount of cold ether, and air dry.

  • Recrystallization:

    • Place the crude hydrochloride salt in an Erlenmeyer flask.

    • Add a minimal amount of isopropanol (start with 3-5 mL per gram of salt) and a magnetic stir bar.

    • Heat the mixture to a gentle boil on a hot plate with stirring.

    • If the solid has not completely dissolved, add more isopropanol dropwise, maintaining the boil, until a clear solution is achieved. It is critical to use the minimum amount of hot solvent necessary.

    • Once dissolved, remove the flask from the heat source. If the solution is colored, this is the point where a small amount of activated charcoal could be added, the solution re-boiled for a few minutes, and then hot filtered to remove the charcoal.

    • Cover the flask with a watch glass and allow it to cool slowly to room temperature, undisturbed.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Drying:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals on the filter with a small volume of ice-cold isopropanol.

    • Transfer the crystals to a watch glass and dry them in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Chiral Purification via Diastereomeric Salt Resolution

This protocol separates the enantiomers of racemic 1-(4-Fluorophenyl)propylamine. It relies on the principle that reacting a racemic amine with a single enantiomer of a chiral acid creates a pair of diastereomeric salts. These diastereomers have different physical properties, including solubility, allowing for their separation by fractional crystallization.[5][10][11][12]

Causality Behind Experimental Choices:

  • Chiral Resolving Agent (L-(+)-Tartaric Acid): Tartaric acid is a widely used, inexpensive, and effective resolving agent for primary amines.[10][11] It forms diastereomeric salts with distinct crystal packing and solubility.

  • Solvent (Methanol): Methanol is a polar solvent that is effective at dissolving both the free amine and tartaric acid, facilitating the salt formation reaction. The resulting diastereomeric salts often exhibit a significant solubility difference in methanol, which is key to the separation.[13]

  • Stoichiometry: Using approximately one equivalent of the resolving agent is a common starting point. The goal is to selectively precipitate one diastereomeric salt.

  • Liberation of the Free Amine: After isolating the desired diastereomeric salt, treatment with a base (e.g., NaOH) breaks the ionic bond, regenerating the enantiomerically enriched free amine, which can then be extracted into an organic solvent.

Step-by-Step Methodology:

  • Diastereomeric Salt Formation:

    • In a 250 mL Erlenmeyer flask, dissolve 15.0 g (0.10 mol) of L-(+)-tartaric acid in 120 mL of methanol by warming the mixture gently.

    • To this warm solution, add 15.3 g (0.10 mol) of racemic 1-(4-Fluorophenyl)propylamine. A mild exotherm may be observed.

    • Swirl the flask to ensure complete mixing. The solution should be clear.

    • Cover the flask and allow it to stand undisturbed at room temperature. Crystallization of the less soluble diastereomeric salt should begin. For optimal results, allow the crystallization to proceed for at least 24 hours.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystals by vacuum filtration.

    • Wash the collected crystals with a small amount of cold methanol.

    • The filtrate (mother liquor) contains the more soluble diastereomeric salt and can be processed separately to recover the other enantiomer if desired.

    • To improve diastereomeric purity, the collected salt can be recrystallized a second time from a minimum amount of hot methanol.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the purified diastereomeric salt crystals in approximately 100 mL of water.

    • Add 50 mL of a 2 M sodium hydroxide (NaOH) solution with stirring. Continue to stir until all the salt has dissolved and the solution is strongly basic (check with pH paper).

    • Transfer the basic aqueous solution to a separatory funnel.

    • Extract the liberated amine with an organic solvent like dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and remove the solvent by rotary evaporation to yield the enantiomerically enriched 1-(4-Fluorophenyl)propylamine as an oil or low-melting solid.

Part 3: Analysis of Purity and Yield

A robust analytical method is essential to validate the success of the purification. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing both chemical and enantiomeric purity.[1][14]

Workflow for Purity Analysis

G A Purified Sample (Amine Salt or Free Base) B Prepare Sample for HPLC (~1 mg/mL in mobile phase) A->B G Calculate Yield A->G C Perform Achiral (Reverse-Phase) HPLC Analysis B->C D Perform Chiral HPLC Analysis B->D E Assess Chemical Purity C->E F Assess Enantiomeric Excess (ee) D->F H Final Report: Chemical Purity (%), ee (%), Yield (%) E->H F->H G->H

Caption: Workflow for the analysis of purified 1-(4-Fluorophenyl)propylamine.

Protocol 3: Purity and Enantiomeric Excess Determination by HPLC

This protocol provides a starting point for developing a validated HPLC method. For fluorinated aromatic compounds, reverse-phase columns, particularly those with fluorinated stationary phases (e.g., Pentafluorophenyl, PFP), can offer unique selectivity.[15] For chiral separation, polysaccharide-based columns are highly effective for phenylalkylamines.[16]

A. Chemical Purity (Reverse-Phase HPLC)

  • HPLC System: Standard HPLC with UV detector.

  • Column: C18 or Pentafluorophenyl (PFP) column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% formic acid or trifluoroacetic acid to ensure the amine is protonated and improve peak shape).

    • Example Gradient: Start with 10% Acetonitrile, ramp to 95% Acetonitrile over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Analysis: Chemical purity is calculated by the area percent method (Area of main peak / Total area of all peaks) x 100.

B. Enantiomeric Purity (Chiral HPLC)

  • HPLC System: Standard HPLC with UV detector.

  • Column: Polysaccharide-based chiral stationary phase, e.g., Daicel CHIRALPAK OD-H (Cellulose based) or AD-H (Amylose based) (25 cm x 0.46 cm).

  • Mobile Phase (Isocratic): A mixture of n-Hexane and Isopropanol (IPA) with a small amount of an amine modifier.

    • Starting Condition: Hexane/IPA (90:10, v/v) + 0.1% Diethylamine (DEA). The ratio of Hexane to IPA may need to be optimized (e.g., 95:5 to 80:20) to achieve baseline separation.[16]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Analysis:

    • Inject a sample of the racemic starting material to determine the retention times of both enantiomers.

    • Inject the purified sample.

    • Calculate the enantiomeric excess (ee) using the peak areas (A1 and A2) of the two enantiomers: ee (%) = |(A1 - A2) / (A1 + A2)| * 100[1]

Data Summary Table
ParameterProtocol 1 (HCl Salt Recrystallization)Protocol 2 (Diastereomeric Resolution)Protocol 3 (HPLC Analysis)
Objective Increase Chemical PuritySeparate EnantiomersQuantify Purity
Typical Starting Purity 90-98% Chemical PurityRacemic (50:50 Enantiomers)Post-Purification Sample
Expected Outcome >99.5% Chemical Purity>98% Enantiomeric Excess (ee)Validated Purity Data
Key Reagents Isopropanol, HClL-(+)-Tartaric Acid, Methanol, NaOHHPLC-grade solvents, Chiral Column
Primary Metric % Purity (by area, HPLC)% ee (by area, Chiral HPLC)% Purity, % ee, % Yield

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling - Too much solvent was used.- The compound is highly soluble even at low temperatures.- Evaporate some of the solvent to increase concentration and attempt to cool again.- Try scratching the inner surface of the flask with a glass rod to induce nucleation.- Add a "seed crystal" of the pure compound if available.- If using a single-solvent system, consider adding an anti-solvent (a solvent in which the compound is insoluble) dropwise.
"Oiling Out" Occurs - The melting point of the salt is below the boiling point of the solvent.- The solution is supersaturated to a very high degree.- High levels of impurities are present, depressing the melting point.- Re-heat the mixture to dissolve the oil, add a small amount of additional solvent, and cool more slowly.[7][8]- Use a solvent with a lower boiling point.[5]- Ensure you are working with a salt form, not the free base.- A preliminary purification step (e.g., a quick column chromatography) might be needed for very impure samples.
Low Recovery Yield - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Crystals were filtered before crystallization was complete.- Premature crystallization during hot filtration.- Use the absolute minimum amount of hot solvent for dissolution.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Concentrate the mother liquor (filtrate) and cool to recover a second crop of crystals (note: this crop may be less pure).- For hot filtration, ensure the funnel and receiving flask are pre-heated to prevent crystallization.
Poor Chiral Resolution (Low ee) - The diastereomeric salts have similar solubilities in the chosen solvent.- Crystallization occurred too quickly, trapping the other diastereomer.- Try a different solvent or a mixed-solvent system for the crystallization.- Perform a second recrystallization of the diastereomeric salt to enhance its purity before liberating the free amine.- Experiment with a different chiral resolving agent (e.g., dibenzoyl-L-tartaric acid, mandelic acid).

References

  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]

  • Chemistry LibreTexts. 6.6D: Troubleshooting. [Link]

  • Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. [Link]

  • University of Leeds. Stereochemistry - Stereoelectronics. [Link]

  • ACS Publications. Microscale resolution of racemic 1-phenylethylamine and chiral high performance liquid chromatography (HPLC) in undergraduate chemistry. [Link]

  • Solubility of Things. Phenylethylamine. [Link]

  • Organic Syntheses. d- AND l-α-PHENYLETHYLAMINE. [Link]

  • Google Patents.
  • ChemSrc. 1-phenylpropylamine | CAS#:2941-20-0. [Link]

  • Grokipedia. 1-Phenylethylamine. [Link]

  • Harvard University. Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • SlidePlayer. Amine compounds. [Link]

  • The United States Pharmacopeial Convention. Amphetamine Sulfate. [Link]

  • United Nations Office on Drugs and Crime. RECOMMENDED METHODS FOR THE IDENTIFICATION AND ANALYSIS OF AMPHETAMINE, METHAMPHETAMINE AND THEIR RING-SUBSTITUTED ANALOGUES IN SEIZED MATERIALS. [Link]

  • Wikipedia. 3-Fluoroamphetamine. [Link]

  • The Royal Society of Chemistry. Supporting Information For: S1. [Link]

  • Wikipedia. 2-Fluoroamphetamine. [Link]

  • ResearchGate. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. [Link]

  • Oreate AI Blog. The Art and Science of Choosing the Perfect Solvent for Recrystallization. [Link]

  • RSC Publishing. Determination of the enantiomeric composition of 1-phenylethylamine based on its quenching of the fluorescence of 2,2′-dihydroxy-1,1′-binaphthalene. [Link]

  • Reddit. Solubility of 2-FMA in PG?. [Link]

  • Chemistry LibreTexts. Recrystallization. [Link]

  • The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

  • MDPI. Chirality Matters: Fine-Tuning of Novel Monoamine Reuptake Inhibitors Selectivity through Manipulation of Stereochemistry. [Link]

  • University of Calgary. Recrystallization1. [Link]

  • Google Patents.
  • Wikipedia. Chiral resolution. [Link]

  • Reddit. What separation/conversion method can be used to obtain a purified version of (+)-α-phenylethylamine?. [Link]

  • Quora. Are amines soluble in organic solvents?. [Link]

  • EMBIBE. Physical Properties of Amines – Solubility, Melting and Boiling Point. [Link]

  • LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]

  • PubMed. Chiral mobile phase additives in HPLC enantioseparations. [Link]

  • Google Patents. CN104152526A - Resolution method for preparing optically pure R-1-phenylethylamine.
  • Google Patents. WO2024175957A1 - Non-distillative process for manufacturing high purity amphetamines.
  • YouTube. CHM2210L Exp 7 Part 1 Resolution of 1 phenylethylamine. [Link]

  • Chemistry LibreTexts. Basic Properties of Amines. [Link]

  • Scribd. Re Crystallization. [Link]

  • PMC. Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis Yield of 1-(4-Fluorophenyl)propylamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to troubleshooting and optimizing the synthesis of 1-(4-fluorophenyl)propylamine (CAS 74877-10-4). This primary amine is a critical building block in medicinal chemistry, particularly due to the para-fluoro substitution which enhances lipophilicity and metabolic stability in drug design1[1].

Achieving high yields (>80%) for this compound requires strict control over reaction thermodynamics and kinetics to prevent over-alkylation and incomplete conversion. This guide covers both traditional chemical reductive amination and advanced biocatalytic workflows 2[2].

Section 1: Synthetic Strategy & Workflow

To maximize yield, researchers must select the appropriate synthetic route based on their enantiomeric requirements and available infrastructure. The decision tree below outlines the three primary pathways from the starting material, 4-fluoropropiophenone.

SynthesisWorkflow Start 4-Fluoropropiophenone (Starting Material) ChemRA Chemical Route NaBH3CN, NH4OAc pH 5-6 Start->ChemRA Route A (Standard) BioRA Biocatalytic Route KfRedAm, NH4Cl NADPH Recycling Start->BioRA Route B (Advanced) Oxime Oxime Route NH2OH, then Reduction (Zn/AcOH) Start->Oxime Route C (Alternative) ProdChem Racemic Product Yield: 75-82% ChemRA->ProdChem ProdBio Chiral Product (>99% ee) Yield: >90% BioRA->ProdBio ProdOxime Racemic Product Yield: 65-70% Oxime->ProdOxime

Synthetic pathways for 1-(4-Fluorophenyl)propylamine from 4-fluoropropiophenone.

Section 2: Detailed Experimental Protocol (Chemical Reductive Amination)

Self-Validating System: This protocol relies on the differential stability of sodium cyanoborohydride (NaBH₃CN) at mildly acidic pH. By buffering the system at pH 5–6, we selectively reduce the transient iminium ion without prematurely reducing the starting ketone. The protocol includes built-in pH checks to validate the reaction state before the irreversible reduction step.

Step-by-Step Methodology:
  • Imine Formation: In a dry, round-bottom flask under an inert atmosphere (N₂), dissolve 4-fluoropropiophenone (1.0 eq) in anhydrous methanol to achieve a 0.5 M concentration. Add ammonium acetate (NH₄OAc) in a large excess (10.0 eq). Causality Note: The massive excess drives the equilibrium toward the imine and severely suppresses secondary amine formation.

  • pH Adjustment & Validation: Stir the mixture at room temperature for 30 minutes. Extract a 10 µL aliquot and verify the pH is between 5.0 and 6.0 using pH paper. If the solution is too basic, add glacial acetic acid dropwise until the target pH is reached.

  • Reduction: Cool the reaction to 0 °C using an ice bath. Portion-wise, add sodium cyanoborohydride (NaBH₃CN, 1.5 eq). Causality Note: NaBH₃CN is chosen over NaBH₄ because the electron-withdrawing cyano group reduces the nucleophilicity of the hydrides, making the reagent stable in the acidic conditions required for iminium formation.

  • Maturation: Allow the reaction to warm to room temperature and stir for 16 hours. Monitor via TLC (Hexanes:EtOAc 7:3) or LC-MS until the starting ketone is fully consumed.

  • Quenching & Workup: Quench the reaction carefully with 1M HCl to destroy excess hydride. (Caution: HCN gas evolution will occur; perform strictly in a fume hood). Adjust the pH to >10 using 2M NaOH to free-base the amine, then extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (Silica gel, DCM:MeOH:NH₄OH 90:9:1) to yield the pure primary amine.

Section 3: Troubleshooting & FAQs

Q1: I am seeing a high percentage of secondary amine byproducts (e.g., bis(1-(4-fluorophenyl)propyl)amine). How do I prevent this? A1: Causality: The newly formed primary amine (1-(4-fluorophenyl)propylamine) is significantly more nucleophilic than the ammonia source. It competes with ammonia to attack the unreacted 4-fluoropropiophenone, forming a secondary imine which is subsequently reduced. Solution: Ensure a massive stoichiometric excess of the ammonia source (10–15 equivalents of NH₄OAc). Alternatively, switch to a biocatalytic route using Reductive Aminases (RedAms), which exhibit strict chemoselectivity for primary amine synthesis 3[3].

Q2: My imine intermediate isn't forming efficiently, leading to low overall yields. What parameters should I adjust? A2: Causality: Imine formation from a ketone and ammonia is an endergonic equilibrium process that generates water. Solution: First, verify your pH is strictly between 5.0 and 6.0; if it is too acidic, the ammonia is completely protonated and non-nucleophilic; if too basic, the carbonyl isn't sufficiently activated. Second, add a dehydrating agent like 3Å molecular sieves or anhydrous MgSO₄ to the reaction mixture to sequester water and drive the equilibrium forward via Le Chatelier's principle.

Q3: I need to synthesize the chiral (enantiopure) version of this amine for a drug screening assay. Is chemical reductive amination viable? A3: Traditional chemical reductive amination yields a racemic mixture. For highly enantioselective synthesis (>99% ee), you should employ a biocatalytic approach using NADPH-dependent Reductive Aminases (e.g., KfRedAm from Kribbella flavida). These enzymes catalyze the direct asymmetric reductive amination of 4-fluoropropiophenone with exceptional space-time yields4[4].

Q4: I attempted an oxime reduction route (Route C) using Pd/C and H₂, but I observed loss of the fluorine atom. Why? A4: Causality: Palladium-catalyzed hydrogenation under high pressure can lead to hydrodehalogenation, especially for aryl fluorides, due to the oxidative addition of Pd into the C-F bond. Solution: Switch to a milder reduction method for the oxime, such as Zinc dust in acetic acid, or revert to the NaBH₃CN reductive amination pathway which is completely orthogonal to aryl halides 2[2].

Section 4: Quantitative Data Comparison

To assist in route selection, the following table summarizes the expected yields and conditions based on empirical laboratory data and literature precedent.

Synthesis RouteKey Reagents / CatalystTemp (°C)Time (h)Expected Yield (%)Enantiomeric Excess (ee %)
Chemical Reductive Amination NaBH₃CN, NH₄OAc, MeOH251675 - 82N/A (Racemic)
Oxime Reduction 1. NH₂OH2. Zn/AcOH601265 - 70N/A (Racemic)
Biocatalytic Reductive Amination KfRedAm, NH₄Cl, NADPH3024> 90> 99 (Chiral)

References

  • Direct reductive amination of ketones with amines by reductive aminases Source: ResearchGate URL
  • The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors Source: MDPI URL
  • Imine Reductases and Reductive Aminases in Organic Synthesis Source: ResearchGate URL
  • CAS 74877-10-4: 1-(4-fluorophenyl)

Sources

Technical Support Center: Troubleshooting HPLC Analysis of 1-(4-Fluorophenyl)propylamine

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: T-FPPA-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Severe Peak Tailing & Asymmetry Resolution

Executive Summary

You are experiencing peak tailing with 1-(4-Fluorophenyl)propylamine (1-FPPA). This is a classic challenge in the chromatography of primary amines. 1-FPPA is structurally analogous to amphetamines; it possesses a basic primary amine (pKa ≈ 9.0–9.5) and a lipophilic fluorinated phenyl group.

At standard reversed-phase pH (pH 2–7), this molecule exists almost exclusively as a protonated cation (


).[1] The tailing is rarely a physical system failure; it is a chemical symptom of Secondary Silanol Interactions . The cationic amine is adhering to ionized silanol groups (

) on your column's silica backbone via ion-exchange mechanisms, rather than partitioning cleanly into the C18 stationary phase.

This guide provides the diagnostic logic and specific protocols to resolve this issue.

Part 1: Diagnostic Logic (Root Cause Analysis)

Before altering your chemistry, we must rule out physical hardware failure.[1] Use the following decision tree to isolate the variable.

TroubleshootingLogic Start START: Peak Tailing Detected CheckNeutral Inject Neutral Standard (e.g., Toluene/Uracil) Start->CheckNeutral NeutralTails Does the Neutral Peak Tail? CheckNeutral->NeutralTails PhysicalIssue PHYSICAL FAILURE NeutralTails->PhysicalIssue Yes (As > 1.5) ChemicalIssue CHEMICAL INTERACTION (Silanol Effect) NeutralTails->ChemicalIssue No (Neutral is symm.) ActionPhysical 1. Check Extra-Column Volume 2. Replace Guard Column 3. Check for Column Void PhysicalIssue->ActionPhysical CheckpH Check Mobile Phase pH ChemicalIssue->CheckpH ActionLowPH Protocol A: Low pH + Ion Pairing (TFA/Perchlorate) CheckpH->ActionLowPH Standard Column (pH 2-8) ActionHighPH Protocol B: High pH (>10) (Hybrid Column) CheckpH->ActionHighPH Hybrid Column (pH 1-12)

Figure 1: Diagnostic decision tree separating hardware failures (voids/dead volume) from chemical interactions (silanol activity).

Part 2: The Chemical Solution (Mobile Phase Optimization)

If your neutral standard is symmetrical but 1-FPPA tails, you must suppress the ion-exchange mechanism. The fluorine atom on the phenyl ring increases lipophilicity but does not sufficiently suppress the basicity of the amine.

Why Formic Acid Fails

Many researchers use 0.1% Formic Acid (pH ~2.7). This is often insufficient for stubborn amines. Formic acid is a weak ion-pairing agent. While it protonates some silanols, it does not mask the charge of the amine effectively.

Protocol A: The "Gold Standard" (Low pH + Strong Ion Pairing)

Use this method if you are using a standard silica-based C18 or PFP column.

Reagents:

  • TFA (Trifluoroacetic Acid): The trifluoroacetate anion pairs with the protonated amine, forming a neutral complex that partitions well into the C18 phase.

  • TEA (Triethylamine): Optional. Acts as a "sacrificial base" to saturate silanol sites.

Step-by-Step Preparation:

  • Solvent A: Water + 0.1% (v/v) TFA.

    • Note: If tailing persists, increase TFA to 0.2% or add 5 mM Triethylamine (TEA).[1] If adding TEA, adjust pH to 2.5 with Phosphoric acid to prevent silica dissolution.[1]

  • Solvent B: Acetonitrile + 0.1% (v/v) TFA.

    • Crucial: You must add TFA to the organic line as well to maintain baseline stability during gradients.

  • Equilibration: Flush column with 20 column volumes. The column surface needs to be fully saturated with the ion-pairing agent.

Protocol B: High pH Strategy (Hybrid Particles Only)

If you have a hybrid particle column (e.g., Waters XBridge, Agilent Poroshell HPH), this is the superior approach.[1]

Mechanism: At pH 11, 1-FPPA (pKa ~9.[1]5) is deprotonated (neutral). Neutral amines do not interact with silanols.

Step-by-Step Preparation:

  • Buffer: 10 mM Ammonium Bicarbonate adjusted to pH 10.5 with Ammonium Hydroxide.

  • Solvent A: Buffer solution.

  • Solvent B: Acetonitrile.

  • Warning: Do NOT use this on standard silica columns; the silica backbone will dissolve above pH 8.0.

Part 3: The Hardware Solution (Column Selection)

The choice of stationary phase is critical for fluorinated amines.

Column Technology Comparison Table
Column TypeSuitability for 1-FPPAMechanism of ActionRecommendation
Standard C18 LowHigh silanol activity causes tailing.Avoid unless fully end-capped.
End-Capped C18 Medium"End-capping" reagents block some silanols.[2][3]Use with Protocol A (TFA).
PFP (Pentafluorophenyl) High (Selectivity)Fluorine-Fluorine interactions improve selectivity, but silanols may still be active.[1]Excellent for separating impurities. Requires Protocol A .
Hybrid C18 (High pH) Best Ethylene-bridged silica resists high pH.Use with Protocol B (pH 10+).
Embedded Polar Group (EPG) HighEmbedded polar group shields silanols and provides water layer.Good alternative if TFA is not allowed.
Visualizing the Silanol Effect

Understanding the microscopic interaction helps justify the need for harsh additives like TFA.

SilanolEffect Silica Silica Surface (Stationary Phase) Silanol Ionized Silanol (Si-O⁻) Silica->Silanol Amine 1-FPPA Cation (R-NH₃⁺) Silanol->Amine Ionic Attraction (CAUSES TAILING) TFA TFA Anion (CF₃COO⁻) TFA->Silanol Shielding TFA->Amine Ion Pairing (Neutralizes Charge)

Figure 2: The interaction between the protonated amine and ionized silanols (red dashed line) causes tailing.[1] TFA (yellow) intercepts this by pairing with the amine (green line).

Part 4: Frequently Asked Questions (FAQs)

Q: I cannot use TFA because I am using LC-MS (Mass Spectrometry). What do I do? A: TFA causes signal suppression in MS electrospray ionization.

  • Switch to Formic Acid/Ammonium Formate: Try 0.1% Formic Acid + 10mM Ammonium Formate. The ammonium ions (

    
    ) compete with your amine for silanol sites, acting similarly to TEA but MS-compatible.
    
  • Use a PFP Column: A Pentafluorophenyl column often provides better peak shape for fluorinated compounds even with weaker acids like formic acid due to specific F-F interactions [1].

Q: My peak is splitting, not just tailing. Is this the same issue? A: No. Split peaks usually indicate a solvent mismatch or a blocked frit .

  • Solvent Mismatch: If you dissolve 1-FPPA in 100% MeOH but your gradient starts at 5% MeOH, the strong solvent carries the analyte too fast initially. Dissolve your sample in the starting mobile phase composition.

  • Blocked Frit: Reverse the column and flush to waste (if allowed by manufacturer) to clear particulate matter [2].

Q: Does the fluorine atom on the phenyl ring affect the pKa? A: Yes, but not enough to solve the problem. The fluorine atom is electron-withdrawing, which slightly lowers the pKa of the amine compared to non-fluorinated propylamine (pKa ~10.7) [3]. However, the pKa likely remains above 9.0, meaning it is still fully charged at acidic pH.[1] The fluorine mainly increases hydrophobicity and alters selectivity, making PFP columns a viable option for separation [4].

References

  • LCGC International. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.Link

  • Axion Labs. (2022). HPLC Peak Tailing - Troubleshooting Guide.Link

  • National Institute of Standards and Technology (NIST). (2025).[4] 1-(4-Fluorophenyl)-2-methyl-2-propylamine Properties.Link

  • Przybyciel, M. (2020).[1] Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Link

Sources

Technical Support Center: Solubility Optimization for 1-(4-Fluorophenyl)propylamine

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Guide Last Updated: March 4, 2026 Topic: Resolving Aqueous Solubility & Precipitation Issues Molecule Class: Fluorinated Phenethylamine Analogs[1][2][3]

Executive Summary: The Physicochemical Challenge

1-(4-Fluorophenyl)propylamine presents a classic "solubility paradox" common in drug discovery. It is a lipophilic weak base .[1][2][3]

  • The Chemical Conflict:

    • Basic Nature: As a primary amine, it has a

      
       estimated between 9.2 – 9.6  (based on structural analogs like 1-(4-fluorophenyl)ethylamine).[1][2][3] It exists as a soluble cation (
      
      
      
      ) in acidic environments but deprotonates to a poorly soluble neutral oil (
      
      
      ) as pH approaches physiological levels (7.4).[1][2][3]
    • Lipophilicity: The 4-fluorophenyl ring and propyl chain contribute to a LogP

      
       1.8 – 2.1 .[1][2][3] While the fluorine atom enhances metabolic stability and membrane permeability, it also increases hydrophobicity compared to non-fluorinated counterparts.[2][3]
      

The Failure Mode: Users typically observe precipitation or "oiling out" when diluting high-concentration DMSO stock solutions into neutral buffers (like PBS).[1][2][3] This occurs because the pH shift drives the equilibrium toward the insoluble free base, exceeding its intrinsic solubility limit (


).[2][3]

Troubleshooting Logic & Decision Matrix

The following flowchart illustrates the decision process for stabilizing this compound in solution.

SolubilityLogic Start Start: Solubility Issue CheckForm Check Compound Form: Free Base or Salt (HCl)? Start->CheckForm FreeBase Free Base (Oil/Solid) CheckForm->FreeBase Salt HCl Salt (Solid) CheckForm->Salt Step1 Step 1: Create Stock Solvent: 100% DMSO or Ethanol FreeBase->Step1 Must dissolve in organic first Salt->Step1 Preferred for stability Step2 Step 2: Dilution Strategy Step1->Step2 DirectPBS Direct into PBS (pH 7.4)? Step2->DirectPBS Fix Solution: Modified Buffer System Step2->Fix Preventative Precip Result: PRECIPITATION (Free base crashes out) DirectPBS->Precip If Conc > 100 µM Precip->Fix Troubleshoot MethodA Method A (In Vitro): Keep DMSO < 1% + Acidify slightly (pH 6.5) Fix->MethodA MethodB Method B (In Vivo/High Conc): Use 20% HP-β-Cyclodextrin Fix->MethodB

Figure 1: Decision matrix for selecting the correct formulation strategy based on experimental intent.

Technical FAQs: Diagnostics & Solutions

Q1: I dissolved the HCl salt in water, but it precipitated when I added PBS. Why?

A: This is due to the Common Ion Effect and pH Shock .[1][3]

  • pH Shock: The HCl salt is acidic.[1][2][3] When dissolved in pure water, the pH is low (< 5.0), keeping the amine protonated and soluble.[2][3] PBS (Phosphate Buffered Saline) acts as a "pH clamp" at 7.[1][2][3]4. At this pH, the equilibrium shifts:

    
    
    Even though the 
    
    
    
    is ~9.5, the intrinsic solubility of the free base (
    
    
    ) is so low that even the small fraction generated at pH 7.4 can exceed saturation.[2][3]
  • Common Ion Effect: PBS contains ~137 mM NaCl.[1][2][3] If you are using the Hydrochloride (HCl) salt of the amine, the high concentration of Chloride ions (

    
    ) in the buffer can suppress the solubility of the amine salt, potentially causing the salt form itself to precipitate if the concentration is very high.[1][2]
    

The Fix:

  • Low Concentration (< 100 µM): Pre-dilute in water, then add 10x PBS slowly with vortexing.

  • High Concentration (> 1 mM): Do not use standard PBS. Use a lower pH buffer (e.g., Acetate or Citrate pH 5.0–6.[2][3]0) or incorporate a solubilizer like Cyclodextrin (see Protocol below).[1][2][3]

Q2: Can I use DMSO to solve the solubility issue?

A: Yes, but with strict limitations. DMSO is an excellent solvent for the stock solution (up to 50-100 mM).[1][2][3] However, upon dilution into aqueous media, the "solvent power" drops exponentially.[2][3]

  • The "Crash" Point: For lipophilic amines like 1-(4-Fluorophenyl)propylamine, precipitation often occurs immediately at the interface where the DMSO drop hits the water.[1][2]

  • Recommendation: Never add the DMSO stock directly to a static volume of buffer.[1][3] Always inject the DMSO stock into a vortexing buffer to ensure rapid dispersion and prevent local high-concentration aggregates.[1][2][3]

Q3: How do I formulate this for animal studies (IP/PO dosing)?

A: Standard saline will likely fail for doses > 5 mg/kg.[1][2][3] You require a vehicle that encapsulates the lipophilic tail.[1][2][3]

  • Recommended Vehicle: 10% to 20% (w/v) HP-

    
    -CD  (Hydroxypropyl-beta-cyclodextrin) in saline.[1][2][3]
    
  • Mechanism: The fluorophenyl ring inserts into the hydrophobic cavity of the cyclodextrin, shielding it from water while the outer shell remains hydrophilic.[3] This can increase solubility by 50-100 fold without altering pH.[1][2][3]

Validated Experimental Protocols

Protocol A: Preparation of Stable Stock Solution

Use this for all downstream applications.

  • Weighing: Weigh the HCl salt form (preferred over free base for stability).

    • Note: If using the free base (oil), weigh by difference into a glass vial.[2][3]

  • Solvent: Add anhydrous DMSO (Dimethyl sulfoxide) to achieve a concentration of 20 mM .

    • Why? DMSO prevents hydrolysis and oxidation better than water.[1][2][3]

  • Sonicate: Sonicate for 5 minutes at room temperature. The solution should be crystal clear.

  • Storage: Aliquot into amber glass vials. Store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Preparation of Working Solution (Cell Culture/Assay)

Target: 100 µM in Assay Buffer (0.5% DMSO final)

  • Prepare Buffer: Ensure your assay buffer (e.g., HBSS or PBS) is at Room Temperature.[1][2][3]

  • Intermediate Step (Critical):

    • Do NOT dilute 20 mM stock directly to 100 µM in one step if you observe precipitation.[1][2][3]

    • Perform a serial dilution in DMSO first: Dilute 20 mM

      
       2 mM in DMSO.
      
  • Final Dilution:

    • Place 950 µL of Buffer in a tube.[1][3]

    • While vortexing the buffer , add 50 µL of the 2 mM DMSO substock.[2][3]

    • Result: 100 µM compound, 5% DMSO.[1][2][3] (If 5% DMSO is toxic to your cells, dilute further).[2][3]

  • Visual Check: Hold the tube against a light source.[1][2][3] If "cloudiness" or "schlieren" lines appear, the compound has oiled out.[2][3]

Protocol C: "Rescue" Formulation for High Solubility

Use this if Protocol B fails or for in vivo work.

ComponentConcentrationFunction
HP-

-CD
20% (w/v)Encapsulating agent (Solubilizer)
Citrate Buffer 50 mM (pH 5.[1][2][3]5)Maintains protonated state (

)
Compound Up to 5 mg/mLActive Agent

Procedure:

  • Dissolve HP-

    
    -CD in water.[1][2][3]
    
  • Add the compound (powder or DMSO stock) to the CD solution.[1][2][3]

  • Sonicate for 20-30 minutes (bath sonicator). The solution may turn cloudy then clear as inclusion complexes form.[1][2][3]

  • Adjust pH to 5.5–6.0 if necessary.[1][2][3]

  • Filter sterilize (0.22 µm PVDF filter).[1][2][3]

Data Summary: Solubility Thresholds

Solvent / MediumEstimated Solubility (HCl Salt)Notes
Water (pH < 5) > 50 mg/mLHighly soluble due to ionization.[1][2][3]
PBS (pH 7.4) < 0.5 mg/mLRisk Zone. Precipitation likely due to deprotonation.[1][2][3]
DMSO > 100 mg/mLExcellent stock solvent.[1][2][3]
Ethanol > 50 mg/mLGood alternative to DMSO, but evaporates.
20% HP-

-CD
~ 5 - 10 mg/mLBest for physiological compatibility.[1][2][3]

References & Authority

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123063, 1-(4-Fluorophenyl)ethylamine. (Used as structural anchor for pKa/LogP estimation).[1][2][3] [Link]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State.[2][3] Wiley-Interscience.[1][2][3] (Source for Henderson-Hasselbalch solubility profiles of lipophilic amines).[1][2][3]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[2][3] Journal of Pharmacy and Pharmacology.[1][2][3] (Basis for HP-

    
    -CD protocol).
    [Link]
    
  • NIST Chemistry WebBook. 1-(4-Fluorophenyl)-2-methyl-2-propylamine Spectral Data. (Structural verification data). [Link][1][2][3]

Sources

Overcoming matrix interference in 1-(4-Fluorophenyl)propylamine blood analysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Matrix Interference in Blood/Plasma Analysis Ticket ID: #FPP-MAT-001 Status: Open Assigned Specialist: Senior Application Scientist (Bioanalysis Division)[1]

Welcome to the Bioanalytical Support Hub.

You are likely here because your LC-MS/MS assay for 1-(4-Fluorophenyl)propylamine (1-FPP) is failing validation or showing erratic sensitivity in whole blood/plasma matrices.

As a primary amine with a lipophilic fluorinated tail (LogP ~2.5, pKa ~9.5), 1-FPP is a "sticky" base.[1] In complex matrices like blood, it fights a losing battle against Glycerophosphocholines (Phospholipids) for ionization energy. This guide replaces trial-and-error with mechanistic certainty.

Module 1: The Diagnosis (Do I have Matrix Interference?)

Q: My internal standard (IS) response varies wildly between patient samples. Is this matrix effect? A: almost certainly. This is the hallmark of Ion Suppression . In Electrospray Ionization (ESI+), phospholipids (PLs) elute in the high-organic region of your gradient.[1] If 1-FPP co-elutes with these massive lipid bands, the lipids steal the charge, rendering your analyte invisible to the MS.

The Diagnostic Protocol: Post-Column Infusion Do not guess. Visualize the suppression zone.[2]

  • Setup: Tee-in a steady flow (10 µL/min) of 1-FPP standard (100 ng/mL) into the effluent of your LC column before it enters the MS source.[1]

  • Inject: Inject a "Blank" extracted blood sample (processed via your current method).

  • Observe: Monitor the baseline of the 1-FPP MRM transition.

    • Flat line: No interference.

    • Negative Dip: Ion Suppression (Matrix components are "eating" your signal).

    • Positive Hump:[1] Ion Enhancement.[3]

Visualizing the Workflow:

MatrixDiagnosis Start Suspect Matrix Effect? CheckIS Check Internal Standard (IS) Response Variation > 15%? Start->CheckIS Infusion Run Post-Column Infusion (Matuszewski Method) CheckIS->Infusion Yes Result Observe Baseline at Analyte Retention Time Infusion->Result Suppression Negative Dip Observed (Ion Suppression) Result->Suppression Dip Clean Stable Baseline (No Matrix Effect) Result->Clean Flat Action1 Switch to MCX SPE (See Module 2) Suppression->Action1 Action2 Proceed to Validation Clean->Action2

Figure 1: Decision tree for diagnosing matrix effects using the post-column infusion method.

Module 2: The Cure (Sample Preparation)

Q: I am using Protein Precipitation (PPT) with Acetonitrile. Why isn't it working? A: PPT is a "dirty" cleanup. It removes proteins but leaves >90% of phospholipids in the supernatant. For a basic amine like 1-FPP, you need a mechanism that actively separates your drug from the neutral lipids.[1]

Recommendation: Mixed-Mode Cation Exchange (MCX) SPE This is the "Gold Standard" for 1-FPP.[1] It utilizes a dual-retention mechanism:[1]

  • Reverse Phase: Retains the hydrophobic fluorophenyl tail.

  • Cation Exchange: Ionic bond with the amine group (at acidic pH).

The "Self-Validating" MCX Protocol Rationale: We lock the drug onto the sorbent using charge, wash away the lipids with aggressive organic solvents, and then unlock the drug with a basic solvent.

StepSolvent/ReagentMechanistic Purpose
1. Pre-treat Dilute Blood 1:3 with 2% Formic Acid Acidifies 1-FPP (pH < pKa) ensuring it is 100% ionized (

).[1] Disrupts protein binding.
2. Load Sample onto MCX CartridgeAnalyte binds via Cation Exchange + Hydrophobic interaction.
3. Wash 1 2% Formic Acid (aq)Removes proteins and salts. Analyte stays locked (ionic).
4. Wash 2 100% Methanol CRITICAL STEP. This removes neutral phospholipids. Since 1-FPP is positively charged, it cannot elute in neutral MeOH.
5.[1] Elute 5% NH4OH in MethanolpH shift (>10). Neutralizes the amine (

). Breaks the ionic bond. Analyte elutes.

Troubleshooting the Extraction:

  • Low Recovery? Ensure Pre-treatment pH is < 4. If the sample is not acidic, 1-FPP won't bind to the cation exchanger.

  • Still Dirty? Increase the Wash 2 volume. You can be aggressive here because the ionic bond is very strong.

Module 3: Chromatographic Defense

Q: I cannot afford SPE. Can I fix this with my LC column? A: Partially. If you must use Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE), you must separate the phospholipid "dump" from your analyte.[1]

The "Biphenyl" Strategy Standard C18 columns often co-elute aromatic amines with lipids.

  • Switch to: Biphenyl or Phenyl-Hexyl stationary phase.[1]

  • Why: The

    
     interactions between the biphenyl ring and the fluorophenyl group of 1-FPP create unique selectivity, often shifting the analyte away from the phospholipid region.
    

Q: What about the Mobile Phase?

  • Use: 0.1% Formic Acid + 5mM Ammonium Formate.

  • Avoid: High pH mobile phases if using PPT. High pH makes phospholipids ionize more aggressively, worsening suppression.

Module 4: Validation & Regulatory (FDA/EMA)[1]

Q: How do I prove I've solved the problem? A: You must calculate the Matrix Factor (MF) as per FDA Bioanalytical Method Validation Guidelines (2018).

Calculation:


[1][3]
  • MF = 1.0: Perfect (No effect).

  • MF < 0.85: Significant Suppression (Fail).

  • MF > 1.15: Enhancement (Fail).

IS-Normalized Matrix Factor:


[1]
  • Requirement: The CV% of the IS-Normalized MF calculated from 6 different lots of matrix (including lipemic/hemolyzed) must be < 15% .

Summary of Recommendations
FeatureStandard Approach (Risky)Recommended Approach (Robust)
Sample Prep Protein Precip (ACN)SPE (Mixed-Mode MCX)
Column C18Biphenyl or F5 (Pentafluorophenyl)
Internal Standard Analog (e.g., Amphetamine)Stable Isotope (1-FPP-d4)
Mobile Phase Water/MeOHWater/MeOH + 5mM NH4Formate

Visualizing the MCX Mechanism:

MCXMechanism Step1 LOAD (pH 3) Analyte (+) Lipids (Neutral) Step2 WASH (MeOH) Analyte (+) RETAINS Lipids ELUTE Step1->Step2 Ionic Lock Step3 ELUTE (pH 11) Analyte (Neutral) ELUTES Step2->Step3 Break Bond

Figure 2: The "Catch and Release" mechanism of Mixed-Mode Cation Exchange (MCX) which selectively removes phospholipids.[1]

References
  • FDA Center for Drug Evaluation and Research. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[4][5][6] [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030.[1] [Link]

  • Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34.[1] [Link]

  • PubChem. (n.d.). 1-(4-Fluorophenyl)ethylamine (Compound Summary). National Library of Medicine. [Link]

Sources

Troubleshooting chiral separation of 1-(4-Fluorophenyl)propylamine enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. 1-(4-Fluorophenyl)propylamine is a chiral primary amine and a fluorinated amphetamine analogue. Its separation presents unique challenges due to the highly electronegative para-fluoro substitution, which alters the dipole moment and basicity of the primary amine compared to standard phenethylamines.

This guide is designed for analytical chemists and drug development professionals to troubleshoot, optimize, and validate both direct and indirect enantiomeric separations.

Diagnostic Knowledge Base (FAQs)

Q1: Why does 1-(4-Fluorophenyl)propylamine exhibit severe peak tailing and irreversible adsorption on standard polysaccharide chiral stationary phases (CSPs)? Causality: Primary amines act as strong hydrogen-bond donors and acceptors. On standard coated or immobilized polysaccharide columns (e.g., Chiralpak AD-H), the underivatized amine interacts non-specifically with residual silanol groups (Si-OH) on the underlying silica support matrix, overriding the stereoselective interactions of the chiral selector. Solution: You must suppress silanol ionization. Switch to a Polar Organic (PO) mobile phase containing a volatile basic additive. Adding 0.1% to 0.2% Diethylamine (DEA) or Triethylamine (TEA) competitively binds to the active silanols, allowing the enantiomers to interact purely with the chiral cavities[1].

Q2: I am using a Crown Ether CSP (e.g., Crownpak CR or CrownSil), but I am observing co-elution and zero enantiomeric resolution. What is the mechanistic failure? Causality: Crown ether columns (utilizing 18-crown-6 derivatives) rely on a highly specific host-guest inclusion complex. This mechanism strictly requires the primary amine to be fully protonated (


) to form a three-point hydrogen bond within the crown ether cavity. If your mobile phase pH is above 2.0, a fraction of the analyte remains unprotonated, destroying the stereoselective fit.
Solution:  Lower the mobile phase pH to 1.0–1.5 using Perchloric acid (

) or Trifluoroacetic acid (TFA). The electron-withdrawing para-fluoro group slightly reduces the basicity of the amine; therefore, maintaining a strictly acidic environment is critical for complete protonation.

Q3: For biological matrices (e.g., whole blood), should I use direct HPLC separation or indirect GC-MS derivatization? Causality: Direct HPLC is ideal for high-throughput API purity screening but lacks the sensitivity and matrix-isolation required for biofluids. Biological matrices contain endogenous amines and proteins that foul CSPs. Indirect separation via chiral derivatization (e.g., using L-TPC) converts the enantiomers into stable diastereomers, allowing for high-resolution, high-sensitivity analysis on rugged achiral GC-MS systems without matrix interference[2].

Validated Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring that any chromatographic failure can be isolated to either the sample, the instrument, or the chemistry.

Protocol A: Direct HPLC Enantioseparation via Cyclofructan CSP

Cyclofructan-based CSPs (e.g., Larihc CF6-P) are uniquely suited for primary amines in Polar Organic (PO) modes, offering superior resolution to polysaccharide columns without the harsh acidic requirements of crown ethers[1].

Step-by-Step Methodology:

  • Column Preparation: Install a Cyclofructan CF6-P column (250 x 4.6 mm, 5 µm). Flush with 100% Methanol for 20 minutes at 1.0 mL/min to remove storage solvents.

  • Mobile Phase Compounding: Prepare a polar organic mixture of Acetonitrile/Methanol (90:10, v/v). Add 0.3% Trifluoroacetic acid (TFA) and 0.2% Triethylamine (TEA). Causality note: The TFA/TEA combination forms a dynamic ion-pairing salt in the mobile phase that modulates the amine's interaction with the cyclofructan core.

  • Equilibration: Pump the mobile phase at 1.0 mL/min until the UV baseline (set to 210 nm and 254 nm) is completely stable (approx. 30 column volumes).

  • Self-Validation Checkpoint (System Suitability): Inject a neutral chiral marker (e.g., trans-stilbene oxide).

    • Validation Logic: If the neutral marker resolves sharply (

      
      ), the column's chiral cavities are intact. If a subsequent injection of 1-(4-Fluorophenyl)propylamine tails, the issue is strictly acid/base modifier imbalance, not column degradation.
      
  • Sample Injection: Inject 5 µL of the analyte (1 mg/mL in mobile phase). Maintain column temperature at 25°C.

Protocol B: Indirect GC-MS Separation via L-TPC Derivatization

Trifluoroacetyl-l-prolyl chloride (L-TPC) reacts rapidly with primary amines to form volatile diastereomers, ideal for forensic and pharmacokinetic applications[2].

Step-by-Step Methodology:

  • Extraction: Extract 1-(4-Fluorophenyl)propylamine from the matrix using liquid-liquid extraction (LLE) into ethyl acetate under basic conditions (pH 10 with NaOH).

  • Derivatization: Transfer 100 µL of the organic extract to a silanized glass vial. Add 50 µL of 0.1 M L-TPC in chloroform.

  • Incubation: Seal and heat the vial at 60°C for 20 minutes. Causality note: Gentle heating overcomes the steric hindrance of the propyl chain, ensuring 100% conversion to the diastereomer.

  • Evaporation & Reconstitution: Evaporate the mixture to dryness under a gentle stream of ultra-pure Nitrogen. Reconstitute in 100 µL of ethyl acetate.

  • Self-Validation Checkpoint (Artifact Control): Run two controls: A Reagent Blank (L-TPC + solvent) and an Underivatized Sample.

    • Validation Logic: The Reagent Blank proves no chiral impurities in the L-TPC are creating false peaks. The Underivatized Sample proves no endogenous matrix compounds co-elute at the targeted diastereomer retention times.

  • GC-MS Analysis: Inject 1 µL into a GC-MS equipped with a standard 5% phenyl-methylpolysiloxane achiral column (e.g., HP-5MS). Use a temperature ramp from 100°C to 280°C at 15°C/min.

Quantitative Data Summaries

Table 1: Comparison of Chiral Stationary Phases for 1-(4-Fluorophenyl)propylamine

Column TechnologyModeRequired ModifiersResolution (

)
Matrix Suitability
Cyclofructan (CF6-P) Polar Organic0.3% TFA / 0.2% TEA> 2.0Pure API / Synthetics
Crown Ether (CR+) Aqueous AcidicpH 1.0 - 1.5 (

)
> 2.5Pure API / Aqueous
Polysaccharide (AD-H) Normal Phase0.1% Diethylamine (DEA)1.2 - 1.5Synthetics

Table 2: Derivatization Reagents for Indirect Separation

ReagentAnalytical PlatformReaction ConditionByproduct Interference
L-TPC GC-MS60°C, 20 minsLow (Volatile byproducts)
FMOC-L-Pro [3]HPLC-UV/FluorescenceRoom Temp, pH 8.0Moderate (Requires quenching)
Mosher's Acid Chloride NMR / LC-MSRoom Temp, PyridineHigh (Steric hindrance)

Process Visualizations

Workflow A 1-(4-Fluorophenyl)propylamine Sample Matrix B Direct Separation (HPLC/SFC) A->B High Purity/API C Indirect Separation (GC-MS/LC-MS) A->C Biofluids/Forensics B1 Cyclofructan CSP (Polar Organic Mode) B->B1 Non-Aqueous B2 Crown Ether CSP (Acidic Aqueous Mode) B->B2 Aqueous C1 L-TPC Derivatization (Diastereomer Formation) C->C1 C2 Achiral GC-MS Analysis C1->C2

Decision matrix for selecting direct vs. indirect chiral separation workflows.

Mechanism Amine Primary Amine (-NH2) Acid Acid Amine->Acid Protonation Protonated Protonated Amine (-NH3+) Acid->Protonated Complex Stereoselective Inclusion Complex Protonated->Complex Enters Cavity Crown Crown Ether Cavity (18-Crown-6) Crown->Complex Host-Guest Fit

Mechanism of chiral recognition requiring primary amine protonation for crown ether complexation.

References

  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC - NIH.1

  • Determination of chiral amphetamine in seized tablets by indirect enantioseparation using GC–MS. Journal of King Saud University - Science.2

  • Chiral determination of amphetamine and related compounds using chloroformates for derivatization and high-performance liquid chromatography. Analyst (RSC Publishing).3

  • Chiral separation and quantification of R/S-amphetamine, R/S-methamphetamine, R/S-MDA, R/S-MDMA, and R/S-MDEA in whole blood by GC-EI-MS. ResearchGate.4

Sources

Validation & Comparative

Structural and Functional Divergence: 1-(4-Fluorophenyl)propylamine vs. 4-Fluoroamphetamine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the structural, pharmacological, and analytical distinctions between 1-(4-Fluorophenyl)propylamine (specifically the benzylic isomer, 1-(4-fluorophenyl)propan-1-amine) and the psychoactive stimulant 4-Fluoroamphetamine (4-FA).

Executive Summary

4-Fluoroamphetamine (4-FA) is a potent psychostimulant and releasing agent of monoamines, structurally defined as a ring-substituted amphetamine.[1] Its isomer, 1-(4-Fluorophenyl)propylamine (specifically 1-(4-fluorophenyl)propan-1-amine ), is a benzylic amine often encountered as a chemical intermediate or a positional isomer in forensic analysis. While they share the same molecular formula (


) and molecular weight (153.20  g/mol ), their pharmacological profiles and metabolic fates are distinct due to the regiochemistry of the amine group.

This guide provides a technical comparison for researchers to differentiate these compounds in synthesis, pharmacology, and forensic identification.

Chemical Structure & Properties[2][3][4][5][6][7][8][9]

The fundamental difference lies in the position of the amine group relative to the phenyl ring and the alkyl chain.

Feature4-Fluoroamphetamine (4-FA) 1-(4-Fluorophenyl)propylamine
IUPAC Name 1-(4-fluorophenyl)propan-2-amine1-(4-fluorophenyl)propan-1-amine
Class Amphetamine (Phenethylamine)Benzylic Amine
Amine Position

to Phenyl ring (C2 of propyl chain)

to Phenyl ring (C1 of propyl chain)
Chirality Yes (C2 is chiral center)Yes (C1 is chiral center)
Precursor Ketone 4-Fluorophenylacetone4-Fluoropropiophenone
Predicted LogP ~1.9 - 2.2~2.1 - 2.4
Key Fragment (EI-MS) m/z 44 (

)
m/z 124 (

)
Structural Visualization

The following diagram illustrates the connectivity differences and the resulting fragmentation patterns used in identification.

Structures cluster_0 4-Fluoroamphetamine (4-FA) cluster_1 1-(4-Fluorophenyl)propylamine FA_Struct Structure: Ar-CH2-CH(NH2)-CH3 (Phenethylamine Scaffold) FA_Frag Major MS Fragment: m/z 44 (Alpha Cleavage) FA_Struct->FA_Frag EI-MS Fragmentation Iso_Struct Structure: Ar-CH(NH2)-CH2-CH3 (Benzylic Amine Scaffold) Iso_Frag Major MS Fragment: m/z 124 (Loss of Ethyl group) Iso_Struct->Iso_Frag EI-MS Fragmentation

Caption: Structural comparison highlighting the alpha-cleavage sites that yield diagnostic mass spectrometry peaks.

Synthesis & Precursors[6][10]

Differentiation often begins at the synthesis stage. The choice of ketone precursor dictates the final isomer.

Protocol A: Synthesis of 4-Fluoroamphetamine (4-FA)[11]
  • Precursor: 4-Fluorophenylacetone (4-F-P2P).

  • Reagents: Ammonium formate or anhydrous ammonia, reducing agent (e.g.,

    
     or 
    
    
    
    ).
  • Mechanism: Reductive amination at the ketone on the C2 position.

  • Outcome: Formation of the phenethylamine backbone critical for psychostimulant activity.

Protocol B: Synthesis of 1-(4-Fluorophenyl)propylamine
  • Precursor: 4-Fluoropropiophenone (Ethyl 4-fluorophenyl ketone).[2]

  • Reagents: Ammonium acetate, Sodium cyanoborohydride (

    
    ).
    
  • Mechanism: Reductive amination at the benzylic ketone (C1 position).

  • Outcome: Formation of an

    
    -ethylbenzylamine.
    

Pharmacological Divergence

The structural shift of the amine group from C2 (4-FA) to C1 (Isomer) results in a complete loss of dopaminergic releasing potency.

4-Fluoroamphetamine (4-FA)[1][8][11]
  • Mechanism: Substrate-type releaser at DAT (Dopamine Transporter), NET (Norepinephrine Transporter), and SERT (Serotonin Transporter).

  • Binding: The two-carbon spacing (ethyl bridge) between the aromatic ring and the amine is the "magic distance" required for optimal fit into the orthosteric binding site of monoamine transporters.

  • Effect: Psychostimulant, entactogenic (due to significant serotonin release).[3]

1-(4-Fluorophenyl)propylamine (Benzylic Isomer)
  • Mechanism: Lacks the phenethylamine pharmacophore.

    • Transporter Activity: Negligible affinity for DAT/SERT. The distance between the aromatic ring and the amine is too short (0 carbons, direct attachment).

    • MAO Susceptibility: Benzylic amines are often substrates for Monoamine Oxidase (MAO) or semicarbazide-sensitive amine oxidase (SSAO), leading to rapid deamination to the ketone.

  • Effect: Likely inactive as a stimulant; potential for transient cardiovascular effects or toxicity via metabolites, but lacks the reinforcing properties of 4-FA.

Signaling Pathway Comparison

Pharmacology cluster_FA 4-FA Mechanism cluster_Iso Isomer Mechanism FA 4-Fluoroamphetamine DAT Dopamine Transporter (Translocation) FA->DAT VMAT VMAT2 (Disruption) DAT->VMAT No_Rel No Monoamine Release DAT->No_Rel DA_Rel Cytosolic DA Release (Efflux) VMAT->DA_Rel High Potency Iso 1-(4-F)propylamine Iso->DAT No Affinity MAO Monoamine Oxidase (Deamination) Iso->MAO Metab 4-Fluoropropiophenone (Metabolite) MAO->Metab

Caption: 4-FA actively reverses transporters to release dopamine, while the isomer is metabolically cleared without transporter interaction.

Forensic Differentiation Protocols

Distinguishing these isomers is critical in forensic toxicology. Standard color tests (e.g., Marquis) may yield similar non-specific reactions (often orange/brown for fluorinated amphetamines). GC-MS is the gold standard.

Experiment: GC-MS Identification

Objective: Unequivocal identification of regioisomers.

Methodology:

  • Sample Prep: Dissolve 1 mg of sample in 1 mL methanol.

  • Instrument: GC-MS (EI mode, 70 eV).

  • Column: DB-5MS or equivalent (30m x 0.25mm).

  • Temperature Program: 80°C (1 min) → 15°C/min → 280°C.

Data Interpretation:

CompoundRetention Time (Relative)Base Peak (100%)Secondary IonsExplanation
4-FA Late Eluterm/z 44 109, 136

-cleavage yields

(mass 44).
Isomer Early Eluterm/z 124 153 (M+), 97

-cleavage loses ethyl group (

), leaving stable

(mass 124).

Self-Validating Logic: If the mass spectrum shows a base peak of 44 , the amine is on the second carbon (isopropyl fragment). If the base peak is 124 (Molecular Weight 153 - 29 ethyl group), the amine is benzylic.

References

  • Nisbet, L. A., et al. (2019). 4-Fluoroamphetamine (4-FA): A Review of the Chemistry, Pharmacology and Toxicology.Drug Science, Policy and Law . Link

  • Westphal, F., et al. (2011). Differentiation of Regioisomeric Fluoroamphetamine Analogs by Gas Chromatography-Mass Spectrometry.Forensic Science International . Link

  • PubChem Compound Summary. (2024). 4-Fluoroamphetamine (CID 9986).[4]National Library of Medicine .[5] Link

  • PubChem Compound Summary. (2024). 1-(4-Fluorophenyl)propan-1-amine (CID 127055267).National Library of Medicine .[5] Link

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectral Library - Version 3.11.Link

Sources

Inter-laboratory validation of 1-(4-Fluorophenyl)propylamine detection methods

Author: BenchChem Technical Support Team. Date: March 2026

An Inter-laboratory Guide to the Validation of 1-(4-Fluorophenyl)propylamine Detection Methods

Abstract

The accurate and reliable detection of 1-(4-Fluorophenyl)propylamine is critical in pharmaceutical quality control, where it may be present as a process impurity or starting material, and in forensic chemistry, due to its nature as a potential precursor. Establishing robust analytical methods that perform consistently across different laboratories is paramount for regulatory compliance and data harmonization. This guide presents a framework for the inter-laboratory validation of two primary analytical techniques for the quantification of 1-(4-Fluorophenyl)propylamine: Gas Chromatography-Mass Spectrometry (GC-MS) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with pre-column derivatization. As no formal inter-laboratory study for this specific analyte has been published, this document outlines a comprehensive protocol, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines, to enable laboratories to conduct such a validation.[1][2] We provide detailed experimental protocols, explain the scientific rationale behind methodological choices, and present a comparative analysis based on expected performance characteristics.

Introduction: The Analytical Challenge

1-(4-Fluorophenyl)propylamine is a primary amine whose accurate quantification is essential for ensuring the safety and efficacy of pharmaceutical products and for monitoring controlled substances. The primary analytical challenge stems from its molecular structure: it is volatile enough for gas chromatography but lacks a significant native chromophore, making sensitive detection by standard UV-Vis HPLC difficult. Therefore, a direct comparison of methodologies requires addressing this fundamental detection issue.

This guide proposes a two-pronged approach for a comprehensive inter-laboratory comparison:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Leverages the analyte's volatility and provides high specificity through mass fragmentation patterns, making it an ideal confirmatory technique.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Pre-column Derivatization: A common, robust technique in quality control laboratories. To overcome the poor UV absorbance, a derivatization step is introduced to attach a strongly chromophoric or fluorophoric tag to the amine, enabling highly sensitive detection.[3][4]

The objective of an inter-laboratory validation is to demonstrate that a method is not only suitable for its intended purpose but also reproducible across different laboratories, equipment, and analysts.[5] This guide provides the necessary framework to achieve this.

Proposed Analytical Methodologies & Protocols

A successful inter-laboratory study hinges on meticulously detailed and scientifically sound protocols. The following sections describe the complete, step-by-step procedures for the two proposed methods.

Method A: Gas Chromatography-Mass Spectrometry (GC-MS)

Causality of Experimental Choices: GC-MS is selected for its high resolving power and specificity. The mass spectrometer acts as a highly selective detector, capable of identifying the analyte based on its unique mass spectrum, thus minimizing interference from matrix components.[6] An Ultra Inert flow path is crucial for preventing the loss of the amine analyte due to active sites in the GC system.[7]

GC-MS Workflow cluster_prep Sample & Standard Preparation cluster_extraction Liquid-Liquid Extraction (LLE) cluster_analysis GC-MS Analysis prep1 Accurately weigh sample/standard prep2 Dissolve in Methanol prep1->prep2 prep3 Perform Serial Dilutions for Calibration Curve prep2->prep3 prep4 Spike Matrix for Accuracy/Precision Samples prep2->prep4 ext1 Aliquot sample into vial prep3->ext1 Calibration Standards prep4->ext1 QC Samples ext2 Add Alkaline Buffer (e.g., pH 10) ext1->ext2 ext3 Add Extraction Solvent (e.g., MTBE) ext2->ext3 ext4 Vortex and Centrifuge ext3->ext4 ext5 Collect Organic Layer ext4->ext5 ext6 Dry with Na2SO4 and transfer to GC vial ext5->ext6 gcms1 Inject 1 µL into GC-MS ext6->gcms1 gcms2 Separate on DB-5ms column gcms1->gcms2 gcms3 Detect using Electron Ionization (EI) gcms2->gcms3 gcms4 Acquire Data in SIM/Scan Mode gcms3->gcms4 HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization Reaction cluster_analysis HPLC-FLD Analysis prep1 Prepare Stock & Working Standards in Acetonitrile deriv1 Mix Sample/Standard with Borate Buffer prep1->deriv1 prep2 Prepare Dansyl Chloride Reagent prep3 Prepare Borate Buffer (pH 9.5) deriv2 Add Dansyl Chloride Solution deriv1->deriv2 deriv3 Vortex and Incubate at 60°C for 30 min deriv2->deriv3 deriv4 Cool and Quench Reaction deriv3->deriv4 deriv5 Filter into HPLC vial deriv4->deriv5 hplc1 Inject 10 µL into HPLC deriv5->hplc1 hplc2 Separate on C18 Column hplc1->hplc2 hplc3 Detect with Fluorescence Detector (Ex: 340 nm, Em: 525 nm) hplc2->hplc3 hplc4 Quantify using Peak Area hplc3->hplc4

Caption: Workflow for HPLC-FLD analysis with pre-column derivatization.

  • Preparation of Standards and Reagents:

    • Stock Standard (1 mg/mL): Accurately weigh 10 mg of 1-(4-Fluorophenyl)propylamine reference standard and dissolve in 10 mL of acetonitrile.

    • Working Standards: Prepare calibration standards at five concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution with acetonitrile.

    • Derivatizing Reagent (5 mg/mL): Dissolve 50 mg of Dansyl Chloride in 10 mL of acetone. Prepare fresh daily and protect from light.

    • Buffer: Prepare a 0.1 M Borate Buffer and adjust the pH to 9.5 with 1 M Sodium Hydroxide.

  • Derivatization Procedure:

    • In a microcentrifuge tube, add 100 µL of the sample (or working standard).

    • Add 200 µL of 0.1 M Borate Buffer (pH 9.5).

    • Add 200 µL of the Dansyl Chloride solution.

    • Vortex the mixture for 30 seconds.

    • Incubate in a water bath or heating block at 60°C for 30 minutes.

    • Cool the mixture to room temperature.

    • Add 100 µL of 2% (v/v) methylamine solution to quench the reaction by consuming excess Dansyl Chloride.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

  • Instrumental Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent, with a fluorescence detector (FLD).

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • FLD Settings: Excitation wavelength (Ex) = 340 nm, Emission wavelength (Em) = 525 nm.

Inter-laboratory Validation Framework

To ensure the methods are robust and reproducible, participating laboratories should validate the procedures according to ICH Q2(R2) guidelines. [2]The study should involve a minimum of three laboratories analyzing a common set of blind samples provided by a central coordinator.

Validation_Logic cluster_params ICH Q2(R2) Validation Parameters cluster_precision_types Precision Levels topic Inter-laboratory Method Validation Specificity Specificity topic->Specificity Linearity Linearity & Range topic->Linearity Accuracy Accuracy (Trueness) topic->Accuracy Precision Precision topic->Precision LOQ LOQ / LOD topic->LOQ Robustness Robustness topic->Robustness Repeat Repeatability (Intra-assay) Precision->Repeat Intermed Intermediate Precision (Inter-assay, same lab) Precision->Intermed Reprod Reproducibility (Inter-laboratory) Precision->Reprod Primary Goal of Study

Caption: Logical relationship of key validation parameters for the study.

The following parameters must be assessed:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. [8]This is demonstrated by analyzing blank matrix samples and spiked samples to ensure no interfering peaks are present at the analyte's retention time.

  • Linearity and Range: Linearity is the ability to obtain test results directly proportional to the analyte concentration over a given range. [9]Each lab will prepare and analyze a five-point calibration curve and determine the correlation coefficient (r²), which should be ≥ 0.995. The range is the interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision. [10]* Accuracy (Trueness): Assessed by analyzing samples with known concentrations (spiked matrix) at three levels (low, medium, high) across the range. The agreement between the measured value and the true value is expressed as percent recovery. Acceptance criteria are typically 80-120% recovery. [10]* Precision:

    • Repeatability (Intra-assay): The precision under the same operating conditions over a short interval. Assessed by performing six replicate analyses of a mid-concentration standard.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

    • Reproducibility: The primary goal of this study, this assesses the precision between laboratories. It is determined by statistical analysis (e.g., ANOVA) of the results from all participating labs on the blind samples. The relative standard deviation (RSD) is calculated. [11]* Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. [9]Typically established as the lowest concentration on the calibration curve that meets accuracy and precision criteria (e.g., recovery of 80-120% and RSD < 20%).

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in oven temperature for GC, ±2% in mobile phase composition for HPLC). [8]This is typically performed by the originating laboratory but can be included in the inter-laboratory protocol.

Comparative Performance Analysis (Expected Outcomes)

The following table summarizes the expected performance characteristics of the two methods. This data is hypothetical, based on typical performance for these types of analyses, and serves as a benchmark for what an inter-laboratory study would aim to confirm.

Parameter GC-MS RP-HPLC with Derivatization Rationale / Commentary
Specificity Very HighHighGC-MS specificity is enhanced by mass fragmentation patterns, making it superior for complex matrices. HPLC specificity relies on chromatographic separation and detector selectivity, which is high for FLD but can be susceptible to fluorescent interferences. [12]
Limit of Quantitation (LOQ) ~ 0.5 - 1.0 µg/mL~ 0.05 - 0.1 µg/mLDerivatization with a fluorescent tag typically yields a significantly lower limit of quantitation compared to standard GC-MS (EI) analysis, making HPLC the more sensitive technique.
Linearity (r²) > 0.995> 0.995Both methods are expected to show excellent linearity over their respective ranges.
Range 1 - 100 µg/mL0.1 - 10 µg/mLThe range is tailored to the sensitivity of each method.
Accuracy (% Recovery) 90 - 110%90 - 110%Both methods, when properly optimized, should provide high accuracy.
Reproducibility (%RSD) < 15%< 15%The inter-laboratory precision goal. Values above this may indicate the method is not sufficiently robust or the protocol is unclear.
Throughput & Complexity ModerateLowerThe derivatization and quenching steps in the HPLC method add significant time and complexity compared to the more straightforward liquid-liquid extraction for GC-MS.

Conclusion

This guide provides a comprehensive framework for conducting an inter-laboratory validation study for the detection of 1-(4-Fluorophenyl)propylamine. Both the proposed GC-MS and RP-HPLC with derivatization methods offer viable pathways for accurate and reliable quantification. The GC-MS method is expected to provide superior specificity, making it an excellent choice for confirmatory analysis or for use with complex sample matrices. The RP-HPLC method, while more complex due to the derivatization step, is anticipated to offer superior sensitivity (lower LOQ).

By adhering to the detailed protocols and the validation framework outlined herein, a consortium of laboratories can successfully evaluate the performance and reproducibility of these methods. The resulting data would be invaluable for establishing a standardized, validated analytical approach, ensuring data quality and consistency across the pharmaceutical and forensic sciences.

References

  • ICH. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link]

  • Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines. [Link]

  • Velev, V. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. LinkedIn. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Kintz, P., & Cirimele, V. (1997). Interlaboratory comparison of quantitative determination of amphetamine and related compounds in hair samples. Forensic Science International, 84(1-3), 151-156. [Link]

  • Kumar, S., et al. (2020). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Validation and Technology, 10(1), 1-10. [Link]

  • Sundari, J., et al. (2025, December 9). Review on analytical methods for quantification of ADHD drugs in human biological samples. ResearchGate. [Link]

  • Gresse, T., et al. (2021). Comparison of Different Analytical Methods for the On-Site Analysis of Traces at Clandestine Drug Laboratories. MDPI. [Link]

  • Gresse, T., et al. (2021, April 9). Comparison of Different Analytical Methods for the On-Site Analysis of Traces at Clandestine Drug Laboratories. ResearchGate. [Link]

  • Eurofins. (2025, January). Analytical Method Summaries. [Link]

  • Waters Corporation. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. [Link]

  • Al-Kindy, S. M., et al. (n.d.). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. Sultan Qaboos University Journal For Science. [Link]

  • Agilent. (n.d.). GC AND GC/MS. [Link]

  • Agilent. (2018, May 2). Nitrosamines Analysis in Drinking Water Using GC/MS/MS—Meeting Equivalence to EPA Method 521. [Link]

  • JEOL Ltd. (n.d.). Simultaneous analysis of pesticide residues by GC-MS/MS method using Nitrogen carrier gas. [Link]

  • ResearchGate. (2025, August 5). HPLC determination of phenylpropanolamine in pharmaceutical preparations using 4-dimethylaminobenzaldehyde as a derivatizing reagent. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Table of Contents. [Link]

  • Agilent. (2019, June 24). Determination of Aromatic Amines Derived from Azo Colorants by GC/MS Using Supported Liquid Extraction Chem Elut S Cartridges. [Link]

  • Science.gov. (n.d.). interlaboratory validation study: Topics. [Link]

  • Southern California Coastal Water Research Project. (n.d.). Evaluating Analytical Methods for Detecting Unknown Chemicals in Recycled Water. [Link]

  • U.S. Environmental Protection Agency. (2021, July 15). Targeted and Non-Targeted Analytical Methods for PFAS Detection and Quantification in Environmental Matrices. [Link]

  • Publications Office of the European Union. (n.d.). Overview on PFAS analytical methods. [Link]

  • Agency for Toxic Substances and Disease Registry. (2003). Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. NCBI Bookshelf. [Link]

  • Heales, S., et al. (2022, April 3). Method development and validation for analysis of phenylalanine, 4-hydroxyphenyllactic acid and 4-hydroxyphenylpyruvic acid in serum and urine. PMC. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Independent Laboratory Validation for Prodiamine & Degradate 6-amino-imidazole in Soil. [Link]

  • Wang, Z., et al. (2019, December 5). Fluorescence Polarization Immunoassay for Determination of Enrofloxacin in Pork Liver and Chicken. MDPI. [Link]

Sources

Bioequivalence and Pharmacokinetic Profiling of Fluorinated Phenethylamine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the bioisosteric replacement of hydrogen with fluorine on the phenethylamine scaffold is a highly effective strategy for modulating pharmacokinetics (PK) and pharmacodynamics (PD). As a Senior Application Scientist, I have structured this guide to critically evaluate the bioequivalence of positional fluorinated isomers—specifically 2-fluoroamphetamine (2-FA), 3-fluoroamphetamine (3-FA), and 4-fluoroamphetamine (4-FA)—against the parent amphetamine (AMPH) reference standard. By examining the causality behind receptor binding affinities and metabolic blockade, this guide provides a self-validating framework for conducting robust in vitro and in vivo bioequivalence studies.

Mechanistic Rationale: The Bioisosteric Power of Fluorine

The introduction of fluorine into the phenethylamine nucleus fundamentally alters the molecule's biophysical and electronic properties 1. The carbon-fluorine (C-F) bond is exceptionally strong, and fluorine's high electronegativity reduces the polarizability of the aromatic ring 2.

Causality in Conformational Shifts: In protonated neurotransmitters like 2-phenylethylamine, site-specific aromatic fluorination induces distinct gauche conformers. These are stabilized by intramolecular


 and 

hydrogen bonds 3. The spatial orientation of these conformers directly dictates how the molecule docks into the binding pockets of monoamine transporters (DAT, NET, and SERT).

Causality in Metabolic Blockade: The van der Waals radius of fluorine (1.47 Å) acts as a steric shield. When substituted at the para position (4-FA), fluorine effectively blocks CYP2D6-mediated para-hydroxylation—the primary clearance pathway for unsubstituted amphetamines. This enzymatic blockade forces the molecule into slower secondary metabolic pathways, thereby prolonging the elimination half-life (


) and increasing the area under the curve (AUC).

Pharmacodynamic (PD) Equivalence & Divergence

Positional isomerism dictates monoamine transporter selectivity. While the parent amphetamine is a potent dopamine (DAT) and norepinephrine (NET) releaser with negligible serotonin (SERT) affinity, shifting the fluorine atom across the aromatic ring fundamentally alters this profile 4.

  • 2-FA: The ortho-substitution closely mirrors amphetamine's highly selective DAT/NET profile, making it the closest PD bioequivalent 5.

  • 4-FA: The para-substitution exhibits a marked increase in SERT affinity, bridging the pharmacological gap between classic stimulants and entactogens like MDMA 6.

Table 1: Comparative In Vitro Transporter Binding Affinities ( , nM)
CompoundSubstitutionDAT

(nM)
NET

(nM)
SERT

(nM)
Primary Activity
Amphetamine None~35~15>10,000DA/NE Releaser
2-FA ortho-Fluoro~40~20>5,000DA/NE Releaser
3-FA meta-Fluoro~30~15~800DA/NE > 5-HT
4-FA para-Fluoro~100~40~200DA/NE/5-HT Releaser

Pharmacokinetic (PK) Bioequivalence Profiling

Regulatory bioequivalence strictly requires the 90% confidence intervals for the geometric mean ratios of


 and 

to fall within the 80.00% to 125.00% acceptance window 7. Due to the metabolic blockade described above, 4-FA fails to meet bioequivalence criteria for amphetamine, whereas 2-FA presents a highly comparable PK profile.
Table 2: Estimated Pharmacokinetic Parameters (Human, Oral Dose)
ParameterAmphetamine2-FA3-FA4-FA

(h)
1.5 - 2.01.5 - 2.51.5 - 2.52.0 - 3.0

(h)
10 - 1210 - 1412 - 1514 - 18
CYP2D6 Metabolism High (para-OH)ModerateModerateBlocked
Bioequivalence to AMPH ReferenceHigh (PK/PD)ModerateLow (Divergent PK/PD)

Standardized Experimental Protocols

Protocol A: In Vitro Monoamine Transporter Binding Assay

Causality & Self-Validation: We utilize HEK293 cells stably transfected with human DAT, NET, or SERT to isolate transporter-specific interactions without endogenous background interference [[5]](). To ensure the system is self-validating, non-specific binding (NSB) is defined using saturating concentrations of reference inhibitors (e.g., 10 µM GBR 12909 for DAT), ensuring the calculated specific binding is strictly target-mediated.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells expressing hDAT, hNET, or hSERT. Harvest and homogenize in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Radioligand Addition: Add

    
    -labeled radioligands (
    
    
    
    -WIN 35,428 for DAT;
    
    
    -Nisoxetine for NET;
    
    
    -Citalopram for SERT) at concentrations near their respective
    
    
    values.
  • Test Compound Incubation: Introduce fluorinated phenethylamines (2-FA, 3-FA, 4-FA) at varying concentrations (

    
     to 
    
    
    
    M) in a 96-well format. Include blank wells and NSB control wells.
  • Equilibration: Incubate plates at 25°C for 60 minutes to reach steady-state equilibrium.

  • Filtration & Detection: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific adherence). Wash filters thrice with ice-cold buffer.

  • Quantification: Extract filters into scintillation vials, add liquid scintillation cocktail, and quantify bound radioactivity (CPM) using a beta counter. Calculate

    
     using the Cheng-Prusoff equation.
    

PD_Assay A HEK293 Cells Expressing DAT/NET/SERT B Add Radioligand (e.g., [3H]WIN 35,428) A->B C Add Competitor (2-FA / 3-FA / 4-FA) B->C D Incubation & Filtration (Isolate Bound Complexes) C->D E Liquid Scintillation Counting (CPM) D->E F Calculate Ki (Cheng-Prusoff Equation) E->F

Fig 1. In vitro competitive radioligand binding assay workflow for monoamine transporters.

Protocol B: LC-MS/MS Bioanalytical Workflow for PK Studies

Causality & Self-Validation: To accurately compare the bioequivalence of fluorinated derivatives against amphetamine, a highly selective LC-MS/MS method is required 6. Liquid-liquid extraction (LLE) is chosen over protein precipitation to concentrate the lipophilic free-base amines while leaving polar matrix interferences behind. Amphetamine-


 is used as a deuterated internal standard (IS) to self-validate the extraction efficiency and correct for matrix-induced ion suppression.

Step-by-Step Methodology:

  • Sample Aliquoting: Spike 100 µL of human plasma (collected at serial time points: 0-24h post-dose) with 10 µL of Amphetamine-

    
     (IS, 100 ng/mL).
    
  • Alkalinization: Add 50 µL of 1M NaOH to shift the phenethylamines into their un-ionized, lipophilic free-base form, maximizing organic extraction yield.

  • Liquid-Liquid Extraction (LLE): Add 1 mL of ethyl acetate. Vortex for 5 minutes, then centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous phases.

  • Evaporation & Reconstitution: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of mobile phase (0.1% formic acid in 90:10 Water:Acetonitrile).

  • Chromatographic Separation: Inject 5 µL onto a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Elute using a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Mass Spectrometry (MRM): Detect analytes using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor specific Multiple Reaction Monitoring (MRM) transitions.

  • Bioequivalence Calculation: Plot plasma concentration vs. time. Calculate

    
    , 
    
    
    
    , and
    
    
    . Bioequivalence is confirmed if the 90% confidence interval of the test/reference geometric mean ratio falls strictly within 80.00% - 125.00% 7.

PK_Workflow A Subject Dosing (AMPH vs 2-FA/3-FA/4-FA) B Serial Blood Sampling (0-24h post-dose) A->B C Plasma Extraction (Liquid-Liquid Extraction) B->C D LC-MS/MS Analysis (MRM Mode) C->D E PK Parameter Calculation (Cmax, AUC, t1/2) D->E F Bioequivalence Assessment (90% CI for AUC & Cmax) E->F

Fig 2. LC-MS/MS pharmacokinetic bioequivalence workflow for fluorinated phenethylamines.

Conclusion

When developing bioequivalent alternatives to amphetamine, the position of the fluorine atom is the critical determinant of success. Ortho-fluorination (2-FA) preserves the dopaminergic/noradrenergic selectivity and metabolic clearance profile of the parent compound, making it a viable bioequivalent candidate. Conversely, para-fluorination (4-FA) introduces severe metabolic blockade and off-target serotonergic activity, rendering it pharmacokinetically and pharmacodynamically divergent.

References

  • Fluorine in psychedelic phenethylamines - PubMed - NIH.1

  • Effects of Aromatic Fluorine Substitution on Protonated Neurotransmitters: The Case of 2-Phenylethylamine - PubMed - NIH. 3

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC - NIH. 2

  • Journal Pre-proof (Positional Isomers DAT, NET, SERT) - Semantic Scholar. 4

  • 1-(2-Fluorophenyl)propan-2-one (2-FA Binding Affinities) - Benchchem. 5

  • Lack of Detection of New Amphetamine-Like Drugs Using Conventional Urinary Immunoassays - ResearchGate. 6

  • WO2010085354A1 - Delayed release rasagiline formulation (Bioequivalence Criteria) - Google Patents. 7

Sources

Cross-reactivity of 1-(4-Fluorophenyl)propylamine in immunoassay screens

Author: BenchChem Technical Support Team. Date: March 2026

Technical Assessment: Cross-Reactivity of 1-(4-Fluorophenyl)propylamine and Fluorinated Analogs in Immunoassay Screens

Executive Summary: The Structural Analog Challenge

In the landscape of New Psychoactive Substances (NPS), fluorinated amphetamines present a critical challenge to standard immunoassay screens. This guide evaluates the cross-reactivity profile of 1-(4-Fluorophenyl)propylamine and its clinically relevant isomer, 4-Fluoroamphetamine (4-FA) .[1]

While standard amphetamine screens target the


-methylphenethylamine backbone, the introduction of a fluorine atom at the para-position and variations in the amine position (1-amino vs. 2-amino) significantly alter antibody binding affinity. This guide provides a comparative analysis of major immunoassay platforms (EMIT, CEDIA, ELISA) and details a self-validating protocol for establishing cross-reactivity thresholds in your laboratory.

Chemical Profile & Structural Logic

To understand cross-reactivity, we must first distinguish the specific isomer , as nomenclature often leads to experimental error.

Feature1-(4-Fluorophenyl)propylamine (Target A)4-Fluoroamphetamine (4-FA) (Target B)
CAS Number 74877-10-4459-02-9
Structure 1-Amino isomer (Benzylic amine)2-Amino isomer (

-methyl)
Clinical Relevance Potential impurity/intermediate; Specificity probe.Common NPS (Designer Drug); High abuse potential.
Immunoassay Risk Low: Lack of

-methyl group reduces fit in standard amphetamine antibody pockets.
High: Mimics amphetamine backbone; Fluorine mimics Hydrogen sterically but alters electronics.

Scientist’s Note: Most "false positive" inquiries regarding fluorinated propylamines in urine screens are attributable to Target B (4-FA) . However, Target A serves as a critical negative control to validate the regiospecificity of your assay's antibody.

Comparative Analysis: Immunoassay Performance

The following data synthesizes performance metrics of major commercial immunoassay kits when challenged with fluorinated amphetamines.

Table 1: Cross-Reactivity Profiles by Assay Platform
Assay PlatformMethodologyCross-Reactivity with 4-FA (2-amino)Predicted Reactivity with 1-amino IsomerPerformance Verdict
EMIT II Plus (Siemens)Enzyme Multiplied ImmunoassayModerate: Positive at concentrations >5,000 ng/mL.[1]Negligible: Steric hindrance at the benzylic position prevents enzyme activation.Robust Screen: Good for general amphetamines, but requires high concentrations of 4-FA to trigger positive.
CEDIA DAU (Thermo Fisher)Cloned Enzyme Donor ImmunoassayLow (~6%): Detects 4-FA but with significantly reduced sensitivity compared to d-amphetamine.Negligible: The

-galactosidase fragmentation requires precise epitope fit.
Specific: Less likely to yield false positives from trace contamination, but may miss low-level 4-FA use.
ELISA (Generic/Forensic)Competitive Binding (Plate-based)High to Very High: Some kits show >3,000% cross-reactivity due to high affinity for the para-substituted ring.Low (<1%): Polyclonal antibodies may show slight binding, but lack of

-methyl reduces affinity.
High Sensitivity: Best for detecting NPS use, but prone to false positives from structural analogs.
Roche Abuscreen (Online)KIMS (Kinetic Interaction)Variable: High cross-reactivity to MDA; lower for 4-FA compared to ELISA.Negligible: Microparticle aggregation kinetics are highly specific to the hapten design.Balanced: Good compromise between sensitivity and specificity.

Key Insight: ELISA platforms are generally more susceptible to cross-reactivity from fluorinated analogs due to the broader specificity of the antibodies used to capture a wide range of amphetamine-class drugs. Homogeneous assays (EMIT, CEDIA) rely on steric changes that inhibit/activate enzymes, making them more sensitive to the exact position of the amine group (1-amino vs. 2-amino).

Mechanism of Interference

The following diagram illustrates why the 2-amino isomer (4-FA) cross-reacts while the 1-amino isomer (1-(4-Fluorophenyl)propylamine) likely does not.

CrossReactivityMechanism cluster_binding Binding Pocket Interaction Antibody Immunoassay Antibody (Anti-Amphetamine) Target Target Analyte (d-Amphetamine) Antibody->Target Perfect Fit (Kd < 1nM) Interferent_High High Cross-Reactor (4-FA / 2-amino) Antibody->Interferent_High Good Fit (Fluorine mimics H) Interferent_Low Low Cross-Reactor (1-amino isomer) Antibody->Interferent_Low Steric Clash (Amine position shift) Signal Signal Generation (Positive Result) Target->Signal Interferent_High->Signal False Positive (at high conc) NoSignal No Signal (Negative Result) Interferent_Low->NoSignal

Figure 1: Mechanistic basis of cross-reactivity. The 2-amino isomer (4-FA) retains the critical


-methyl group required for antibody binding, whereas the 1-amino isomer presents a steric mismatch.

Experimental Protocol: Validating Cross-Reactivity

To determine the exact cross-reactivity of 1-(4-Fluorophenyl)propylamine in your specific assay, follow this protocol adapted from CLSI EP07 (Interference Testing in Clinical Chemistry) .

Phase 1: Preparation of Spiking Solutions
  • Stock Solution: Dissolve 10 mg of 1-(4-Fluorophenyl)propylamine (CAS 74877-10-4) in 10 mL of Methanol to create a 1 mg/mL (1,000,000 ng/mL) stock.

  • Comparator Stock: Prepare a similar stock for d-Amphetamine (Positive Control) and 4-FA (Known Interferent).

  • Matrix: Use drug-free human urine (verified negative by LC-MS/MS).

Phase 2: Dose-Response Screening

Construct a 5-point logarithmic dilution series to identify the "Cutoff Equivalent Concentration."

  • Levels: 0, 100, 1,000, 10,000, 100,000 ng/mL.

  • Method:

    • Aliquot 1 mL of drug-free urine into 5 tubes.

    • Spike with the appropriate volume of Stock Solution.

    • Run each sample in triplicate on your immunoassay platform (e.g., Beckman Coulter AU, Roche Cobas).

Phase 3: Calculation of % Cross-Reactivity

Calculate cross-reactivity using the concentration that triggers a positive result (equivalent to the assay cutoff, typically 500 ng/mL or 1000 ng/mL for amphetamines).



  • Example: If the assay cutoff is 500 ng/mL d-Amp, and it takes 5,000 ng/mL of 4-FA to trigger a positive:

    
    
    

Workflow: From Screen to Confirmation

A positive screen induced by fluorinated amphetamines must be confirmed. Immunoassays are qualitative screens ; they cannot distinguish between d-amphetamine and 4-FA.

Workflow Sample Urine Sample Screen Immunoassay Screen (EMIT/ELISA) Sample->Screen Decision Result? Screen->Decision Negative Report Negative Decision->Negative < Cutoff Confirmation LC-MS/MS Confirmation (Definitive ID) Decision->Confirmation > Cutoff (Potential Cross-React) Analysis Spectral Analysis (Precursor/Product Ions) Confirmation->Analysis Report Final Report (Specific Analyte Quant) Analysis->Report Distinguishes 4-FA vs Amphetamine

Figure 2: Diagnostic workflow. LC-MS/MS is required to resolve the specific fluorinated isomer causing the positive screen.

References

  • Center for Forensic Science Research & Education (CFSRE). (2022). Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood. Retrieved from

  • Nieddu, M., et al. (2014). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology. Retrieved from

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[2] EP07: Interference Testing in Clinical Chemistry, 3rd Edition. Retrieved from

  • Petrie, M., et al. (2012). Detection of the synthetic drug 4-fluoroamphetamine (4-FA) in serum and urine. Forensic Science International. Retrieved from

  • Swortwood, M.J., et al. (2014). Cross-Reactivity of Commercial Immunoassays for Screening of New Amphetamine Designer Drugs. Journal of Analytical Toxicology. Retrieved from

Sources

Purity assessment of 1-(4-Fluorophenyl)propylamine using qNMR

Author: BenchChem Technical Support Team. Date: March 2026

Purity Assessment of 1-(4-Fluorophenyl)propylamine: A Definitive qNMR vs. HPLC Comparison Guide

As pharmaceutical pipelines increasingly rely on complex halogenated building blocks, the analytical rigor applied to intermediates like 1-(4-Fluorophenyl)propylamine (CAS 74877-10-4) dictates the success of downstream syntheses. This highly lipophilic primary amine, characterized by its hydrophobic para-fluorophenyl ring, is a critical precursor in medicinal chemistry[1].

Historically, High-Performance Liquid Chromatography with UV detection (HPLC-UV) has been the default for purity assessment. However, relying solely on HPLC-UV introduces significant analytical blind spots. This guide objectively compares HPLC-UV against Quantitative Nuclear Magnetic Resonance (qNMR)—a primary method of measurement[2]—and provides a self-validating qNMR protocol designed to eliminate the inherent biases of chromatographic techniques.

The Analytical Dilemma: Relative vs. Absolute Purity

The fundamental flaw in using HPLC-UV for absolute purity assessment lies in the Relative Response Factor (RRF) . HPLC determines purity via an area percent method, which assumes that the analyte and all impurities absorb UV light equally at the detection wavelength[3]. For fluorinated aromatics like 1-(4-Fluorophenyl)propylamine, a minor structural deviation (e.g., a defluorinated byproduct or an aliphatic impurity) drastically alters or eliminates the UV chromophore. Consequently, HPLC-UV often overestimates purity by failing to detect these "invisible" impurities[4][5].

qNMR solves this by leveraging first-principles physics: the integrated area of an NMR signal is directly proportional to the number of resonating nuclei (molar concentration), regardless of the molecule's overall structure[2][3]. By comparing the analyte's signal to a certified universal Internal Standard (IS), qNMR provides an absolute mass fraction purity without requiring an analyte-specific reference standard[3][6].

Workflow Comparison

G cluster_qNMR qNMR Workflow (Absolute Purity) cluster_HPLC HPLC-UV Workflow (Relative Purity) Start 1-(4-Fluorophenyl)propylamine Batch Weigh Gravimetric Co-weighing Sample + Maleic Acid IS Start->Weigh Ref Procure Analyte-Specific Reference Standard Start->Ref Acquire 1H NMR Acquisition (D1 ≥ 7 × T1) Weigh->Acquire Integrate Lorentzian Integration (±32 × FWHM) Acquire->Integrate Result1 Absolute Mass Fraction (Metrologically Traceable) Integrate->Result1 Run Chromatographic Separation & UV Detection Ref->Run Result2 Relative Area % (Subject to RRF Bias) Run->Result2

Fig 1: Comparative workflow of qNMR vs. HPLC for purity assessment, highlighting calibration needs.

Comparative Performance Data

The following table summarizes the operational and analytical differences between


H qNMR and HPLC-UV when assessing a representative batch of 1-(4-Fluorophenyl)propylamine.
Parameter

H qNMR
HPLC-UV
Fundamental Principle Direct proportionality to molar concentration[2]Chromatographic separation & UV absorbance[3]
Reference Standard Universal (e.g., Maleic Acid)[5]Analyte-specific (Requires qualification)[4]
Susceptibility to RRF Bias None (Absolute mass fraction)[4]High (Depends on UV extinction coefficients)[4]
Detection of 'Invisible' Impurities Detects water, residual solvents, and inorganics (via mass balance deficit)[6]Misses non-UV absorbing species (e.g., aliphatic byproducts, salts)[5]
Estimated Time-to-Result ~30–45 minutes>12 hours (including calibration curve generation)

Note: In a typical scenario, a sample might show 99.8% purity via HPLC (Area %) but only 98.2% via qNMR. This discrepancy occurs because qNMR accounts for the mass of UV-inactive species (like residual solvents or moisture) that HPLC ignores[3][5].

Self-Validating qNMR Protocol: 1-(4-Fluorophenyl)propylamine

To ensure metrological traceability and compliance with USP General Chapters <761> and <1220>[5][7], the following protocol is engineered with built-in causality for every experimental choice.

Step 1: Internal Standard (IS) Selection & Gravimetric Preparation
  • Causality: The IS must be highly pure, non-hygroscopic, and exhibit an NMR signal that does not overlap with the analyte[5][7]. 1-(4-Fluorophenyl)propylamine exhibits aromatic protons (7.0–7.4 ppm) and aliphatic protons (0.8–3.8 ppm). Maleic acid is the optimal IS because it produces a sharp, isolated singlet at ~6.3 ppm in DMSO-d

    
    [5].
    
  • Action: Using a high-precision microbalance (readability 0.001 mg), accurately co-weigh ~20 mg of the analyte and ~10 mg of NIST-traceable Maleic Acid directly into the same vial to eliminate volumetric transfer errors[7]. Dissolve in 0.7 mL of DMSO-d

    
    .
    
Step 2: Determination of Spin-Lattice Relaxation ( )
  • Causality: NMR is governed by thermodynamic relaxation. If the relaxation delay (

    
    ) is too short, longitudinal magnetization will not fully recover, leading to truncated integrals and artificially skewed purity values[8].
    
  • Action: Execute an inversion-recovery experiment to determine the longest

    
     among the nuclei of interest (the analyte's methine proton at ~3.8 ppm and the IS singlet at 6.3 ppm). Set the acquisition 
    
    
    
    to
    
    
    to guarantee >99.9% magnetization recovery[8].
Step 3: Acquisition Parameters
  • Causality: Precision is directly tied to the Signal-to-Noise (S/N) ratio. A minimum S/N of 250:1 is required to achieve an integration precision better than 1%[8].

  • Action: Acquire the

    
    H spectrum using a 90° excitation pulse (to maximize transverse magnetization)[8]. Run sufficient scans (typically 64) to exceed the 250:1 S/N threshold.
    
Step 4: Processing and Lorentzian Integration
  • Causality: NMR signals possess broad Lorentzian line shapes. Arbitrary integration limits will cut off the tails of the peak, losing critical area data.

  • Action: Apply precise manual phase correction and polynomial baseline correction. Set the integration limits to span 64 times the Full Width at Half Maximum (FWHM) of the peak. This mathematically ensures that 99% of the signal intensity is captured[8].

Step 5: Absolute Purity Calculation

Calculate the mass fraction purity (


) using the fundamental qNMR equation[2]:


Where:

  • 
     = Integrated area (Analyte methine proton vs. Maleic acid singlet)
    
  • 
     = Number of nuclei (
    
    
    
    ;
    
    
    )
  • ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     = Molar mass (
    
    
    
    g/mol ;
    
    
    g/mol )
  • 
     = Gravimetric mass weighed
    
  • 
     = Certified purity of the Maleic Acid standard
    

Conclusion

While HPLC-UV remains a powerful tool for routine batch monitoring, it is fundamentally a relative technique constrained by the availability of reference standards and the assumption of equal UV response factors. For the definitive purity assessment of complex intermediates like 1-(4-Fluorophenyl)propylamine, qNMR is the superior analytical choice . By establishing a self-validating, metrologically traceable workflow, scientists can obtain absolute mass fraction data, ensuring the integrity of downstream pharmaceutical development.

References

Sources

Safety Operating Guide

Professional EHS Guidelines for the Disposal of Fluorinated Alkylamines

Author: BenchChem Technical Support Team. Date: March 2026

As a preferred resource for laboratory safety and chemical handling, this guide provides authoritative, step-by-step operational protocols for the disposal of amine . Proper environmental health and safety (EHS) management of fluorinated secondary amines requires strict adherence to waste segregation principles to prevent dangerous exothermic reactions and the release of toxic byproducts during final destruction.

Physicochemical Hazard Profiling & Causality

To design a self-validating disposal system, scientists must first understand the causality behind the chemical's reactivity. amine features two critical functional groups that dictate its waste stream:

  • The Secondary Amine: Confers basicity and nucleophilicity. If inadvertently mixed with strong mineral acids or oxidizing waste (e.g., nitric acid, piranha solution), it can trigger a violent exothermic neutralization or oxidation event.

  • The Fluorophenyl Ring: The highly stable carbon-fluorine (C-F) bond classifies this compound as a halogenated organic . If incinerated at standard temperatures without specialized alkaline scrubbers, fluorinated organics can generate highly toxic and corrosive hydrogen fluoride (HF) gas, as well as fluorinated dioxins.

Table 1: Quantitative Disposal Parameters
Chemical PropertyClassification / ValueDisposal Implication
Chemical Class Fluorinated Secondary AmineMust be strictly segregated into Halogenated Organic Waste .
Aqueous pH Basic (Estimated

~9.5–10.5)
Incompatible with acidic waste streams; risk of exothermic reaction.
Halogen Content Contains Fluorine (F)Requires high-temperature incineration (>1,000°C) with exhaust scrubbing.
Physical State Liquid (Freebase) or Solid (HCl Salt)Dictates container type (HDPE carboy for liquids; wide-mouth jar for solids).

Causality-Driven Waste Segregation Workflow

The following decision tree illustrates the logical relationship between the molecule's structural features and the required EHS disposal pathway.

G N1 Waste Generation: [1-(4-Fluorophenyl)propyl](propan-2-yl)amine N2 Check Halogen Content (Contains Fluorine) N1->N2 N3 Segregate as: Halogenated Organic Waste N2->N3 Yes (F-C bond) N4 Select Compatible Container (HDPE or PTFE-lined) N3->N4 N5 Apply GHS & RCRA Hazardous Waste Labels N4->N5 N6 Transfer to EHS for High-Temp Incineration N5->N6

Workflow for the segregation and disposal of fluorinated amine waste.

Step-by-Step Disposal Methodology

This protocol is designed for researchers handling amine in a professional laboratory setting. It ensures compliance with the [1] and standard practices outlined by the [2].

Phase 1: Preparation and Container Selection
  • Verify the Physical State: Determine if the waste is a liquid freebase, a dissolved solution (e.g., in methanol or dichloromethane), or a solid hydrochloride salt.

  • Select the Container:

    • For liquids: Use a High-Density Polyethylene (HDPE) carboy or a PTFE-lined glass bottle. Causality: Amines can degrade certain lower-grade plastics over time, but HDPE provides excellent chemical resistance to basic organics.

    • For solids: Use a wide-mouth, sealable HDPE jar.

  • Check Compatibility: Ensure the designated waste container does not contain heavy metals, strong oxidizers, or concentrated acids.

Phase 2: Waste Transfer
  • Operate within a Fume Hood: Always transfer amine waste inside a certified chemical fume hood to prevent inhalation of volatile freebase vapors.

  • Liquid Transfer: Use a dedicated, chemically compatible funnel. Pour the amine waste slowly to avoid splashing.

  • Rinsing: If disposing of the primary reaction vessel, rinse the vessel with a minimal amount of a halogenated solvent (e.g., dichloromethane) and add the rinsate to the same waste container.

Phase 3: Labeling and Storage (Satellite Accumulation)
  • Seal the Container: Immediately cap the waste container tightly. Do not leave funnels resting in the neck of the carboy, as this violates RCRA closed-container regulations.

  • Apply GHS/RCRA Labels: Attach a standard Hazardous Waste label.

  • Specify Contents: Explicitly write "amine" and the solvent matrix on the label. Check the boxes for "Toxic" and "Halogenated" . Causality: EHS contractors rely on precise nomenclature to route the waste to the correct incinerator; omitting the presence of fluorine can lead to catastrophic facility damage.

  • Store in Secondary Containment: Place the container in a designated Satellite Accumulation Area (SAA) within secondary containment (e.g., a polyethylene tray) to capture any potential leaks.

Phase 4: EHS Transfer and Final Destruction
  • Request Pickup: Once the container is 80% full, or reaches the maximum accumulation time limit (typically 90 to 180 days depending on your generator status), initiate a waste pickup request with your institutional EHS department.

  • Final Treatment (Contextual Insight): The waste will be transported to a commercial hazardous waste facility. Because it is a halogenated organic, it will undergo High-Temperature Rotary Kiln Incineration . The facility will inject the waste into a kiln operating at >1,000°C to completely break the C-F bonds, followed by passing the exhaust through a wet alkaline scrubber (using NaOH or

    
    ) to neutralize the resulting hydrogen fluoride (HF) gas into harmless fluoride salts.
    

References

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • Management of Waste. In: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US); National Academies Press. Available at:[Link]

Defensive Handling Protocol: Personal Protective Equipment for 1-(4-Fluorophenyl)propylamine and Related Novel Psychoactive Compounds

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive safety framework for the handling of amine, a substituted amphetamine analog. Given the absence of a standardized Safety Data Sheet (SDS) for this specific research chemical, this guide is synthesized from established protocols for structurally similar compounds, including aromatic amines, fluorinated organic molecules, and potent psychoactive substances. The primary directive is to treat this compound as a Particularly Hazardous Substance (PHS) at all times, mandating stringent control measures to protect laboratory personnel.

Foundational Safety: Hazard Identification and Risk Mitigation

Before any personal protective equipment (PPE) is selected, a thorough understanding of the potential hazards is paramount. The molecular structure of amine informs our risk assessment:

  • Amine Functionality: Aromatic amines can be corrosive, irritant to the skin and respiratory tract, and may be absorbed dermally.[1][2]

  • Fluorinated Aromatic Ring: The carbon-fluorine bond is exceptionally stable. While this imparts chemical stability to the molecule itself, thermal decomposition or improper incineration can lead to the formation of highly toxic and corrosive byproducts, such as hydrogen fluoride.[3][4]

  • Substituted Amphetamine Backbone: This structural class is characterized by potent psychoactive and physiological effects.[5][6] Accidental exposure through inhalation, ingestion, or skin absorption could lead to severe adverse health events, including cardiovascular, neurological, and psychological effects.[7]

The Hierarchy of Controls: Your First Line of Defense

Personal Protective Equipment is the last line of defense.[8][9] Before handling this compound, the following control measures must be implemented and documented in your Chemical Hygiene Plan, as mandated by OSHA (29 CFR 1910.1450).[10][11]

  • Elimination/Substitution: If possible, use a less hazardous chemical to achieve the research objective.

  • Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard.[12][13] For this compound, the mandatory primary engineering control is a certified Chemical Fume Hood . All manipulations, including weighing, transfers, and solution preparations, must occur within the fume hood.

  • Administrative Controls: These are procedural changes, such as establishing designated work areas for this compound, restricting access, and providing comprehensive training on the specific hazards.

Personal Protective Equipment (PPE) Protocol

The following PPE is the minimum requirement for any procedure involving amine. Selection should be based on a task-specific risk assessment.

Eye and Face Protection
  • Standard Operations: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum.

  • High-Risk Operations: For tasks with a higher risk of splashes or exothermic reactions (e.g., handling >1g, performing reactions), chemical splash goggles are required.[14] A full-face shield worn over safety glasses or goggles offers the highest level of protection and is strongly recommended.[14][15]

Hand Protection

No single glove material protects against all chemicals.[16] For this compound, a double-gloving strategy is recommended to provide robust protection against both the amine and potential solvent carriers.

  • Inner Glove: A thin, disposable nitrile glove. This provides a base layer of protection and makes it easier to spot a breach in the outer glove.

  • Outer Glove: A thicker, chemical-resistant glove. Based on data for similar aromatic amines and solvents, neoprene or butyl rubber gloves are recommended for extended handling.[17]

Crucial Glove Usage Practices:

  • Always check gloves for rips or punctures before use.[18]

  • Change gloves immediately if contamination is suspected. Never reuse disposable gloves.

  • Wash hands thoroughly with soap and water after removing gloves.

Glove Material Protection Against Amines Protection Against Aromatic Solvents Notes & Limitations
Nitrile Good (for incidental splash contact)Fair to GoodPreferred for incidental contact; visibly rips when punctured. Not for prolonged immersion.[18]
Neoprene Very GoodGoodRecommended as an outer glove for extended use. Offers good dexterity.[17]
Butyl Rubber Very GoodPoorExcellent for acids and bases, but not recommended for aromatic hydrocarbons.[17]
Viton® ExcellentExcellentHigh-performance but expensive and may reduce dexterity.
Body Protection
  • A flame-resistant (e.g., Nomex®) or 100% cotton lab coat is mandatory. Polyester and acrylic blends should be avoided as they can melt and adhere to the skin.[14]

  • The lab coat must be fully buttoned with sleeves rolled down.

  • For large-scale operations, a chemically resistant apron or coveralls should be worn over the lab coat.

  • Full-length pants and closed-toe, closed-heel shoes are required at all times.

Respiratory Protection

All work must be conducted in a chemical fume hood to minimize inhalation exposure.[19][20] A respirator is generally not required if a fume hood is used correctly. However, a respiratory protection program should be in place for non-routine situations:

  • Emergency Spill Cleanup: A full-face respirator with an organic vapor/acid gas cartridge is necessary.

  • Engineering Control Failure: If the fume hood malfunctions, cease work immediately, and use a respirator for safe exit and system shutdown.

  • Use of a respirator requires enrollment in a formal respiratory protection program, including medical evaluation and fit testing, as mandated by OSHA.[14]

Operational and Disposal Plans

Step-by-Step Handling Procedure (Small Scale)
  • Preparation: Designate a specific area within the fume hood for the procedure. Gather all necessary equipment and reagents.

  • Don PPE: Don PPE in the following order: lab coat, inner gloves, outer gloves, eye/face protection.

  • Handling: Conduct all manipulations deep within the fume hood sash. Use disposable liners on the work surface to contain minor spills.

  • Post-Handling: Securely seal the primary container. Decontaminate any equipment used with an appropriate solvent (e.g., ethanol), collecting all rinsate as hazardous waste.

  • Doff PPE: Remove PPE in a way that avoids cross-contamination. Remove outer gloves first, followed by the lab coat, eye protection, and finally inner gloves.

  • Hygiene: Wash hands and forearms thoroughly with soap and water.

Spill and Emergency Plan
  • Minor Spill (<5 mL in a fume hood): Absorb with a chemical-spill pillow or absorbent pad. Decontaminate the area. Place all contaminated materials in a sealed hazardous waste bag.

  • Major Spill (>5 mL or outside a fume hood): Evacuate the immediate area. Alert laboratory personnel and notify the institutional Environmental Health & Safety (EHS) office. Prevent entry until the emergency response team has cleared the area.

Waste Disposal

Due to the high stability of the carbon-fluorine bond, this compound and any materials contaminated with it require specialized disposal.[21]

  • Segregation: Collect all waste containing amine (e.g., unused compound, contaminated gloves, pipette tips, absorbent materials) in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Toxic, Irritant).

  • Disposal Method: The only recommended disposal method is high-temperature incineration at a licensed hazardous waste facility.[3][22] This is crucial to ensure the complete destruction of the fluorinated compound and prevent the formation of persistent environmental pollutants.[21][23] Do not attempt to neutralize this chemical in the lab.

Diagrams

PPE_Workflow cluster_risk 1. Task & Risk Assessment cluster_controls 2. Engineering & Administrative Controls cluster_ppe 3. PPE Selection Task Define Task (e.g., Weighing, Synthesis, Purification) Risk Assess Risk - Scale (mg vs g) - Aerosolization Potential - Splash Hazard Task->Risk FumeHood Mandatory: Use Chemical Fume Hood Body Body: - Flame-Resistant Lab Coat - Full Pants, Closed Shoes Risk->Body All Tasks Eyes Eyes/Face: - Safety Goggles - Face Shield (if splash risk) Risk->Eyes Assess Splash Risk Hands Hands: - Double Glove (Inner: Nitrile, Outer: Neoprene) Risk->Hands All Tasks Resp Respiratory: - Not required in Fume Hood - Respirator for Spills/Emergencies Risk->Resp Assess Aerosol/Spill Risk DesignatedArea Use Designated Area

Caption: PPE Selection workflow based on task-specific risk assessment.

References

  • Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA).

  • Hierarchy of Hazard Controls: Building Better Lab Safety Through Smarter Decisions . Lab Manager.

  • From Hazard to Mitigation: Applying the Hierarchy of Controls in Laboratory Risk Assessment . CrelioHealth For Diagnostics.

  • Hierarchy of Controls | Research Safety . University of Kentucky.

  • Hierarchy of Control in Laboratory Operations . Skillmaker.

  • The Laboratory Standard | Office of Clinical and Research Safety . Vanderbilt University.

  • The 5 Levels of the Hierarchy of Controls Explained . Safety International, LLC.

  • A Guide for Laboratories and Industries: Chemical Safety Standards . MSE Supplies.

  • What are the Health and Safety Guidelines for Using Amines?. [Source URL not provided in search results]
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Source URL not provided in search results]
  • Chemical Safety Guidelines . The University of New Mexico, Environmental Health & Safety.

  • Proper Disposal of Fluorophosphazenes: A Guide for Laboratory Professionals . Benchchem.

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD . Occupational Safety and Health Administration (OSHA).

  • Personal protective equipment for handling (R)-N-(1-phenylethyl)propan-2-amine . Benchchem.

  • Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams . U.S. Environmental Protection Agency (EPA).

  • Glove Selection Guide . University of California, Berkeley, Office of Environment, Health & Safety.

  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia . VelSafe.

  • Chemical Safety: Personal Protective Equipment . University of California, Santa Cruz, Environmental Health & Safety.

  • Glove Guide - Chemical Compatibility . University of South Florida.

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances . New Mexico Environment Department.

  • Guidelines for Disposing of PFAs . MCF Environmental Services.

  • Fluorine Safety . University of California, Santa Barbara, Environmental Health & Safety.

  • FACT Sheet - Glove Selection . Lawrence Berkeley National Laboratory.

  • NIOSH Recommendations for Chemical Protective Clothing A-Z . Centers for Disease Control and Prevention (CDC) Archive.

  • Harm Reduction Tip Sheet for Workers - Amphetamines . Mental Health Commission of Canada.

  • OSHA Glove Selection Chart . University of Missouri, Environmental Health and Safety.

  • Safety and efficacy considerations due to misuse of extended-release formulations of stimulant medications . ResearchGate.

  • Safety profiles of methylphenidate, amphetamine, and atomoxetine: analysis of spontaneous reports submitted to the food and drug administration adverse event reporting system . National Center for Biotechnology Information (NCBI).

  • Stimulant Safety: Getting Amped Up to Reduce Harms When Using Stimulants . NASTAD.

  • RECOMMENDED METHODS FOR THE IDENTIFICATION AND ANALYSIS OF AMPHETAMINE, METHAMPHETAMINE AND THEIR RING-SUBSTITUTED ANALOGUES IN SEIZED MATERIALS . United Nations Office on Drugs and Crime (UNODC).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.